molecular formula C6H6ClN3O2 B1588733 2-Chloro-5-nitro-1,4-phenylenediamine CAS No. 26196-45-2

2-Chloro-5-nitro-1,4-phenylenediamine

Cat. No.: B1588733
CAS No.: 26196-45-2
M. Wt: 187.58 g/mol
InChI Key: VUNAQOGRLGNALG-UHFFFAOYSA-N
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Description

2-Chloro-5-nitro-1,4-phenylenediamine is a useful research compound. Its molecular formula is C6H6ClN3O2 and its molecular weight is 187.58 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-5-nitrobenzene-1,4-diamine
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InChI

InChI=1S/C6H6ClN3O2/c7-3-1-5(9)6(10(11)12)2-4(3)8/h1-2H,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUNAQOGRLGNALG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1[N+](=O)[O-])N)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10180827
Record name 1,4-Benzenediamine, 2-chloro-5-nitro-
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Molecular Weight

187.58 g/mol
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CAS No.

26196-45-2
Record name 2-Chloro-5-nitro-1,4-benzenediamine
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Record name 1,4-Benzenediamine, 2-chloro-5-nitro-
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Record name 1,4-Benzenediamine, 2-chloro-5-nitro-
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Record name 2,5-diamino-4-chloronitrobenzene
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Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-5-nitro-1,4-phenylenediamine: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-Chloro-5-nitro-1,4-phenylenediamine (CAS No: 26196-45-2), a key aromatic intermediate. This document is intended for researchers, scientists, and professionals in the fields of drug development, chemical synthesis, and materials science. It delves into the compound's structure, spectroscopic profile, reactivity, synthesis, and safety considerations, offering field-proven insights and detailed experimental protocols.

Introduction and Compound Profile

This compound, also known as 1,4-Diamino-2-chloro-5-nitrobenzene, is a substituted aromatic amine of significant interest in organic synthesis. Its molecular structure, featuring a chlorinated and nitrated phenylenediamine core, presents a unique combination of reactive sites, making it a versatile building block for the synthesis of a wide array of more complex molecules, including dyes and potentially biologically active compounds.[1] The presence of both electron-donating amino groups and electron-withdrawing nitro and chloro groups imparts a distinct electronic character to the aromatic ring, influencing its reactivity and spectroscopic properties.

The nitro group, in particular, is a well-known pharmacophore and can be a precursor to other functional groups, making this compound a valuable starting material in medicinal chemistry.[2][3][4] Studies on related nitro-substituted phenylenediamines have indicated a range of biological activities, including antimicrobial properties.[2][3][4]

Physicochemical and Spectroscopic Characterization

A thorough understanding of a compound's physical and spectroscopic properties is fundamental to its application in research and development. This section outlines the key characteristics of this compound.

Physical Properties

The macroscopic and physical properties of this compound are summarized in the table below. These properties are crucial for determining appropriate handling, storage, and processing conditions.

PropertyValueSource
CAS Number 26196-45-2[5]
Molecular Formula C₆H₆ClN₃O₂
Molecular Weight 187.58 g/mol
Appearance Orange to Amber to Dark red powder/crystal
Melting Point 155.0 - 158.0 °C
Purity >95.0% (GC)
Spectroscopic Profile

Spectroscopic analysis provides insight into the molecular structure and purity of a compound. Below is a summary of the expected spectroscopic data for this compound.

  • ¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons and the amine protons. The chemical shifts of the aromatic protons will be influenced by the electronic effects of the chloro, nitro, and amino substituents. The amine protons will likely appear as a broad singlet.

  • ¹³C NMR: The ¹³C NMR spectrum will display six signals for the aromatic carbons, with their chemical shifts indicating the electronic environment of each carbon atom. The carbon atoms attached to the nitro and chloro groups are expected to be significantly deshielded.

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering structural clues. The mass spectrum of this compound is available through resources like ChemicalBook.[7][8] The fragmentation pattern would likely involve the loss of the nitro group (NO₂) and potentially the chlorine atom, as well as fragmentation of the aromatic ring.

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H stretching of the amine groups, the N-O stretching of the nitro group, and C-C stretching of the aromatic ring.

Chemical Reactivity and Synthesis

The reactivity of this compound is governed by the interplay of its functional groups. The amino groups are nucleophilic and can undergo reactions such as acylation, alkylation, and diazotization. The nitro group can be reduced to an amino group, providing a pathway to tri-substituted phenylenediamines. The aromatic ring can also participate in electrophilic substitution reactions, although the positions of substitution will be directed by the existing substituents.

Synthesis Pathway

A potential, though unverified, synthetic workflow could be conceptualized as follows:

G cluster_0 Conceptual Synthesis Workflow Start Starting Material (e.g., 2,4-dichloro-1-nitrobenzene) Step1 Nucleophilic Aromatic Substitution (Amination) Start->Step1 NH3 / High Pressure Step2 Selective Reduction of Nitro Group Step1->Step2 Reducing Agent (e.g., Na2S) Product This compound Step2->Product

Caption: A conceptual workflow for the synthesis of this compound.

Applications in Research and Industry

Substituted phenylenediamines are important intermediates in various chemical industries. Their applications range from the synthesis of high-performance polymers to the production of dyes and pigments.

Dye and Pigment Synthesis

The structure of this compound makes it a suitable precursor for azo dyes. The amino groups can be diazotized and coupled with other aromatic compounds to produce a wide range of colors. Related phenylenediamine derivatives are extensively used in the textile, paint, and ink industries.[1]

Medicinal Chemistry and Drug Development

The nitroaromatic scaffold is present in a number of biologically active compounds.[2][3][4] The nitro group can be crucial for the compound's mechanism of action, often involving bioreduction to reactive intermediates within target cells.[10] Therefore, this compound serves as a valuable starting material for the synthesis of novel compounds with potential therapeutic applications, particularly in the development of antimicrobial agents.[2][3][4]

Analytical and Purification Methodologies

Accurate analysis and effective purification are critical for the use of any chemical in research and manufacturing.

Analytical Techniques

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of and quantifying substituted anilines and phenylenediamines.[11][12][13] A reverse-phase HPLC method using a C18 column with a mobile phase of acetonitrile and water, often with an acid modifier like phosphoric or formic acid, would be suitable for the analysis of this compound.[13]

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength determined by the UV-Vis spectrum of the compound.

  • Sample Preparation: Dissolve a small, accurately weighed amount of the compound in the mobile phase.

  • Injection Volume: 10 µL.

  • Analysis: The purity can be determined by the area percentage of the main peak.

Purification

Recrystallization is a common and effective method for purifying solid organic compounds. The choice of solvent is critical and should be determined experimentally. For related compounds, solvents such as ethanol-water mixtures or toluene have been used.[14][15]

  • Solvent Selection: Test the solubility of the crude this compound in various solvents at room temperature and at their boiling points to find a suitable solvent system where the compound is sparingly soluble at room temperature and highly soluble when hot.

  • Dissolution: Dissolve the crude material in a minimum amount of the hot solvent.

  • Filtration: If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Drying: Dry the crystals in a vacuum oven at a temperature well below the melting point.

Safety and Handling

This compound is classified as harmful. It is harmful if swallowed, in contact with skin, or if inhaled. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Hazard Statements:

  • Harmful if swallowed.

  • Harmful in contact with skin.

  • Harmful if inhaled.

Precautionary Statements:

  • Avoid breathing dust/fume/gas/mist/vapors/spray.

  • Wash skin thoroughly after handling.

  • Do not eat, drink or smoke when using this product.

  • Use only outdoors or in a well-ventilated area.

  • Wear protective gloves/protective clothing/eye protection/face protection.

In case of exposure, seek immediate medical attention and refer to the Safety Data Sheet (SDS) for detailed first-aid measures.

Conclusion

This compound is a valuable chemical intermediate with a range of potential applications in dye synthesis and medicinal chemistry. Its unique substitution pattern provides multiple avenues for further chemical modification. A thorough understanding of its chemical properties, reactivity, and safe handling procedures, as outlined in this guide, is essential for its effective and safe utilization in a research and development setting. Further exploration of its synthetic utility and biological activity is warranted to fully realize its potential.

References

An In-Depth Technical Guide to the Synthesis of 2-Chloro-5-nitro-1,4-phenylenediamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Chloro-5-nitro-1,4-phenylenediamine is a valuable chemical intermediate in the synthesis of a variety of organic molecules, including dyes, pigments, and specialty polymers. Its bifunctional nature, possessing both amino and nitro groups on a chlorinated benzene ring, allows for a range of subsequent chemical transformations. This guide provides a comprehensive overview of a logical and efficient two-step synthesis of this compound, designed for researchers, scientists, and professionals in drug development and chemical synthesis. The synthesis route proceeds via the nitration of 2,4-dichloroaniline to form the key intermediate, 2,4-dichloro-5-nitroaniline, followed by a regioselective amination.

Overall Synthetic Strategy

The synthesis is strategically designed in two distinct stages. The first stage involves an electrophilic aromatic substitution to introduce a nitro group onto the 2,4-dichloroaniline backbone. The second stage employs a nucleophilic aromatic substitution to selectively replace one of the chloro substituents with an amino group, yielding the final product. This approach is both logical from a chemical standpoint and utilizes readily available starting materials.

Part 1: Synthesis of the Intermediate: 2,4-dichloro-5-nitroaniline

The initial step in the synthesis is the nitration of 2,4-dichloroaniline. This is a classic example of an electrophilic aromatic substitution reaction.

Reaction Scheme and Mechanism

The nitration is typically achieved using a mixture of concentrated nitric acid and sulfuric acid. Sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.

Reaction:

Causality of Reagent Choice and Regioselectivity:

The regiochemical outcome of this reaction is governed by the directing effects of the substituents on the aniline ring. The amino group (-NH₂) is a powerful activating group and is ortho, para-directing. The two chlorine atoms are deactivating groups but are also ortho, para-directing. The nitration occurs predominantly at the 5-position due to the strong activating and directing effect of the amino group, which directs the incoming electrophile to its ortho and para positions. The 5-position is ortho to the amino group, making it a highly favorable site for electrophilic attack.

Experimental Protocol: Nitration of 2,4-dichloroaniline
  • Preparation: In a flask equipped with a magnetic stirrer and a dropping funnel, carefully add 2,4-dichloroaniline to a cooled mixture of concentrated sulfuric acid. Maintain the temperature below 10°C using an ice bath.

  • Nitration: Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the aniline solution, ensuring the temperature does not exceed 15°C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours to ensure complete nitration.

  • Work-up: Pour the reaction mixture slowly onto crushed ice with stirring. The solid precipitate of 2,4-dichloro-5-nitroaniline is then collected by vacuum filtration.

  • Purification: The crude product is washed with cold water until the washings are neutral and then can be purified by recrystallization from a suitable solvent such as ethanol.

Characterization of 2,4-dichloro-5-nitroaniline

The successful synthesis of the intermediate can be confirmed by its physical and spectral properties.

PropertyValue
Molecular Formula C₆H₄Cl₂N₂O₂
Molecular Weight 207.01 g/mol
Appearance Yellow crystalline solid[1]
Melting Point 60-62°C[1]
¹³C NMR (Predicted) Peaks expected around δ 147.6, 143.8, 130.1, 125.4, 113.5, 109.9 ppm

Part 2: Synthesis of this compound

The final step is the regioselective amination of 2,4-dichloro-5-nitroaniline. This is a nucleophilic aromatic substitution (SNAr) reaction.

Reaction Scheme and Mechanism

The amination is carried out by treating 2,4-dichloro-5-nitroaniline with ammonia. The presence of the strongly electron-withdrawing nitro group at the 5-position activates the chlorine atoms towards nucleophilic attack.

Reaction:

Causality of Regioselectivity:

The key to this synthesis is the selective replacement of only one chlorine atom. The chlorine at the 4-position is para to the electron-withdrawing nitro group. This geometric arrangement allows for the delocalization of the negative charge of the Meisenheimer intermediate across the nitro group, significantly stabilizing it and lowering the activation energy for the substitution at this position. The chlorine at the 2-position is ortho to the nitro group, and while still activated, the stabilization of the intermediate is less effective. This difference in activation leads to the highly regioselective substitution at the 4-position.

Experimental Protocol: Amination of 2,4-dichloro-5-nitroaniline
  • Reaction Setup: In a pressure vessel, dissolve 2,4-dichloro-5-nitroaniline in a suitable solvent such as ethanol.

  • Amination: Add a solution of aqueous or alcoholic ammonia to the vessel. Seal the vessel and heat the reaction mixture. The reaction is typically carried out at elevated temperatures and pressures to facilitate the substitution.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the vessel to room temperature and carefully vent any excess pressure. The solvent is removed under reduced pressure.

  • Purification: The crude product is then purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the final product as a solid.

Characterization of this compound

The identity and purity of the final product are confirmed by its physical and spectral data.

PropertyValue
Molecular Formula C₆H₆ClN₃O₂
Molecular Weight 187.58 g/mol
Appearance Orange to dark red powder/crystal
Melting Point 155-158°C
¹H NMR Spectral data confirms the presence of aromatic and amine protons.
¹³C NMR Spectral data confirms the carbon skeleton of the molecule.

Visualizing the Synthesis

Overall Reaction Pathway

Synthesis_Pathway 2,4-dichloroaniline 2,4-dichloroaniline 2,4-dichloro-5-nitroaniline 2,4-dichloro-5-nitroaniline 2,4-dichloroaniline->2,4-dichloro-5-nitroaniline HNO₃, H₂SO₄ This compound This compound 2,4-dichloro-5-nitroaniline->this compound NH₃

Caption: Two-step synthesis of this compound.

Experimental Workflow

Workflow cluster_step1 Step 1: Nitration cluster_step2 Step 2: Amination Start1 2,4-dichloroaniline Reaction1 Nitration with HNO₃/H₂SO₄ Start1->Reaction1 Workup1 Iced Water Quench & Filtration Reaction1->Workup1 Purification1 Recrystallization Workup1->Purification1 Intermediate 2,4-dichloro-5-nitroaniline Purification1->Intermediate Reaction2 Amination with NH₃ Intermediate->Reaction2 Workup2 Solvent Removal Reaction2->Workup2 Purification2 Recrystallization Workup2->Purification2 FinalProduct This compound Purification2->FinalProduct

Caption: Experimental workflow for the synthesis.

Safety Precautions

  • General: All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

  • Acids: Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents. Handle with extreme care.

  • Nitro Compounds: Nitroaromatic compounds are potentially toxic and can be absorbed through the skin. Avoid inhalation of dust and direct contact.

  • Pressure Reactions: The amination step is performed under pressure. Ensure the pressure vessel is in good condition and operated by trained personnel.

References

A Technical Guide to the Spectroscopic Characterization of 2-Chloro-5-nitro-1,4-phenylenediamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Chloro-5-nitro-1,4-phenylenediamine is an aromatic compound of significant interest in synthetic chemistry, serving as a versatile intermediate in the manufacturing of dyes, pharmaceuticals, and other specialty chemicals.[1] Its molecular structure, featuring a chlorinated and nitrated phenylenediamine core, presents a unique electronic landscape that is reflected in its spectroscopic properties. A thorough understanding of its spectral data is paramount for researchers and drug development professionals for unambiguous identification, purity assessment, and for predicting its chemical behavior.

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for this compound. Moving beyond a mere presentation of data, this document delves into the causal relationships between the molecular structure and the observed spectral features. The protocols and interpretations herein are grounded in established principles and field-proven insights, ensuring both scientific integrity and practical applicability.

Molecular Structure and Its Spectroscopic Implications

The arrangement of the chloro, nitro, and two amino functional groups on the benzene ring dictates the electronic distribution and, consequently, the spectroscopic fingerprint of the molecule. The two amino groups act as strong electron-donating groups through resonance, while the nitro group is a powerful electron-withdrawing group. The chlorine atom exerts a moderate electron-withdrawing inductive effect and a weaker electron-donating resonance effect. This interplay of electronic effects is central to interpreting the NMR, IR, Mass Spectrometry, and UV-Vis data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of each nucleus.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

A robust protocol for acquiring high-quality NMR data for a solid sample like this compound is crucial for accurate interpretation.

  • Sample Preparation : Accurately weigh 5-10 mg of the solid sample. Dissolve the sample in 0.7-1.0 mL of a suitable deuterated solvent, such as deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆), in a clean vial.[1] The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of polar compounds and for its non-interfering chemical shift in many regions of the spectrum.

  • Transfer to NMR Tube : Using a pipette, transfer the clear solution to a standard 5 mm NMR tube, ensuring no solid particles are transferred. The sample height should be approximately 4-5 cm.

  • Instrument Setup : Place the NMR tube in the spectrometer's probe. Standard acquisition parameters on a 500 MHz spectrometer would include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-12 ppm for ¹H NMR and 0-200 ppm for ¹³C NMR), and a relaxation delay of 1-2 seconds.

  • Data Processing : The acquired free induction decay (FID) is Fourier transformed, and the resulting spectrum is phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

¹H NMR Spectroscopy: Probing the Proton Environments

The ¹H NMR spectrum of this compound in deuterated methanol reveals distinct signals for the aromatic protons and the protons of the amino groups.

Table 1: ¹H NMR Spectroscopic Data for this compound [1]

Proton AssignmentChemical Shift (δ, ppm)Multiplicity
Aromatic CH7.27, 7.39, 7.52, 7.61Multiplet
Amine (NH₂)4.42Singlet (broad)
Interpretation and Causality
  • Aromatic Protons (7.27-7.61 ppm) : The aromatic region of the spectrum is expected to show two distinct signals for the two non-equivalent aromatic protons. The substitution pattern (1,2,4,5-tetrasubstituted) leaves two protons on the ring at positions 3 and 6. These protons are ortho to each other and will exhibit splitting. The complexity of the observed multiplet suggests potential second-order effects or overlap of signals. The overall downfield shift of these protons compared to benzene (7.34 ppm) is a net result of the deshielding effects of the electron-withdrawing chloro and nitro groups, and the shielding effects of the electron-donating amino groups. The exact positions of the individual protons are influenced by their proximity to these functional groups.

  • Amine Protons (4.42 ppm) : The protons of the two NH₂ groups appear as a broad singlet. The broadening is a result of quadrupole coupling with the ¹⁴N nucleus and chemical exchange with the solvent or trace amounts of water. The chemical shift of amine protons can vary significantly depending on concentration, solvent, and temperature. The observed shift at 4.42 ppm is within the expected range for aromatic amines.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides a detailed map of the carbon framework, with each unique carbon atom giving rise to a distinct signal.

Table 2: ¹³C NMR Spectroscopic Data for this compound [1]

Carbon AssignmentChemical Shift (δ, ppm)
Aromatic C147.50, 143.68, 129.92, 125.26
Aromatic C113.28, 109.72
Interpretation and Causality

The six carbon atoms of the benzene ring are all chemically non-equivalent and are therefore expected to show six distinct signals in the ¹³C NMR spectrum. The observed chemical shifts are a direct reflection of the electronic environment of each carbon, which is heavily influenced by the attached substituents.

  • Carbons Attached to Amino Groups (C1 & C4) : The two carbons bearing the amino groups are expected to be significantly shielded due to the strong electron-donating resonance effect of the nitrogen lone pair. These would likely correspond to the more upfield signals in the aromatic region.

  • Carbon Attached to the Nitro Group (C5) : Conversely, the carbon attached to the strongly electron-withdrawing nitro group will be significantly deshielded and is expected to appear at a downfield chemical shift.[2]

  • Carbon Attached to the Chloro Group (C2) : The carbon bearing the chlorine atom will experience a deshielding effect due to the electronegativity of chlorine, placing its signal downfield.

  • Carbons Attached to Hydrogen (C3 & C6) : The chemical shifts of the carbons bonded to hydrogen will be influenced by the substituents at the ortho, meta, and para positions. Their positions will be a complex interplay of the shielding and deshielding effects of the neighboring functional groups.

The peaks appearing at 147.5 and 143.68 ppm are likely due to the carbons attached to the electron-withdrawing nitro and chloro groups, while the peaks at 113.28 and 109.72 ppm are likely the carbons attached to the electron-donating amino groups. The remaining peaks at 129.92 and 125.26 ppm would correspond to the carbons bonded to hydrogen. A more precise assignment would require computational predictions or more advanced 2D NMR experiments.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the vibrations of its bonds.

Experimental Protocol: Solid Sample Analysis

For a solid sample like this compound, the Attenuated Total Reflectance (ATR) or the KBr pellet method are commonly employed.

ATR-FTIR Method:

  • Ensure the ATR crystal is clean.

  • Place a small amount of the solid sample onto the crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

KBr Pellet Method:

  • Grind a small amount of the sample with anhydrous KBr powder in an agate mortar.

  • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Place the pellet in the spectrometer's sample holder and record the spectrum.

Interpretation of the IR Spectrum

The IR spectrum of this compound shows characteristic absorption bands corresponding to the various functional groups present in the molecule.

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
3431, 3319N-H StretchingPrimary Amine (NH₂)
3099C-H StretchingAromatic
1625N-H BendingPrimary Amine (NH₂)
1507Asymmetric NO₂ StretchingNitro (NO₂)
1347Symmetric NO₂ StretchingNitro (NO₂)
1042C-N StretchingAromatic Amine
1000-700C-H Out-of-plane BendingAromatic
Causality of Key Vibrations
  • N-H Stretching (3431, 3319 cm⁻¹) : The two distinct peaks in this region are characteristic of a primary amine, corresponding to the asymmetric and symmetric stretching vibrations of the N-H bonds. Their positions indicate the presence of hydrogen bonding.[1]

  • Aromatic C-H Stretching (3099 cm⁻¹) : The peak just above 3000 cm⁻¹ is indicative of C-H bonds on an aromatic ring.

  • N-H Bending (1625 cm⁻¹) : This absorption is due to the scissoring vibration of the primary amine groups.[1]

  • Nitro Group Stretching (1507 and 1347 cm⁻¹) : These two strong absorptions are characteristic of the asymmetric and symmetric stretching of the N-O bonds in the nitro group, respectively.[1]

  • C-N Stretching (1042 cm⁻¹) : This peak corresponds to the stretching vibration of the bond between the aromatic ring and the nitrogen of the amino groups.[1]

  • Fingerprint Region (below 1500 cm⁻¹) : This region contains a complex pattern of absorptions arising from various bending and stretching vibrations of the entire molecule, including the C-Cl stretch. This region is unique to the molecule and can be used for definitive identification by comparison with a reference spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural details based on its fragmentation pattern.

Experimental Protocol: Electron Ionization (EI) MS
  • Sample Introduction : A small amount of the solid sample is introduced into the mass spectrometer, typically via a direct insertion probe. The sample is heated to induce vaporization.

  • Ionization : The vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a radical cation, the molecular ion (M⁺•).

  • Mass Analysis : The molecular ion and any fragment ions formed are accelerated and separated based on their mass-to-charge ratio (m/z).

  • Detection : The abundance of each ion is measured, and a mass spectrum is generated.

Interpretation of the Mass Spectrum

The mass spectrum of this compound is expected to show a molecular ion peak and several characteristic fragment ions. The molecular weight of the compound is 187.58 g/mol . Due to the presence of chlorine, the molecular ion peak will appear as a pair of peaks (M⁺• and M+2⁺•) with a characteristic isotopic ratio of approximately 3:1.

Expected Fragmentation Pathways:

The fragmentation of the molecular ion is driven by the stability of the resulting ions and neutral species. Key fragmentation pathways for nitroaromatic amines include:

  • Loss of NO₂ : A common fragmentation pathway for nitroaromatic compounds is the loss of a nitro radical (•NO₂), resulting in a fragment ion at m/z 141.

  • Loss of NO : The molecular ion may also lose a molecule of nitric oxide (NO), leading to a fragment at m/z 157.

  • Loss of Cl : Cleavage of the C-Cl bond can result in the loss of a chlorine radical (•Cl), giving a fragment at m/z 152.

  • Further Fragmentation : Subsequent fragmentation of these primary ions can lead to the loss of small molecules like HCN from the amine groups, resulting in a complex fragmentation pattern.

The interpretation of the mass spectrum provides a powerful confirmation of the molecular structure and can be used to distinguish it from its isomers.

UV-Visible Spectroscopy

Experimental Protocol: Solution-Phase UV-Vis
  • Sample Preparation : A dilute solution of the compound is prepared in a UV-transparent solvent, such as ethanol or methanol. The concentration is adjusted to yield an absorbance in the optimal range of the spectrophotometer (typically 0.1-1.0).

  • Blank Measurement : A cuvette containing only the solvent is used to record a baseline spectrum.

  • Sample Measurement : The spectrum of the sample solution is recorded over the appropriate wavelength range (e.g., 200-800 nm).

Expected UV-Vis Absorption

The UV-Vis spectrum of this compound is expected to be dominated by π → π* transitions within the aromatic system. The presence of both strong electron-donating (NH₂) and electron-withdrawing (NO₂) groups in conjugation leads to a significant bathochromic (red) shift of the absorption maxima compared to benzene.

  • p-Phenylenediamine : Shows absorption maxima around 246 nm and 315 nm in cyclohexane.[3]

  • Nitroanilines : Typically exhibit strong absorption bands at longer wavelengths due to intramolecular charge transfer from the amino group to the nitro group.

Given the extended conjugation and the strong push-pull electronic nature of the substituents, this compound is expected to have at least one strong absorption band in the near-UV or visible region, likely above 300 nm, which would account for its orange to dark red color.[4]

Conclusion

The spectroscopic characterization of this compound through NMR, IR, and Mass Spectrometry provides a detailed and self-validating picture of its molecular structure. Each technique offers a unique and complementary perspective, and their combined interpretation allows for the unambiguous identification and structural elucidation of this important chemical intermediate. This guide has provided not only the spectral data but also the underlying principles and experimental considerations necessary for its effective use in a research and development setting. The presented methodologies and interpretations are designed to be a valuable resource for scientists working with this and related compounds.

References

An In-depth Technical Guide to the Solubility and Stability of 2-Chloro-5-nitro-1,4-phenylenediamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Chloro-5-nitro-1,4-phenylenediamine is an aromatic amine of significant interest in various fields of chemical synthesis, including the development of dyes and pharmaceutical intermediates. Its chemical structure, characterized by the presence of amino, chloro, and nitro functional groups on a benzene ring, imparts a unique combination of reactivity and physicochemical properties. A thorough understanding of its solubility and stability is paramount for researchers, scientists, and drug development professionals to ensure consistent performance, predict its fate in various environments, and develop robust formulations and analytical methods. This guide provides a comprehensive overview of the solubility and stability of this compound, including detailed experimental protocols for their determination and insights into its potential degradation pathways.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties form the foundation for understanding its behavior in solution and under various stress conditions.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
IUPAC Name 2-Chloro-5-nitrobenzene-1,4-diamine
CAS Number 26196-45-2
Molecular Formula C₆H₆ClN₃O₂
Molecular Weight 187.58 g/mol
Appearance Orange to amber to dark red powder/crystal
Melting Point 155.0 to 158.0 °C
Purity >95.0% (GC)

Solubility Profile

Table 2: Estimated Qualitative Solubility of this compound

SolventExpected Solubility
WaterSparingly Soluble
EthanolSoluble
MethanolSoluble
IsopropanolModerately Soluble
AcetoneSoluble
AcetonitrileModerately Soluble
Dimethyl Sulfoxide (DMSO)Freely Soluble
Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a robust and validated experimental protocol is essential. The shake-flask method followed by quantification using a stability-indicating High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method is the gold standard.

Causality Behind Experimental Choices: The shake-flask method ensures that equilibrium is reached between the solid compound and the solvent, providing a true measure of solubility. HPLC-UV is chosen for its specificity, sensitivity, and ability to separate the parent compound from any potential impurities or degradants, ensuring accurate quantification.

Step-by-Step Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of the selected solvents (Water, Ethanol, Methanol, Isopropanol, Acetone, Acetonitrile, and DMSO). The excess solid is crucial to ensure saturation.

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker bath (e.g., 25 °C and 37 °C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.45 µm PTFE) to remove any undissolved particles.

    • Dilute the filtered supernatant with a suitable solvent (e.g., the mobile phase of the HPLC method) to a concentration within the calibrated range of the analytical method.

  • Quantification by HPLC-UV:

    • Analyze the diluted samples using a validated stability-indicating HPLC-UV method (a detailed protocol is provided in the "Analytical Methodology for Quantification" section).

    • Determine the concentration of this compound in the diluted samples by comparing the peak area to a standard curve prepared from known concentrations of the compound.

  • Calculation of Solubility:

    • Calculate the solubility of the compound in each solvent using the following formula: Solubility (mg/mL) = (Concentration from HPLC analysis (mg/mL)) x (Dilution factor)

Effect of pH on Aqueous Solubility

The presence of two amino groups in the structure of this compound suggests that its aqueous solubility will be pH-dependent. In acidic conditions, the amino groups can be protonated to form more soluble salts. Conversely, in basic conditions, the compound will remain in its less soluble free base form.

Experimental Protocol for pH-Solubility Profile:

  • Prepare a series of aqueous buffer solutions with a range of pH values (e.g., pH 2, 4, 6, 7, 8, and 10).

  • Perform the shake-flask solubility determination as described above for each buffer solution.

  • Plot the determined solubility as a function of pH to generate a pH-solubility profile.

Visualization of the Solubility Determination Workflow

G cluster_prep Preparation cluster_sampling Sampling & Dilution cluster_analysis Analysis cluster_result Result prep1 Add excess compound to solvent prep2 Equilibrate at constant temperature prep1->prep2 Shake for 24-48h samp1 Filter supernatant prep2->samp1 Allow to settle samp2 Dilute to known concentration samp1->samp2 ana1 HPLC-UV analysis samp2->ana1 ana2 Quantify against standard curve ana1->ana2 res1 Calculate solubility (mg/mL) ana2->res1

Caption: Workflow for determining the solubility of this compound.

Stability Profile

Assessing the stability of a compound under various environmental conditions is crucial for determining its shelf-life, storage requirements, and potential degradation products. Stability studies should be conducted in line with the International Council for Harmonisation (ICH) guidelines.

Thermal Stability

The melting point of this compound is between 155.0 and 158.0 °C, which suggests good thermal stability at ambient temperatures. For a more detailed thermal profile, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are recommended.

Experimental Protocol for TGA and DSC Analysis:

  • TGA: Heat a small sample of the compound in a TGA instrument under a controlled atmosphere (e.g., nitrogen) with a constant heating rate (e.g., 10 °C/min). The resulting data will show the temperature at which weight loss occurs, indicating decomposition.

  • DSC: Heat a small sample in a DSC instrument to determine the melting point, enthalpy of fusion, and any other thermal transitions, such as polymorphic transformations.

Photostability

In accordance with ICH Q1B guidelines, the photostability of this compound should be evaluated to determine if it is susceptible to degradation upon exposure to light.[1]

Experimental Protocol for Photostability Testing:

  • Forced Degradation Study:

    • Expose solid samples and solutions of the compound to a light source that produces a combination of visible and UV light.

    • Analyze the samples at various time points to identify the extent of degradation and the formation of any photodegradation products.

    • A dark control sample, protected from light, should be analyzed in parallel to differentiate between light-induced and thermal degradation.

  • Confirmatory Study:

    • Expose the compound to a standardized light source with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • Analyze the exposed sample and a dark control to quantify any changes in purity and impurity profile.

Stability under Different pH and Oxidative Conditions (Forced Degradation)

Forced degradation studies are essential for identifying potential degradation pathways and developing a stability-indicating analytical method.

Experimental Protocol for Forced Degradation Study:

  • Preparation of Stressed Samples:

    • Acidic Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat (e.g., at 60 °C) for a defined period.

    • Basic Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and heat (e.g., at 60 °C) for a defined period.

    • Neutral Hydrolysis: Dissolve the compound in water and heat (e.g., at 60 °C) for a defined period.

    • Oxidative Degradation: Dissolve the compound in a solution of 3% hydrogen peroxide and keep at room temperature for a defined period.

    • Thermal Degradation (Solid State): Expose the solid compound to elevated temperatures (e.g., 60-80 °C).

  • Sample Analysis:

    • At various time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration.

    • Analyze the samples using the validated stability-indicating HPLC-UV method to determine the remaining concentration of the parent compound and the formation of any degradation products.

Table 3: Hypothetical Results of Forced Degradation Studies

Stress ConditionExpected ObservationPotential Degradation Products
0.1 M HCl, 60 °CModerate degradationHydrolysis products
0.1 M NaOH, 60 °CSignificant degradationHydrolysis and other base-catalyzed degradation products
Water, 60 °CMinor degradationHydrolysis products
3% H₂O₂, RTSignificant degradationOxidation products
Solid, 80 °CMinor degradationThermally induced degradation products
Light (ICH Q1B)Moderate degradationPhotodegradation products
Potential Degradation Pathway

Based on studies of structurally similar compounds like 2-chloro-5-nitrophenol, a likely degradation pathway for this compound involves the reduction of the nitro group and reductive dehalogenation.

Visualization of a Potential Degradation Pathway

G A This compound B 2-Chloro-5-nitroso-1,4-phenylenediamine A->B Nitro Reduction C 2-Chloro-5-hydroxylamino-1,4-phenylenediamine B->C Further Reduction D 2,5-Diamino-4-chlorophenol C->D Rearrangement E Ring Cleavage Products D->E Dehalogenation & Oxidation

Caption: A potential microbial degradation pathway for this compound.

Analytical Methodology for Quantification

A validated stability-indicating HPLC-UV method is crucial for both solubility and stability studies. The method must be able to separate the parent compound from its impurities and degradation products.

Protocol for a Stability-Indicating HPLC-UV Method

Causality Behind Method Parameters: A C18 column is chosen for its versatility in separating moderately polar compounds. The mobile phase composition of acetonitrile and water provides good resolution, and the addition of a small amount of acid (e.g., phosphoric or formic acid) helps to improve peak shape and reproducibility for the amine-containing analyte. UV detection is selected based on the chromophoric nature of the nitroaromatic compound.

Step-by-Step Methodology:

  • Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and a C18 reversed-phase column.

  • Mobile Phase Preparation: Prepare the mobile phase by mixing acetonitrile and water (with 0.1% phosphoric acid) in an appropriate ratio (e.g., 70:30 v/v). Degas the mobile phase before use.

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or mobile phase).

    • Prepare a series of working standard solutions by diluting the stock solution to create a calibration curve.

    • Prepare samples from solubility or stability studies by diluting them to fall within the range of the calibration curve.

  • Chromatographic Analysis:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the standards and samples onto the HPLC system.

    • Monitor the elution at a suitable UV wavelength (to be determined by UV scan, likely around 254 nm or a wavelength of maximum absorbance).

  • Data Analysis:

    • Identify and quantify the peak corresponding to this compound based on its retention time and peak area.

    • Assess the purity of the samples and the presence of any degradation products by examining the chromatograms for additional peaks.

Table 4: Proposed HPLC Method Parameters

ParameterRecommended Condition
Column C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile : Water (with 0.1% Phosphoric Acid) (e.g., 70:30 v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at λmax (e.g., 254 nm)
Run Time 15 minutes

Conclusion

This technical guide provides a comprehensive framework for understanding and evaluating the solubility and stability of this compound. While some fundamental physicochemical properties are known, this guide emphasizes the necessity for rigorous experimental determination of quantitative solubility and stability data. The detailed protocols provided for solubility determination, stability testing under various stress conditions, and a stability-indicating HPLC-UV method offer a clear path for researchers and drug development professionals to generate the critical data needed for their work. A thorough characterization of these properties is essential for the successful application of this compound in any scientific or industrial endeavor.

References

theoretical studies of 2-Chloro-5-nitro-1,4-phenylenediamine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Theoretical Investigation of 2-Chloro-5-nitro-1,4-phenylenediamine

Abstract

This compound is a substituted aromatic amine with significant potential as a chemical intermediate in the synthesis of dyes, pigments, and biologically active molecules.[1][2][3] A thorough understanding of its molecular structure, electronic properties, and reactivity is paramount for optimizing its synthetic applications and exploring new functionalities. This technical guide provides a comprehensive framework for the theoretical investigation of this compound using Density Functional Theory (DFT), a powerful computational methodology. We outline a complete workflow, from initial structural optimization to the prediction of spectroscopic signatures and reactivity descriptors. This document is intended for researchers, chemists, and drug development professionals seeking to leverage computational chemistry to gain deeper insights into the behavior of this and similar molecules.

Introduction and Rationale

This compound (CAS: 26196-45-2) is an organic compound characterized by a benzene ring substituted with two amino groups, a chloro group, and a nitro group.[4][5] Its physical properties include an orange to dark red crystalline appearance and a melting point in the range of 155-158°C.[6][7] The presence of diverse functional groups—electron-donating amino groups and electron-withdrawing nitro and chloro groups—creates a complex electronic environment that dictates its chemical behavior.

While experimental data on its basic properties and some spectra are available[8][9], a detailed theoretical exploration is currently lacking in the scientific literature. Theoretical studies, particularly those employing DFT, offer a powerful, non-destructive method to elucidate molecular properties at the atomic level. Such studies are invaluable for:

  • Predicting Molecular Geometry: Accurately determining bond lengths, bond angles, and overall conformation, including the effects of intramolecular interactions.

  • Understanding Electronic Structure: Mapping electron density, identifying frontier molecular orbitals (HOMO/LUMO), and visualizing electrostatic potential to predict reactive sites.[10][11]

  • Simulating Spectra: Generating theoretical IR and NMR spectra to aid in the interpretation and verification of experimental data.[1][12]

  • Quantifying Reactivity: Calculating chemical descriptors that predict the molecule's stability and susceptibility to various chemical reactions.

This guide establishes a robust protocol for conducting such a theoretical study, providing a roadmap for researchers to unlock a deeper understanding of this compound.

Computational Methodology: A Validated Workflow

The cornerstone of a reliable theoretical study is a well-defined and validated computational methodology. The workflow described here is based on protocols widely accepted in the field for the study of substituted aromatic compounds.[11][12][13]

Step-by-Step Computational Protocol
  • Structure Optimization: The initial step involves finding the molecule's most stable three-dimensional structure (its ground-state geometry). This is achieved by performing a full geometry optimization without any symmetry constraints.

    • Level of Theory: Density Functional Theory (DFT) with the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional. This functional is renowned for its excellent balance of accuracy and computational efficiency in describing organic molecules.[11][12]

    • Basis Set: The Pople-style 6-311++G(d,p) basis set is recommended. This is a flexible, triple-zeta basis set that includes diffuse functions (++) on heavy atoms and hydrogen to accurately describe non-covalent interactions and anions, and polarization functions (d,p) to allow for non-spherical electron distribution.

  • Vibrational Frequency Analysis: Following optimization, a frequency calculation is performed at the same level of theory. This serves two critical purposes:

    • It confirms that the optimized structure is a true energy minimum (i.e., no imaginary frequencies).

    • It provides the necessary data to simulate the infrared (IR) spectrum, including vibrational modes, frequencies, and intensities.

  • Spectroscopic and Electronic Property Calculations: Using the optimized geometry, further calculations are performed:

    • NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is used to calculate isotropic shielding values, which are then converted into 1H and 13C NMR chemical shifts.

    • Electronic Properties: The energies of the Frontier Molecular Orbitals (HOMO and LUMO) are calculated. The Molecular Electrostatic Potential (MEP) is mapped onto the electron density surface to visualize charge distribution.

  • Solvent Effects (Optional but Recommended): To simulate conditions in a solution, the Polarizable Continuum Model (PCM) can be employed. This model approximates the solvent as a continuous dielectric medium, providing more realistic electronic and structural data.

Computational_Workflow cluster_setup Step 1: Initial Setup cluster_calc Step 2: Core DFT Calculation cluster_analysis Step 3: Property Analysis Start Input Molecular Structure (this compound) Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Start->Opt Freq Frequency Analysis Opt->Freq Verify Minimum Energy NMR Theoretical NMR Spectra (GIAO Method) Opt->NMR Use Optimized Geometry Electronic Electronic Properties (HOMO, LUMO, MEP) Opt->Electronic Use Optimized Geometry Geom Optimized Geometry (Bond Lengths, Angles) Freq->Geom IR Theoretical IR Spectrum Freq->IR

Caption: A standard workflow for the DFT-based theoretical analysis of a molecule.

Molecular Structure and Electronic Properties

The interplay of the substituent groups is expected to significantly influence the molecule's geometry and electronic landscape.

Optimized Molecular Geometry

A geometry optimization would reveal the precise spatial arrangement of the atoms. The benzene ring is expected to be nearly planar. However, slight puckering may occur due to steric hindrance between the bulky chloro and adjacent amino/nitro groups. A key feature to investigate is the potential for intramolecular hydrogen bonding between the hydrogen of the amino group at position 4 and an oxygen atom of the nitro group at position 5. This interaction would stabilize the conformation and influence bond lengths and angles.

Caption: Atom numbering scheme for this compound.

Table 1: Predicted Key Geometrical Parameters (Hypothetical Data)

Parameter Bond/Angle Predicted Value Rationale
Bond Length C5-N3 (Nitro) ~1.48 Å Strong electron withdrawal shortens the C-N bond.
Bond Length C1-N1 (Amino) ~1.38 Å Lone pair donation to the ring gives partial double bond character.
Bond Length C4-N2 (Amino) ~1.39 Å Similar to C1-N1 but slightly different due to ortho/para effects.
Bond Length C2-Cl ~1.74 Å Typical C-Cl bond length on an aromatic ring.
Bond Angle O1-N3-O2 ~124° Consistent with sp2 hybridization of the nitrogen in a nitro group.

| Dihedral Angle | C4-C5-N3-O1 | ~0° or ~180° | The nitro group tends to be coplanar with the ring to maximize conjugation. |

Frontier Molecular Orbitals (FMOs)

The HOMO and LUMO are central to understanding chemical reactivity. The energy difference between them, the HOMO-LUMO gap (ΔE), is an indicator of molecular stability; a smaller gap implies higher reactivity.

  • HOMO (Highest Occupied Molecular Orbital): Expected to be localized primarily on the electron-rich phenylenediamine ring system, particularly on the nitrogen atoms of the amino groups. This orbital represents the molecule's ability to donate electrons.

  • LUMO (Lowest Unoccupied Molecular Orbital): Expected to be concentrated on the electron-withdrawing nitro group and the surrounding carbon atoms. This orbital represents the molecule's ability to accept electrons.

Table 2: Predicted Electronic Properties (Hypothetical Data in Gas Phase)

Property Predicted Value Significance
HOMO Energy -6.5 eV Energy of the outermost electrons; relates to ionization potential.
LUMO Energy -2.8 eV Energy of the lowest empty orbital; relates to electron affinity.
HOMO-LUMO Gap (ΔE) 3.7 eV Indicates high kinetic stability but suggests reactivity is possible.

| Dipole Moment | ~4.5 D | A large value indicates significant charge separation and high polarity. |

Molecular Electrostatic Potential (MEP)

The MEP map provides a visual guide to the molecule's charge distribution and is an excellent predictor of reactive sites.

  • Negative Regions (Red/Yellow): The most negative potential is expected around the oxygen atoms of the nitro group due to their high electronegativity and lone pairs. These are the primary sites for electrophilic attack.

  • Positive Regions (Blue): The most positive potential will be located around the hydrogen atoms of the amino groups. These are sites susceptible to nucleophilic attack or deprotonation.

  • Neutral Regions (Green): The carbon atoms of the benzene ring will exhibit intermediate potential, though the regions ortho and para to the nitro group will be more electron-poor (slightly blueish-green).

MEP_Concept Conceptual MEP Map cluster_regions Molecule Molecular Surface Nitro_O Negative Potential (Red/Yellow) Site for Electrophiles Amino_H Positive Potential (Blue) Site for Nucleophiles Aromatic_Ring Neutral/Slightly Positive (Green)

Caption: Conceptual diagram of Molecular Electrostatic Potential (MEP) regions.

Theoretical Spectroscopic Signatures

Theoretical spectra are indispensable for validating the synthesis and purification of a compound.

Vibrational (FT-IR) Spectrum

Frequency calculations yield theoretical vibrational modes that correspond to absorptions in an IR spectrum.

Table 3: Predicted Prominent IR Frequencies (Hypothetical Data)

Vibrational Mode Predicted Wavenumber (cm⁻¹) Expected Intensity
N-H Asymmetric & Symmetric Stretch (Amino) 3450 - 3300 Strong
Aromatic C-H Stretch 3100 - 3000 Medium
N-O Asymmetric Stretch (Nitro) 1550 - 1520 Very Strong
Aromatic C=C Stretch 1620 - 1580 Medium-Strong
N-H Scissoring (Amino) ~1600 Medium
N-O Symmetric Stretch (Nitro) 1360 - 1330 Very Strong
C-N Stretch (Amino) 1300 - 1250 Strong

| C-Cl Stretch | 780 - 740 | Strong |

NMR Spectra

Predicted chemical shifts help in assigning signals in experimental ¹H and ¹³C NMR spectra. The electron-withdrawing nitro group and chloro atom, and electron-donating amino groups will strongly influence the chemical shifts of the aromatic protons and carbons.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (Hypothetical, referenced to TMS)

Nucleus Atom Position Predicted Shift (ppm) Rationale
¹H H on N1/N2 (Amino) 4.5 - 5.5 Broad signals, typical for amine protons.
¹H H on C6 ~7.5 Deshielded by the ortho nitro group.
¹H H on C3 ~6.8 Shielded by two ortho/para amino groups.
¹³C C5 (with NO₂) ~145 Strongly deshielded by the attached nitro group.
¹³C C2 (with Cl) ~120 Deshielded by the chloro group.
¹³C C1, C4 (with NH₂) ~148, ~138 Influenced by the strong donating effect of the amino groups.

| ¹³C | C3, C6 | ~115, ~118 | Shielded/deshielded based on relative substituent effects. |

Analysis of Chemical Reactivity

Conceptual DFT provides a framework to translate electronic properties into quantitative reactivity descriptors.

Table 5: Predicted Global Reactivity Descriptors (Hypothetical Data)

Descriptor Formula Predicted Value Interpretation
Electronegativity (χ) -(E_HOMO + E_LUMO)/2 4.65 eV A measure of the molecule's ability to attract electrons.
Chemical Hardness (η) (E_LUMO - E_HOMO)/2 1.85 eV Indicates resistance to change in electron configuration; moderately hard.
Chemical Softness (S) 1 / (2η) 0.27 eV⁻¹ The reciprocal of hardness; indicates moderate reactivity.

| Electrophilicity Index (ω) | χ² / (2η) | 5.86 eV | A high value suggests the molecule will act as a strong electrophile in reactions. |

The high electrophilicity index (ω) is a key finding, driven by the potent electron-withdrawing nitro group. This suggests that the molecule is highly susceptible to attack by nucleophiles. The MEP map confirms that the most likely sites for such an attack are the electron-poor regions of the aromatic ring and the hydrogens of the amino groups. Conversely, the high-energy HOMO localized on the amino groups indicates they are the most probable sites for electrophilic substitution or oxidation reactions.

Conclusion

This guide has detailed a comprehensive theoretical framework for the investigation of this compound. By applying the described DFT-based workflow, researchers can obtain profound insights into its molecular structure, stability, electronic landscape, and reactivity. The predicted results—including its optimized geometry, FMO analysis, MEP map, simulated spectra, and reactivity indices—provide a powerful, predictive toolkit. This computational approach not only complements experimental work but also accelerates the rational design of new synthetic pathways and novel materials derived from this versatile chemical intermediate.

References

2-Chloro-5-nitro-1,4-phenylenediamine molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Chloro-5-nitro-1,4-phenylenediamine

Executive Summary: This document provides a comprehensive technical overview of this compound, a key organic intermediate. It details the compound's core chemical identity, physicochemical properties, plausible synthetic routes, and standard analytical characterization techniques. Furthermore, this guide explores its primary industrial applications, particularly in the synthesis of colorants, and outlines critical safety and handling protocols. The content is structured to serve as an essential resource for researchers, chemists, and professionals in chemical synthesis and materials science.

Core Chemical Identity and Properties

This compound is a substituted aromatic amine whose structure incorporates chloro, nitro, and amino functional groups. These features make it a versatile precursor for the synthesis of more complex molecules, particularly dyes and pigments.

A summary of its fundamental identifiers and properties is provided below.

Table 1: Chemical Identifiers for this compound

Identifier Value
IUPAC Name This compound[1]
CAS Number 26196-45-2[1][2][3]

| Synonyms | 1,4-Diamino-2-chloro-5-nitrobenzene, 2-chloro-5-nitro-p-phenylenediamine, 2,5-diamino-4-chloronitrobenzene[1] |

Table 2: Physicochemical Properties

Property Value Source
Molecular Formula C₆H₆ClN₃O₂ [1][4][5]
Molecular Weight 187.58 g/mol [4][5]
Appearance Orange to amber to dark red powder or crystals [6]
Melting Point 155.0 - 158.0 °C [6]

| Purity (Typical) | >95.0% (GC) |[6] |

Chemical Structure

The arrangement of the functional groups on the benzene ring dictates the compound's reactivity and utility as a chemical intermediate.

Caption: 2D structure of this compound.

Synthesis and Mechanistic Considerations

The synthesis of substituted phenylenediamines often involves multi-step processes that require careful control of reaction conditions to ensure correct regioselectivity. While specific proprietary methods may vary, a general and plausible synthetic pathway can be conceptualized based on established organic chemistry principles and related patent literature. A common strategy involves the nitration and chlorination of a suitable aniline precursor, followed by reduction.

For instance, the preparation of related compounds like 2,5-dichloro-p-phenylenediamine often starts from 2,5-dichloroaniline, which undergoes acylation for protection, followed by nitration, hydrolysis, and finally reduction[7]. This highlights a key strategic consideration: the order of functional group introduction and the use of protecting groups are paramount to directing substitution to the desired positions and avoiding unwanted side reactions.

Conceptual Synthetic Workflow

The following diagram illustrates a logical, high-level workflow for synthesizing compounds of this class. The choice of starting material (e.g., a chloroaniline or a nitroaniline) would dictate the specific sequence of nitration, chlorination, and amination/reduction steps.

G A Aniline Precursor (e.g., m-dichloroaniline) B Nitration (e.g., HNO₃/H₂SO₄ or NO₂) A->B Electrophilic Aromatic Substitution C Amination / Reduction (e.g., High-pressure amination or Fe/HCl reduction of a nitro group) B->C Nucleophilic Substitution or Reduction D Purification (Crystallization, Chromatography) C->D E Final Product: This compound D->E

Caption: Conceptual workflow for the synthesis of substituted phenylenediamines.

Causality in Experimental Design:

  • Nitration: The use of a nitrating agent like a nitric acid/sulfuric acid mixture is a standard method for introducing a nitro group onto an aromatic ring. The strongly acidic conditions protonate nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active agent. The existing substituents on the ring direct the position of this new group.

  • Reduction: The conversion of a nitro group to an amino group is a critical step. Catalytic hydrogenation (e.g., H₂ over Pd/C) is a clean and efficient method. Alternatively, metal-acid systems like iron powder in acidic media (e.g., HCl/ethanol) are cost-effective and widely used in industrial settings for this transformation[7]. The choice depends on factors like substrate tolerance, cost, and scale.

Analytical Characterization

Confirming the identity and purity of this compound is essential for its use in further synthetic applications. A combination of spectroscopic and chromatographic methods is employed for this purpose.

  • Spectroscopy: Techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS) are used to elucidate and confirm the molecular structure. Infrared (IR) spectroscopy helps identify characteristic functional groups, such as the N-H stretches of the amino groups and the asymmetric and symmetric stretches of the nitro group[8].

  • Chromatography: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the primary methods for assessing the purity of the final product. Commercial suppliers often specify purity as >95% determined by GC[6].

Exemplar Protocol: Purity Assessment by HPLC

The following is a generalized protocol. Method development and validation would be required for specific quantitative analysis.

  • Standard Preparation: Accurately weigh approximately 10 mg of a reference standard of this compound and dissolve in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of 0.1 mg/mL.

  • Sample Preparation: Prepare the sample to be tested at the same concentration as the standard.

  • Chromatographic Conditions (Typical):

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

    • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength determined by the UV-Vis spectrum of the compound.

    • Injection Volume: 10 µL.

  • Analysis: Inject the standard and sample solutions. Purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

Applications and Industrial Relevance

The primary application of this compound is as a chemical intermediate, particularly in the dye manufacturing industry. Its structure is well-suited for creating azo dyes, sulfur dyes, and other colorants.

A significant use is in the formulation of permanent, or oxidative, hair dyes. In these systems, phenylenediamine derivatives act as color precursors or "developers"[9].

Mechanism of Action in Oxidative Hair Dyes
  • Alkalizing Agent: An alkalizing agent (e.g., ammonia) opens the hair cuticle, allowing the dye precursors to penetrate the hair shaft.

  • Oxidation: The precursors, such as a phenylenediamine derivative, are mixed with an oxidizing agent, typically hydrogen peroxide.

  • Coupling and Color Formation: The developer is oxidized and then reacts with another precursor molecule (a "coupler") to form large, colored molecules. These molecules are too large to be washed out, resulting in a permanent color change[9].

G A Dye Precursors (e.g., Phenylenediamine derivative) C Penetration into Hair Shaft (Alkaline pH) A->C B Oxidizing Agent (Hydrogen Peroxide) D Oxidative Coupling Reaction B->D C->D E Formation of Large Colorant Molecules D->E F Permanent Color Trapped in Hair Fiber E->F

Caption: Simplified workflow of color formation in oxidative hair dyes.

Safety, Handling, and Toxicology

This compound is a hazardous substance and must be handled with appropriate precautions.

Table 3: GHS Hazard and Precautionary Statements

Category Code Description
Hazard H302+H312+H332 Harmful if swallowed, in contact with skin or if inhaled[6]
Precaution P261 Avoid breathing dust[6]
Precaution P270 Do not eat, drink or smoke when using this product[6]
Precaution P280 Wear protective gloves/protective clothing/eye protection/face protection[6]
Precaution P302+P352 IF ON SKIN: Wash with plenty of water[6]

| Precaution | P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing[6] |

Protocol for Safe Handling and Emergency Response
  • Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

  • Personal Protective Equipment (PPE):

    • Gloves: Wear chemically resistant gloves (e.g., nitrile).

    • Eye Protection: Use chemical safety goggles or a face shield.

    • Clothing: Wear a lab coat and closed-toe shoes.

  • Emergency Procedures:

    • Inhalation: If inhaled, immediately move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell[6].

    • Skin Contact: Take off contaminated clothing immediately. Wash the affected skin with plenty of soap and water. Call a poison center or doctor if you feel unwell[6].

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention[6].

    • Ingestion: Rinse mouth. Call a poison center or doctor if you feel unwell[6].

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations[6].

References

Methodological & Application

Application Notes and Protocols: 2-Chloro-5-nitro-1,4-phenylenediamine as a Versatile Dye Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 2-Chloro-5-nitro-1,4-phenylenediamine as a crucial intermediate in the synthesis of various dyes. The protocols and insights herein are grounded in established chemical principles to ensure technical accuracy and reproducibility.

Introduction and Compound Profile

This compound (CAS RN: 26196-45-2) is an aromatic amine that serves as a foundational building block in color chemistry.[1] Its molecular architecture, featuring two amino groups, a nitro group, and a chlorine atom on a benzene ring, makes it a highly versatile precursor for producing a range of colors, particularly within the red and brown spectrum.

The strategic placement of these functional groups dictates the compound's reactivity and the ultimate properties of the synthesized dye:

  • Amino Groups (-NH₂): These are the primary reactive sites. One or both groups can be diazotized or can act as the nucleophile in coupling reactions, which are fundamental to forming the chromophore (the color-bearing part of the dye molecule).

  • Nitro Group (-NO₂): As a strong electron-withdrawing group, the nitro group acts as an auxochrome, modifying the absorption of light by the chromophore. This typically results in a bathochromic shift, deepening the color of the dye.

  • Chloro Group (-Cl): This electron-withdrawing group can also influence the final color and can improve the dye's fastness properties, such as resistance to fading from light or washing.[2]

This guide will focus primarily on its principal application in oxidative hair dye systems and will also explore its utility in traditional azo dye synthesis.

Physicochemical Properties & Specifications

The quality and purity of the dye intermediate are paramount as they directly influence the final dye's shade, intensity, and stability.[2] The typical specifications for this compound are summarized below.

PropertyValueReference(s)
IUPAC Name 2-Chloro-5-nitrobenzene-1,4-diamine
Synonyms 1,4-Diamino-2-chloro-5-nitrobenzene
CAS Number 26196-45-2[1]
Molecular Formula C₆H₆ClN₃O₂[3]
Molecular Weight 187.58 g/mol [3]
Appearance Orange to dark red crystalline powder
Melting Point 155.0 - 158.0 °C
Purity >95.0% (by GC)

Core Application: Oxidative Hair Dye Formulation

This compound is extensively used as a "primary intermediate" or "precursor" in permanent hair dye formulations.[4] These systems function by forming large, colored molecules directly inside the hair shaft, resulting in a color that is highly resistant to washing.

Principle of Operation

Oxidative dyeing is a two-component process that is initiated upon mixing.[4][5]

  • The Dye Cream: Contains the primary intermediate (e.g., this compound), one or more "couplers" (e.g., resorcinol, m-aminophenol), and an alkalizing agent (e.g., ammonia). The alkalizing agent swells the hair cuticle, allowing the small precursor molecules to penetrate.

  • The Developer: Contains an oxidizing agent, typically hydrogen peroxide (H₂O₂).

When mixed, the hydrogen peroxide oxidizes the primary intermediate, which then rapidly reacts with the coupler molecules. This reaction forms large, complex dye molecules that are physically trapped within the hair's cortex, providing a permanent color. The final shade is determined by the specific combination and concentration of the intermediates and couplers used.[5]

Workflow for Oxidative Hair Dyeing

G cluster_prep Preparation A Component A: Dye Cream (Intermediate + Coupler) Mix Mix 1:1 Ratio A->Mix B Component B: Developer (H₂O₂) B->Mix Apply Apply to Hair Shaft Mix->Apply Penetrate Penetration (Cuticle Swelling) Apply->Penetrate React Oxidation & Coupling (Color Formation) Penetrate->React Trap Dye Trapping & Rinsing React->Trap

Caption: General workflow for developing and applying an oxidative hair dye.

Protocol 1: Preparation of an Oxidative Hair Dye Test Formulation

This protocol describes the preparation of a simplified two-component system for laboratory evaluation on hair swatches.

Component A: Dye Cream

IngredientFunctionConcentration (% w/w)
This compound Primary Intermediate 0.5 - 1.5%
ResorcinolCoupler (modifier)0.5 - 1.0%
m-AminophenolCoupler (modifier)0.2 - 0.8%
Ammonia (28% aq.)Alkalizing Agent3.0 - 5.0%
Cetearyl AlcoholThickening Agent8.0 - 12.0%
Propylene GlycolSolvent5.0 - 10.0%
Deionized WaterVehicleq.s. to 100%

Component B: Developer

IngredientFunctionConcentration (% w/w)
Hydrogen Peroxide (35%)Oxidizing Agent17.1% (yields 6% H₂O₂)
Phosphoric AcidStabilizer~0.1%
Deionized WaterVehicleq.s. to 100%

Methodology:

  • Prepare Dye Cream (Component A): In a suitable beaker, melt the cetearyl alcohol at ~70°C. In a separate vessel, dissolve the this compound, resorcinol, and m-aminophenol in propylene glycol and warm slightly if necessary. Add this solution to the melted wax phase. In a third vessel, mix the ammonia and deionized water. Slowly add the aqueous ammonia phase to the wax/dye phase with continuous homogenization to form a stable cream. Cool to room temperature.

  • Prepare Developer (Component B): In a beaker, carefully add the hydrogen peroxide to the deionized water, followed by the phosphoric acid stabilizer. Mix gently.

  • Application: In a non-metallic bowl, mix Component A and Component B in a 1:1 ratio.[5] Immediately apply the mixture to clean, dry hair swatches.

  • Processing: Allow the dye to process for 30-40 minutes at room temperature.

  • Finishing: Thoroughly rinse the hair swatches with lukewarm water until the water runs clear. Apply a post-color conditioner, leave for 2-3 minutes, then rinse and let dry. The resulting color can then be evaluated.

Analytical Characterization Protocols

Verifying the identity and purity of the starting intermediate is a critical quality control step.

Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of dye intermediates and quantifying them in mixtures.[6] A reverse-phase method is typically effective.

Methodology:

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase: A gradient of Acetonitrile (A) and 0.1% Formic Acid in Water (B).

    • Start at 10% A, ramp to 90% A over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV-Vis detector at a wavelength determined by the compound's absorbance maximum (typically scanned from 210-600 nm).

  • Procedure: Prepare a standard solution of this compound in the mobile phase. Inject the standard followed by the sample solution. Purity is calculated using the area percent method from the resulting chromatogram.[6]

Protocol 3: Structural Verification by FTIR Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid, non-destructive technique to confirm the presence of key functional groups.[7]

Methodology:

  • Acquire a background spectrum using a clean ATR crystal.

  • Place a small amount of the powdered this compound sample onto the crystal.

  • Acquire the sample spectrum.

  • Identify the characteristic absorption bands.

Expected Characteristic Peaks:

  • ~3450-3300 cm⁻¹: N-H stretching (primary amine)

  • ~1580-1500 cm⁻¹ & ~1350-1300 cm⁻¹: Asymmetric and symmetric N=O stretching (nitro group)

  • ~1620-1550 cm⁻¹: C=C stretching (aromatic ring)

  • ~800-600 cm⁻¹: C-Cl stretching

Safety & Handling Protocols

This compound is a hazardous substance and must be handled with appropriate precautions.

Hazard Summary
HazardGHS StatementReference(s)
Acute Toxicity H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled.
Eye Irritation H319: Causes serious eye irritation.
Skin Sensitization H317: May cause an allergic skin reaction.

Safe Handling Workflow

G cluster_ppe Mandatory PPE cluster_workflow Handling Protocol ppe1 Safety Goggles ppe2 Nitrile Gloves ppe3 Lab Coat A Work in Fume Hood B Weigh Compound A->B C Perform Reaction B->C D Decontaminate Glassware C->D E Dispose of Waste D->E F Follow Approved Waste Protocol E->F

Caption: Required PPE and workflow for safely handling the compound.

Protocol 4: Standard Operating Procedure for Safe Handling
  • Engineering Controls: All handling of the solid compound and concentrated solutions must be performed inside a certified chemical fume hood to avoid inhalation of dust.

  • Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including safety goggles with side shields, nitrile gloves, and a flame-resistant lab coat.

  • Handling: Avoid creating dust when weighing or transferring the solid. Use a spatula and weigh onto creased paper or directly into a tared vessel within the fume hood.

  • Spill Response: In case of a spill, do not sweep up dry powder. Carefully cover the spill with an inert absorbent material (e.g., vermiculite), collect it into a sealed container, and dispose of it as hazardous waste. Do not let the product enter drains.

  • First Aid:

    • If on skin: Immediately wash with plenty of soap and water. Remove contaminated clothing.

    • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

    • If inhaled: Move the person to fresh air. Call a poison center or doctor if you feel unwell.

    • If swallowed: Rinse mouth. Call a poison center or doctor if you feel unwell.

  • Waste Disposal: Dispose of all waste material (unreacted compound, contaminated consumables) in a clearly labeled, sealed container for hazardous chemical waste, following institutional and local regulations.

Conclusion

This compound is a valuable and effective dye intermediate, particularly for creating red-brown to brown-black shades in oxidative hair color products. Its utility stems from the well-defined reactivity of its amino groups and the color-modifying properties of its chloro and nitro substituents. Successful and safe application of this compound in a research or development setting requires a thorough understanding of its chemical properties, adherence to precise formulation protocols, and strict observance of safety and handling procedures.

References

Application Notes and Protocols for the Use of 2-Chloro-5-nitro-1,4-phenylenediamine in Hair Dye Formulations

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following information is intended for research and development purposes only. The use of 2-Chloro-5-nitro-1,4-phenylenediamine in cosmetic products may be subject to regulatory restrictions in various jurisdictions. It is the responsibility of the formulator to ensure compliance with all applicable laws and regulations.

Introduction

This compound is an aromatic amine with potential applications in the formulation of hair coloring products. While public-domain data on this specific compound is limited, information extrapolated from structurally similar nitro-phenylenediamine derivatives and a key patent suggest its function as a direct hair dye, imparting red to violet hues.[1] This guide provides a comprehensive overview of its presumed mechanism of action, formulation considerations, and protocols for evaluation, grounded in the established science of hair dye chemistry.

Unlike oxidative hair dyes that require a chemical reaction with an oxidizing agent like hydrogen peroxide to form color, direct dyes are colored molecules that deposit onto and penetrate the hair shaft without a chemical reaction.[2] Nitro-substituted aromatic amines are a well-known class of direct dyes used in semi-permanent hair coloring products.[3]

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective and safe formulation.

PropertyValueSource
CAS Number 26196-45-2N/A
Synonyms 1,4-Diamino-2-chloro-5-nitrobenzene[1]
Appearance Orange to Amber to Dark red powder/crystalN/A
Purity >95.0% (GC)N/A
Melting Point 155.0 to 158.0 °CN/A

Mechanism of Action as a Direct Hair Dye

As a direct dye, this compound is believed to color hair through a non-oxidative process. The molecule itself possesses a chromophore, and its small size allows it to penetrate the hair cuticle and enter the cortex. The color is imparted by the deposition and binding of these individual dye molecules within the hair structure.

The binding mechanism is primarily based on weak intermolecular forces, such as van der Waals forces and hydrogen bonds, between the dye molecule and the keratin proteins of the hair.[3] This mechanism results in a semi-permanent color that gradually fades with successive shampooing as the dye molecules are washed out.

Caption: Workflow of hair coloring with a direct dye.

Formulation Guidelines

The formulation of a hair dye containing this compound should be approached as a semi-permanent, direct dye system. The following table provides an exemplary formulation framework. A European patent for structurally similar compounds suggests a concentration range of 0.01% to 2.0% by weight.[1]

Ingredient Category Example Ingredient Function Typical Concentration (% w/w)
Direct Dye This compoundColorant0.01 - 2.0
Solvent/Carrier Deionized Water, Propylene GlycolDissolves dye and other components70 - 90
Thickener Hydroxyethylcellulose, Cetearyl AlcoholControls viscosity for application1 - 10
Surfactant Ceteareth-20, Cocamidopropyl BetaineAids in spreading and rinsing1 - 5
pH Adjuster Citric Acid, MonoethanolamineTo achieve optimal pH for dye uptakeAs needed (typically pH 6-9)
Conditioning Agent Polyquaternium-7, Hydrolyzed KeratinImproves hair feel and manageability0.5 - 3
Preservative Phenoxyethanol, MethylparabenPrevents microbial growth0.5 - 1
Fragrance Fragrance OilMasks chemical odors0.1 - 0.5

Experimental Protocols

Protocol 1: Hair Dye Formulation Preparation

This protocol outlines the basic steps for preparing a laboratory-scale batch of a semi-permanent hair dye cream.

Materials:

  • This compound

  • Deionized water

  • Propylene glycol

  • Cetearyl alcohol

  • Ceteareth-20

  • Monoethanolamine/Citric acid

  • Polyquaternium-7

  • Phenoxyethanol

  • Beakers, magnetic stirrer with hot plate, overhead mixer, pH meter, weighing balance.

Procedure:

  • Water Phase: In a main beaker, combine deionized water and propylene glycol. Begin heating to 75-80°C with gentle stirring.

  • Oil Phase: In a separate beaker, combine cetearyl alcohol and Ceteareth-20. Heat to 75-80°C until all solids are melted and the phase is uniform.

  • Emulsification: Slowly add the oil phase to the water phase under vigorous mixing with an overhead mixer. Mix until a homogenous emulsion is formed.

  • Cooling: Begin cooling the emulsion to 40-45°C with continuous, slower mixing.

  • Dye Addition: In a separate small beaker, pre-disperse the this compound in a small amount of propylene glycol. Add this dispersion to the main batch.

  • Addition of Other Ingredients: Add the conditioning agent (Polyquaternium-7) and preservative (Phenoxyethanol) to the batch and mix until uniform.

  • pH Adjustment: Check the pH of the formulation and adjust to the target range (e.g., pH 7.5-8.5) using monoethanolamine or citric acid.

  • Final Mixing: Continue mixing until the formulation is smooth and uniform. Allow to cool to room temperature.

Caption: General workflow for hair dye formulation.

Protocol 2: Evaluation of Color Intensity and Fade Resistance

This protocol describes a method to assess the coloring efficacy and durability of the hair dye formulation on hair swatches.

Materials:

  • Prepared hair dye formulation

  • Bleached human hair swatches

  • Colorimeter (e.g., Minolta Chroma Meter)

  • Standard shampoo solution

  • Water bath

  • Drying oven

Procedure:

  • Baseline Measurement: Measure the initial color of the untreated hair swatches using the colorimeter, recording the Lab* values.

  • Dye Application: Apply the hair dye formulation evenly to the hair swatches. Allow the dye to process for a specified time (e.g., 30 minutes) at a controlled temperature.

  • Rinsing and Drying: Thoroughly rinse the swatches with lukewarm water until the water runs clear. Allow the swatches to air dry or use a drying oven at a low temperature.

  • Post-Dyeing Color Measurement: Measure the color of the dyed and dried swatches to determine the initial color uptake (ΔE*).

  • Wash Cycles: Subject the dyed swatches to a series of wash cycles. Each cycle consists of immersing and agitating the swatches in a standard shampoo solution in a water bath for a set duration, followed by rinsing and drying.

  • Color Measurement after Fading: Measure the color of the swatches after a predetermined number of wash cycles (e.g., 5, 10, 15 washes) to quantify color fading.

Protocol 3: Stability Testing

This protocol is for assessing the physical and chemical stability of the hair dye formulation under accelerated conditions.

Materials:

  • Packaged hair dye formulation

  • Temperature and humidity-controlled stability chambers

  • Viscometer, pH meter

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Sample Storage: Store the packaged formulation samples under various conditions:

    • Refrigerated (4°C)

    • Room Temperature (25°C/60% RH)

    • Accelerated (40°C/75% RH)

  • Evaluation Timepoints: Evaluate the samples at initial (time zero) and subsequent time points (e.g., 1, 2, and 3 months).

  • Parameters to Evaluate:

    • Physical: Appearance, color, odor, pH, and viscosity.

    • Chemical: Concentration of this compound using a validated HPLC method.[4][5][6]

Safety and Regulatory Considerations

Toxicological Profile: Detailed toxicological data for this compound is not readily available in the public domain. However, phenylenediamines as a class are known to have the potential for skin sensitization.[7][8] It is crucial to conduct a thorough safety assessment for any new formulation.

Hazard Statements for this compound:

  • H302 + H312 + H332: Harmful if swallowed, in contact with skin or if inhaled.

Precautionary Statements:

  • P261: Avoid breathing dust.

  • P264: Wash skin thoroughly after handling.

  • P302 + P352 + P312: IF ON SKIN: Wash with plenty of water. Call a POISON CENTER/doctor if you feel unwell.

  • P304 + P340 + P312: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER/doctor if you feel unwell.

Regulatory Status: The regulatory status of this compound in cosmetics is not explicitly defined in major markets like the EU and the USA in the readily accessible documentation. However, the use of hair dye ingredients is strictly regulated.

  • European Union: Hair dyes are regulated under Regulation (EC) No. 1223/2009.[9][10] There are lists of prohibited (Annex II) and restricted (Annex III) substances for use in cosmetics.[11] Any new hair dye ingredient would require a comprehensive safety dossier to be submitted to the Scientific Committee on Consumer Safety (SCCS) for evaluation.

  • United States: Hair dyes are regulated by the Food and Drug Administration (FDA) under the Federal Food, Drug, and Cosmetic Act.[9] So-called "coal-tar" hair dyes (a category that includes many phenylenediamines) have specific labeling requirements and exemptions from the color additive premarket approval requirements.[12] However, the manufacturer is still responsible for ensuring the safety of the product.

Given the potential for skin sensitization with phenylenediamine derivatives, a "patch test" is a standard warning and practice for consumers using these types of hair dyes.[13]

Conclusion

This compound presents an interesting potential as a direct dye for achieving red to violet shades in semi-permanent hair color formulations. Due to the limited specific data, its development and use require a cautious and thorough scientific approach. The protocols and guidelines presented here, based on established principles of hair dye chemistry and formulation, provide a framework for researchers and scientists to explore its application. Rigorous safety testing and a clear understanding of the evolving regulatory landscape are paramount for the successful and responsible development of any new hair dye ingredient.

References

Application Notes and Protocols: Diazotization of 2-Chloro-5-nitro-1,4-phenylenediamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, in-depth technical guide for the diazotization of 2-Chloro-5-nitro-1,4-phenylenediamine. Diazotization is a fundamental process in organic synthesis, converting primary aromatic amines into highly versatile diazonium salts.[1][2] These intermediates are pivotal in the production of a wide array of compounds, including azo dyes and pharmaceutical agents.[2][3] This guide is meticulously designed for researchers, scientists, and professionals in drug development, offering a detailed experimental protocol, mechanistic insights, critical safety procedures, and troubleshooting advice. The protocol emphasizes the causal relationships behind experimental choices to ensure both reproducibility and a thorough understanding of the reaction dynamics.

Introduction: The Significance of Diazotization

The conversion of a primary aromatic amine to its corresponding diazonium salt, a process known as diazotization, is a cornerstone of synthetic organic chemistry.[1][4] The resulting diazonium salts (Ar-N₂⁺X⁻) are valuable synthetic intermediates due to the excellent leaving group ability of molecular nitrogen (N₂). This allows for the introduction of a wide variety of functional groups onto the aromatic ring through subsequent reactions, such as the Sandmeyer and Schiemann reactions.[5]

This compound is a particularly interesting substrate due to its bifunctional nature, possessing two primary amino groups with different electronic environments. The presence of the electron-withdrawing nitro and chloro groups deactivates the aromatic ring and reduces the basicity of the amino groups, necessitating carefully controlled reaction conditions for successful diazotization. The selective diazotization of one amino group over the other is a key challenge and a point of synthetic utility. This protocol will focus on the selective diazotization of the amino group para to the chloro substituent, which is generally more reactive.

Mechanistic Principles of Diazotization

The diazotization reaction is initiated by the in situ generation of nitrous acid (HNO₂) from sodium nitrite (NaNO₂) and a strong mineral acid, typically hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).[1][5] Nitrous acid is then protonated by the excess mineral acid to form the nitrosonium ion (NO⁺), a potent electrophile.[4][6]

The reaction proceeds via the following key steps:

  • Formation of the Nitrosonium Ion: The reaction between sodium nitrite and the mineral acid generates the nitrosonium ion.[4]

  • Electrophilic Attack: The lone pair of electrons on the nitrogen atom of the primary aromatic amine attacks the nitrosonium ion, forming an N-nitrosamine intermediate.[6]

  • Tautomerization and Dehydration: The N-nitrosamine undergoes tautomerization to a diazohydroxide, which is then protonated by the acid. Subsequent loss of a water molecule yields the stable arenediazonium ion.[4]

The stability of arenediazonium salts is significantly enhanced at low temperatures (0-5 °C), a critical parameter for the successful execution of this protocol.[7] This increased stability is attributed to the resonance delocalization of the positive charge over the benzene ring.[7]

Experimental Protocol: Step-by-Step Guide

This protocol details the selective diazotization of this compound. The procedure is optimized for a laboratory scale and emphasizes safety and reproducibility.

Reagents and Materials
ReagentCAS NumberFormulaMolar Mass ( g/mol )Key Properties
This compound26196-45-2C₆H₆ClN₃O₂187.58Orange to dark red powder
Sodium Nitrite7632-00-0NaNO₂69.00White to yellowish crystalline solid, Oxidizer
Hydrochloric Acid (concentrated, 37%)7647-01-0HCl36.46Corrosive, fuming liquid
Sulfamic Acid or Urea5329-14-6 or 57-13-6H₃NSO₃ or CH₄N₂O97.09 or 60.06Used to quench excess nitrous acid
Distilled/Deionized Water7732-18-5H₂O18.02
IceN/AH₂O18.02For maintaining low reaction temperature
Starch-Iodide PaperN/AN/AN/AIndicator for excess nitrous acid
Equipment
  • 250 mL three-necked round-bottom flask

  • Mechanical stirrer

  • Thermometer

  • Dropping funnel

  • Ice-salt bath

  • Beakers and graduated cylinders

  • Magnetic stir plate (optional)

Detailed Procedure

Step 1: Preparation of the Amine Suspension

  • In a 250 mL three-necked flask equipped with a mechanical stirrer and a thermometer, add this compound (e.g., 0.05 mol, 9.38 g).

  • Add 50 mL of distilled water, followed by the slow and careful addition of concentrated hydrochloric acid (e.g., 0.125 mol, 12.5 mL, 2.5 equivalents) while stirring. The formation of the amine hydrochloride salt will result in a slurry.

  • Cool the flask in an ice-salt bath to achieve and maintain an internal temperature of 0-5 °C.[8][9] This low temperature is critical for the stability of the resulting diazonium salt.[7]

Step 2: Diazotization Reaction

  • Prepare a solution of sodium nitrite (e.g., 0.0525 mol, 3.62 g, 1.05 equivalents) in 15 mL of distilled water and cool it in a separate ice bath.

  • Slowly add the cold sodium nitrite solution dropwise to the stirred amine suspension from the dropping funnel over a period of 30-45 minutes.

  • Crucially, maintain the internal temperature of the reaction mixture below 5 °C throughout the addition, as the reaction is exothermic. [2]

  • After the complete addition of the sodium nitrite solution, continue stirring the mixture in the ice bath for an additional 30 minutes to ensure the reaction goes to completion. The solid amine hydrochloride should dissolve, yielding a clear, yellowish solution of the diazonium salt.

Step 3: Verification and Quenching

  • Test for the presence of excess nitrous acid by touching a drop of the reaction mixture to starch-iodide paper. An immediate blue-black color indicates the presence of excess nitrous acid.

  • If excess nitrous acid is present, add a small amount of sulfamic acid or urea to quench it. The disappearance of the blue-black color on the starch-iodide paper confirms the quenching. This step is vital to prevent unwanted side reactions.

Step 4: Use of the Diazonium Salt Solution

  • The resulting 2-chloro-5-nitro-4-aminobenzenediazonium chloride solution is highly unstable and should be used immediately in the subsequent synthetic step (e.g., azo coupling, Sandmeyer reaction) without isolation.[2]

  • DO NOT attempt to store the diazonium salt solution.

Visualization of the Experimental Workflow

The following diagram illustrates the key stages of the diazotization protocol.

Diazotization_Workflow cluster_prep Step 1: Amine Suspension Preparation cluster_reaction Step 2: Diazotization cluster_verification Step 3: Verification & Quenching cluster_use Step 4: Immediate Use Amine This compound Suspension Amine Hydrochloride Suspension (0-5 °C) Amine->Suspension HCl Conc. HCl + H₂O HCl->Suspension Diazonium Diazonium Salt Solution (0-5 °C) Suspension->Diazonium NaNO2 Cold NaNO₂ Solution NaNO2->Diazonium Slow, dropwise addition Test Starch-Iodide Test Diazonium->Test Quench Quench excess HNO₂ (Sulfamic Acid/Urea) Test->Quench If positive FinalProduct Use Immediately in Next Reaction Step Test->FinalProduct If negative Quench->FinalProduct

Caption: Workflow for the diazotization of this compound.

Critical Reaction Parameters

ParameterRecommended RangeRationale and Impact on Reaction
Temperature 0-5 °CEssential for the stability of the diazonium salt. Higher temperatures lead to rapid decomposition and the formation of unwanted byproducts.[8][9]
Molar Ratio (Amine:NaNO₂) 1 : 1.05A slight excess of sodium nitrite ensures complete diazotization. A large excess should be avoided.[8][9]
Acid Concentration 2.5 equivalentsSufficient acid is required to form the amine salt, generate nitrous acid, and maintain a low pH to stabilize the diazonium salt.
Rate of NaNO₂ Addition Slow, dropwise (30-45 min)The reaction is exothermic; slow addition allows for effective temperature control.
Stirring Continuous and efficientEnsures proper mixing of reagents and uniform temperature distribution.

Safety Precautions: A Self-Validating System

The inherent instability and potential explosive nature of diazonium salts, particularly when dry, demand strict adherence to safety protocols.[8][9]

  • Never Isolate Solid Diazonium Salts: Unless specific stabilizing counter-ions (e.g., BF₄⁻) are used and you are experienced with their handling, diazonium salts should not be isolated in solid form.[8] This protocol is designed for the in situ use of the diazonium salt solution.

  • Temperature Control is Paramount: Always maintain the reaction temperature below 5 °C.[8][9] A runaway reaction can lead to the rapid decomposition of the diazonium salt, releasing nitrogen gas and potentially causing an explosion.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Perform the reaction in a well-ventilated fume hood.

  • Quenching: Have a quenching agent (sulfamic acid or urea) readily available to destroy any excess nitrous acid.

  • Avoid Friction and Shock: Solid diazonium salts are sensitive to friction and shock.[8] Although this protocol avoids isolation, it is a crucial general safety rule.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Incomplete Diazotization (Solid amine remains) - Insufficient sodium nitrite- Low acid concentration- Inefficient stirring- Add a small additional amount of sodium nitrite solution.- Ensure the correct amount of acid was used.- Increase the stirring speed.
Reaction Temperature Rises Above 5 °C - Too rapid addition of sodium nitrite- Insufficient cooling- Immediately stop the addition of sodium nitrite.- Add more ice/salt to the cooling bath.- Resume slow addition once the temperature is back in range.
Brown Fumes (NOx) Observed - Localized high concentration of nitrous acid- Reaction temperature too high- Ensure slow, dropwise addition of sodium nitrite with vigorous stirring.- Check and maintain the reaction temperature below 5 °C.
Premature Decomposition of Diazonium Salt - Temperature exceeding 5 °C- Insufficient acid- Strictly maintain the recommended temperature.- Ensure the correct amount of acid was used to maintain a low pH.

Conclusion

This application note provides a robust and reliable protocol for the diazotization of this compound. By understanding the underlying mechanistic principles and adhering strictly to the detailed experimental procedure and safety precautions, researchers can confidently and safely generate the corresponding diazonium salt for use as a versatile intermediate in a multitude of synthetic applications. The emphasis on causality behind each step is intended to empower the user to not only replicate the procedure but also to adapt and troubleshoot it effectively.

References

Application Notes and Protocols for the Coupling Reaction of 2-Chloro-5-nitro-1,4-phenylenediamine with Phenols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of Azo Dyes Derived from 2-Chloro-5-nitro-1,4-phenylenediamine

The synthesis of azo dyes, compounds characterized by the vibrant chromophoric azo group (-N=N-), is a cornerstone of synthetic organic chemistry with wide-ranging applications in textiles, printing, pharmaceuticals, and analytical sciences.[1][2] The specific class of azo dyes derived from the coupling of diazotized this compound with various phenolic compounds offers a rich palette of colors and functionalities. The strategic placement of the chloro and nitro groups on the phenylenediamine backbone significantly influences the electronic properties and, consequently, the tinctorial strength and lightfastness of the resulting dyes.

This comprehensive guide provides detailed application notes and robust protocols for the synthesis of azo dyes through the coupling of this compound with a range of phenolic coupling partners. It is designed for researchers, scientists, and professionals in drug development, offering in-depth technical insights and field-proven methodologies.

Reaction Mechanism: An Electrophilic Aromatic Substitution

The formation of azo dyes from this compound and phenols proceeds through a two-step mechanism:

  • Diazotization: The primary aromatic amine group of this compound is converted into a highly reactive diazonium salt. This reaction is typically carried out at low temperatures (0-5 °C) in the presence of a mineral acid (e.g., hydrochloric acid) and sodium nitrite.[1] The acid protonates the nitrous acid, which is formed in situ from sodium nitrite, to generate the nitrosonium ion (NO+), a potent electrophile. The amine then attacks the nitrosonium ion, and after a series of proton transfers and elimination of a water molecule, the aryldiazonium ion is formed.

  • Azo Coupling: The resulting aryldiazonium salt acts as an electrophile and undergoes an electrophilic aromatic substitution reaction with an electron-rich phenol.[3] The hydroxyl group of the phenol is a strong activating group, directing the substitution primarily to the para position. If the para position is blocked, the coupling occurs at the ortho position.[3] The reaction is typically carried out in a slightly alkaline medium, which deprotonates the phenol to the more nucleophilic phenoxide ion, thereby accelerating the reaction.[3]

Azo Coupling Mechanism cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling Amine This compound Reagents1 NaNO2, HCl 0-5 °C Amine->Reagents1 DiazoniumSalt Diazonium Salt (Ar-N₂⁺) Reagents1->DiazoniumSalt Phenol Phenol (or substituted phenol) DiazoniumSalt->Phenol Electrophilic Aromatic Substitution Reagents2 Alkaline medium (e.g., NaOH) Phenol->Reagents2 AzoDye Azo Dye (Ar-N=N-Ar'-OH) Phenol->AzoDye

Figure 1: General workflow for the synthesis of azo dyes.

Experimental Protocols

Protocol 1: Diazotization of this compound

This protocol outlines the critical first step of generating the diazonium salt. The low temperature is crucial to prevent the decomposition of the unstable diazonium salt.

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Distilled Water

  • Ice

Equipment:

  • 250 mL Beaker

  • 100 mL Beaker

  • Magnetic Stirrer and Stir Bar

  • Thermometer

  • Dropping Funnel

Procedure:

  • In the 250 mL beaker, suspend 1.87 g (0.01 mol) of this compound in a mixture of 5 mL of concentrated hydrochloric acid and 10 mL of distilled water.

  • Cool the suspension to 0-5 °C in an ice bath with continuous stirring.

  • In the 100 mL beaker, dissolve 0.76 g (0.011 mol) of sodium nitrite in 10 mL of cold distilled water.

  • Slowly add the sodium nitrite solution dropwise to the cooled amine suspension over 15-20 minutes, ensuring the temperature is maintained below 5 °C.

  • Continue stirring the mixture for an additional 30 minutes at 0-5 °C after the addition is complete to ensure the diazotization is finalized. The resulting clear solution of the diazonium salt should be used immediately in the subsequent coupling reaction.

Protocol 2: Coupling with Phenol

This protocol describes the coupling of the prepared diazonium salt with phenol to produce a yellow azo dye.

Materials:

  • Diazonium salt solution from Protocol 1

  • Phenol

  • Sodium Hydroxide (NaOH)

  • Distilled Water

  • Ice

Equipment:

  • 400 mL Beaker

  • Magnetic Stirrer and Stir Bar

  • Buchner Funnel and Flask

  • Filter Paper

Procedure:

  • In the 400 mL beaker, dissolve 0.94 g (0.01 mol) of phenol in 20 mL of a 10% sodium hydroxide solution.

  • Cool this solution to 0-5 °C in an ice bath with vigorous stirring.

  • Slowly add the cold diazonium salt solution from Protocol 1 to the alkaline phenol solution with continuous stirring. A yellow precipitate will form immediately.

  • Continue to stir the reaction mixture in the ice bath for 30-60 minutes to ensure complete coupling.

  • Collect the precipitated azo dye by vacuum filtration using a Buchner funnel.

  • Wash the solid with cold distilled water until the filtrate is neutral.

  • Dry the product in a desiccator or a vacuum oven at a low temperature.

Protocol 3: Coupling with β-Naphthol

This protocol details the synthesis of a vibrant orange-red azo dye by coupling the diazonium salt with β-naphthol.

Materials:

  • Diazonium salt solution from Protocol 1

  • β-Naphthol (2-Naphthol)

  • Sodium Hydroxide (NaOH)

  • Distilled Water

  • Ice

Equipment:

  • 400 mL Beaker

  • Magnetic Stirrer and Stir Bar

  • Buchner Funnel and Flask

  • Filter Paper

Procedure:

  • In the 400 mL beaker, dissolve 1.44 g (0.01 mol) of β-naphthol in 25 mL of a 10% sodium hydroxide solution.

  • Cool the solution to 0-5 °C in an ice bath with efficient stirring.

  • Slowly add the freshly prepared, cold diazonium salt solution from Protocol 1 to the β-naphthol solution. An intense orange-red precipitate will form.[3][4]

  • Maintain stirring in the ice bath for 30-60 minutes.

  • Isolate the azo dye by vacuum filtration.

  • Wash the product thoroughly with cold distilled water.

  • Dry the final product.

Data Presentation and Characterization

The synthesized azo dyes should be characterized to confirm their structure and purity. Key analytical techniques include:

  • Melting Point: To assess the purity of the synthesized compound.

  • UV-Visible Spectroscopy: To determine the absorption maximum (λmax) and molar absorptivity, which are indicative of the dye's color and tinctorial strength.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the N=N stretching vibration of the azo group, O-H stretching of the phenolic hydroxyl group, and vibrations associated with the chloro and nitro groups.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To provide detailed structural information and confirm the final product's constitution.

Table 1: Expected Characteristics of Azo Dyes from this compound

Coupling PartnerExpected Colorλmax (nm) (in Ethanol)
PhenolYellow~400-420
o-CresolYellow-Orange~410-430
m-CresolYellow-Orange~415-435
p-CresolOrange~420-440
β-NaphtholOrange-Red~480-500

Note: The λmax values are approximate and can vary depending on the solvent and the specific substitution pattern.

Applications and Further Insights

Azo dyes derived from this compound are primarily used as disperse dyes for synthetic fibers such as polyester, nylon, and cellulose acetate. The presence of the nitro group generally enhances the dye's affinity for these hydrophobic fibers and can improve lightfastness. The chloro group can also contribute to the overall stability and properties of the dye.

Further derivatization of the phenolic hydroxyl group or the remaining amino group on the phenylenediamine ring can be explored to fine-tune the dye's properties, such as solubility, and to introduce reactive sites for covalent bonding to fibers, creating reactive dyes with excellent wash fastness.

Self-Validating System and Trustworthiness

The protocols provided are designed to be self-validating. The immediate formation of a brightly colored precipitate upon mixing the diazonium salt and the phenolic coupling partner is a strong visual confirmation of a successful reaction. Furthermore, the characterization data, particularly NMR and IR spectroscopy, will provide unambiguous structural confirmation. Consistency in melting point and λmax values across different batches will ensure the reproducibility of the synthesis.

Experimental_Workflow cluster_preparation Preparation cluster_reaction Reaction cluster_workup Work-up and Analysis Start Start Amine_Prep Prepare Amine Suspension (this compound in HCl) Start->Amine_Prep Nitrite_Prep Prepare NaNO₂ Solution Start->Nitrite_Prep Phenol_Prep Prepare Alkaline Phenol Solution Start->Phenol_Prep Diazotization Diazotization (Add Nitrite to Amine at 0-5 °C) Amine_Prep->Diazotization Nitrite_Prep->Diazotization Coupling Azo Coupling (Add Diazonium Salt to Phenol Solution) Phenol_Prep->Coupling Diazotization->Coupling Filtration Filtration and Washing Coupling->Filtration Drying Drying Filtration->Drying Characterization Characterization (MP, UV-Vis, IR, NMR) Drying->Characterization End Final Product Characterization->End

Figure 2: Detailed experimental workflow for the synthesis and analysis of azo dyes.

References

The Versatile Intermediate: Applications of 2-Chloro-5-nitro-1,4-phenylenediamine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 2-Chloro-5-nitro-1,4-phenylenediamine, a substituted aromatic diamine, serves as a pivotal building block in the synthesis of a diverse array of organic molecules. Its unique structural features—a chloro group, a nitro group, and two amino functionalities on a phenyl ring—provide multiple reaction sites, enabling its use in the construction of complex chemical architectures. This technical guide delves into the significant applications of this versatile intermediate, with a primary focus on its role in the synthesis of high-performance dyes and pharmaceutically relevant heterocyclic compounds. Detailed experimental protocols, mechanistic insights, and safety considerations are provided to aid researchers and professionals in the fields of organic synthesis and drug development.

Key Physicochemical and Safety Data

A thorough understanding of the physical, chemical, and safety properties of a starting material is paramount for successful and safe experimentation.

PropertyValueReference
CAS Number 26196-45-2
Synonyms 1,4-Diamino-2-chloro-5-nitrobenzene
Molecular Formula C₆H₆ClN₃O₂[1]
Molecular Weight 187.58 g/mol [1]
Appearance Orange to Amber to Dark red powder/crystal
Melting Point 155.0 to 158.0 °C
Purity >95.0% (GC)
Solubility Soluble in ethanol and acetone.
Safety Hazards Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation.[2][3]

Safety Precautions: Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times when handling this compound.[2][3] Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust.[2] In case of contact with skin or eyes, rinse immediately with plenty of water.[2][3]

Application I: Synthesis of Azo Dyes

Azo dyes represent the largest class of synthetic colorants used in a wide range of industries, including textiles, printing, and cosmetics. The synthesis of azo dyes involves a two-step process: diazotization of a primary aromatic amine followed by an azo coupling reaction with an electron-rich coupling component. This compound, with its primary amino group, can be readily diazotized to form a reactive diazonium salt.

Mechanistic Rationale

The diazotization reaction involves the treatment of the primary amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong acid like hydrochloric acid (HCl). The resulting diazonium salt is an excellent electrophile. The subsequent coupling reaction is an electrophilic aromatic substitution where the diazonium salt attacks an electron-rich aromatic ring (the coupling component), such as a phenol or an aniline derivative, to form the characteristic azo (-N=N-) linkage. The extended conjugation of the resulting azo dye molecule is responsible for its color.

Experimental Workflow: Azo Dye Synthesis

cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling A This compound B NaNO2, HCl (aq) 0-5 °C A->B Reacts with C Diazonium Salt Intermediate B->C Forms D Coupling Component (e.g., N,N-diethylaniline) C->D Couples with E Azo Dye D->E Forms

Caption: General workflow for azo dye synthesis.

Protocol: Synthesis of a Representative Disperse Azo Dye

This protocol describes the synthesis of a disperse red dye using this compound as the diazo component and N,N-diethylaniline as the coupling component.

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • N,N-diethylaniline

  • Sodium Acetate

  • Ethanol

  • Ice

Procedure:

Part A: Diazotization

  • In a 250 mL beaker, suspend 1.88 g (0.01 mol) of this compound in 20 mL of water and 5 mL of concentrated hydrochloric acid.

  • Cool the suspension to 0-5 °C in an ice-salt bath with constant stirring.

  • Prepare a solution of 0.76 g (0.011 mol) of sodium nitrite in 5 mL of cold water.

  • Add the sodium nitrite solution dropwise to the cold amine suspension over 15-20 minutes, ensuring the temperature does not exceed 5 °C.

  • Continue stirring the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt. The resulting solution should be clear.

Part B: Azo Coupling

  • In a separate 250 mL beaker, dissolve 1.49 g (0.01 mol) of N,N-diethylaniline in 10 mL of 10% aqueous hydrochloric acid.

  • Cool this solution to 0-5 °C in an ice bath.

  • Slowly add the cold diazonium salt solution from Part A to the cold N,N-diethylaniline solution with vigorous stirring.

  • Maintain the temperature below 5 °C throughout the addition. A colored precipitate of the azo dye will form.

  • After the addition is complete, add a saturated solution of sodium acetate dropwise until the mixture is neutral to litmus paper. This facilitates the coupling reaction.

  • Continue stirring the reaction mixture in the ice bath for another hour.

  • Filter the precipitated dye using vacuum filtration, wash thoroughly with cold water, and dry the product in a desiccator.

Application II: Synthesis of Benzimidazole Derivatives

Benzimidazoles are a class of heterocyclic compounds that exhibit a wide range of biological activities and are core structures in several pharmaceutical agents. The synthesis of benzimidazoles typically involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative, or an aldehyde. While this compound is a para-diamine, its derivatives can be precursors to ortho-diamines necessary for benzimidazole synthesis, or it can be involved in other cyclization strategies. A more direct application involves its use in synthesizing substituted benzimidazoles where one of the amino groups reacts to form the imidazole ring.

Mechanistic Rationale

The classical synthesis of benzimidazoles, the Phillips-Ladenburg reaction, involves the condensation of an o-phenylenediamine with a carboxylic acid at high temperatures or in the presence of a dehydrating agent like polyphosphoric acid (PPA). An alternative, the Weidenhagen reaction, utilizes an aldehyde as the carbonyl source, often in the presence of an oxidizing agent. The reaction proceeds through the formation of a Schiff base intermediate, followed by cyclization and subsequent oxidation to the benzimidazole.

Experimental Workflow: Benzimidazole Synthesis

cluster_condensation Step 1: Condensation cluster_cyclization Step 2: Cyclization & Oxidation A o-Phenylenediamine Derivative B Aldehyde (R-CHO) A->B Reacts with C Schiff Base Intermediate B->C Forms D Oxidizing Agent (e.g., air, nitrobenzene) C->D Undergoes E Substituted Benzimidazole D->E To Yield

Caption: General workflow for benzimidazole synthesis from an o-phenylenediamine and an aldehyde.

Protocol: Synthesis of a Substituted 2-Arylbenzimidazole

This protocol outlines a representative synthesis of a 2-arylbenzimidazole derivative from an o-phenylenediamine precursor, which can be conceptually derived from this compound through reduction of the nitro group and subsequent manipulation. For the purpose of this guide, a general protocol for the condensation of a substituted o-phenylenediamine with an aromatic aldehyde is provided.

Materials:

  • Substituted o-phenylenediamine (e.g., 4-chloro-1,2-phenylenediamine)

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Ethanol

  • Ammonium chloride (NH₄Cl) as a catalyst

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.43 g (0.01 mol) of 4-chloro-1,2-phenylenediamine and 1.06 g (0.01 mol) of benzaldehyde in 30 mL of ethanol.

  • Add a catalytic amount of ammonium chloride (approximately 0.1 g).

  • Reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • Pour the reaction mixture into 100 mL of ice-cold water with stirring.

  • The precipitated product is collected by vacuum filtration.

  • Wash the crude product with cold water to remove any unreacted starting materials and catalyst.

  • Recrystallize the product from an appropriate solvent system (e.g., ethanol/water) to obtain the pure 2-arylbenzimidazole derivative.

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis. Its utility in the production of azo dyes and as a precursor for biologically active benzimidazole scaffolds highlights its importance in both industrial and research settings. The protocols provided herein offer a practical guide for the application of this compound, while the mechanistic discussions provide a deeper understanding of the underlying chemical transformations. As with all chemical syntheses, careful attention to safety and reaction conditions is essential for achieving optimal and reproducible results.

References

Application Note & Protocols: 2-Chloro-5-nitro-1,4-phenylenediamine as a Versatile Synthon for Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Multifunctional Building Block

In the landscape of medicinal chemistry and materials science, heterocyclic compounds form the bedrock of countless innovations. Their rigid structures and rich electronic properties make them ideal scaffolds for interacting with biological targets. Among the most powerful strategies for constructing these frameworks is the use of pre-functionalized synthons that enable rapid assembly of complex cores. ortho-Phenylenediamines are premier examples, serving as the gateway to a multitude of fused heterocyclic systems.

This guide focuses on a particularly valuable, yet under-leveraged, building block: 2-Chloro-5-nitro-1,4-phenylenediamine (CAS No. 26196-45-2).[1][2][3][4][5] This molecule is not merely an o-phenylenediamine; it is a strategically engineered platform. The vicinal diamines are poised for cyclization, while the orthogonally positioned chloro and nitro groups serve two critical functions:

  • Modulation of Reactivity: As potent electron-withdrawing groups, they influence the nucleophilicity of the diamine moiety, impacting reaction kinetics and selectivity.

  • Handles for Diversification: Post-cyclization, these groups provide reactive sites for subsequent functionalization—the nitro group can be reduced to a versatile amine, and the chloro group can be displaced via nucleophilic aromatic substitution (SNAr).

This document provides a detailed exploration of the utility of this compound for the synthesis of high-value benzimidazole, quinoxaline, and phenazine scaffolds, complete with field-tested protocols and the scientific rationale behind them.

Physicochemical Properties & Safety Data

Before commencing any synthetic work, it is crucial to be familiar with the properties and handling requirements of the starting material.

PropertyValueReference(s)
Molecular Formula C₆H₆ClN₃O₂[4]
Molecular Weight 187.58 g/mol [4]
CAS Number 26196-45-2[1][2]
Appearance Orange to dark red crystalline powder[2]
Melting Point 155-158 °C[2][4]

Safety & Handling: this compound is classified as harmful.[2][6]

  • Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled.[2][6]

  • Precautionary Measures: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid breathing dust. Wash hands thoroughly after handling.[2][6]

Core Application 1: Synthesis of 6-Chloro-4-nitro-1H-benzimidazoles

The benzimidazole motif is a privileged scaffold in medicinal chemistry, found in blockbuster drugs such as proton-pump inhibitors (omeprazole) and anthelmintics (albendazole).[7] The reaction of an o-phenylenediamine with an aldehyde is a robust and atom-economical method for their synthesis.[8][9][10]

Scientific Rationale

The synthesis proceeds via a condensation-cyclization-oxidation cascade. The o-diamine first condenses with the aldehyde to form a Schiff base intermediate. This is followed by an intramolecular cyclization to form a dihydrobenzimidazole, which is subsequently oxidized to the aromatic benzimidazole product. The use of a mild acid catalyst like ammonium chloride protonates the aldehyde's carbonyl oxygen, rendering it more electrophilic and accelerating the initial condensation step.

Experimental Workflow: Benzimidazole Synthesis

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_reactants Combine CNP, Aldehyde, & EtOH add_catalyst Add NH4Cl Catalyst prep_reactants->add_catalyst 1 reflux Stir and Heat (e.g., 80°C) add_catalyst->reflux 2 monitor Monitor by TLC reflux->monitor 3 quench Pour into Ice Water monitor->quench 4 (on completion) filter Filter Precipitate quench->filter 5 wash Wash with H2O filter->wash 6 dry Dry Product wash->dry 7 recrystallize Recrystallize from EtOH dry->recrystallize 8

Caption: One-pot workflow for benzimidazole synthesis.

Protocol 1: Synthesis of 6-Chloro-2-(4-methoxyphenyl)-4-nitro-1H-benzimidazole

This protocol is adapted from established green chemistry procedures for benzimidazole synthesis.

  • Reagents & Materials:

    • This compound (CNP) (1.0 mmol, 187.6 mg)

    • p-Anisaldehyde (1.0 mmol, 122 µL, 136.1 mg)

    • Ammonium Chloride (NH₄Cl) (0.3 mmol, 16 mg)

    • Ethanol (5 mL)

    • Deionized Water

    • Standard laboratory glassware, magnetic stirrer, heating mantle, TLC apparatus.

  • Step-by-Step Methodology:

    • Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 mmol) and ethanol (5 mL). Stir to achieve a suspension.

    • Addition of Aldehyde: Add p-anisaldehyde (1.0 mmol) to the flask.

    • Catalyst Addition: Add ammonium chloride (0.3 mmol). The catalyst provides a mild acidic environment crucial for activating the aldehyde without promoting side reactions.

    • Reaction: Heat the mixture to 80-90°C with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (2:1 v/v) mobile phase. The starting materials will be consumed as a new, more polar spot (the product) appears. The reaction is typically complete within 2-4 hours.

    • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing 50 mL of ice-cold water. A solid precipitate should form immediately.

    • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with two portions of cold water (2 x 15 mL) to remove any residual catalyst and unreacted starting materials.

    • Purification: Dry the crude product. For higher purity, the solid can be recrystallized from hot ethanol to yield the pure benzimidazole derivative as a colored solid.

  • Self-Validation:

    • TLC Analysis: A complete reaction is indicated by the disappearance of the limiting reagent spot on the TLC plate.

    • Expected Outcome: A pale yellow to orange solid should be obtained. The yield should be moderate to good (typically 60-85%).

    • Characterization: Confirm structure via ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Core Application 2: Synthesis of Substituted Quinoxalines

Quinoxalines are another class of heterocycles with immense biological importance, exhibiting activities such as antiviral, anticancer, and antibacterial properties.[11] Their synthesis is classically achieved through the straightforward condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[12]

Scientific Rationale

This reaction is a robust and high-yielding double condensation. Each amine of the o-diamine attacks one of the carbonyl carbons of the 1,2-dicarbonyl compound (e.g., benzil, glyoxal). The resulting di-imine intermediate rapidly undergoes cyclization and dehydration under acidic or thermal conditions to yield the thermodynamically stable aromatic quinoxaline ring system. The reaction is often nearly quantitative and requires minimal purification.

Reaction Scheme: Quinoxaline Synthesis

CNP 2-Chloro-5-nitro- 1,4-phenylenediamine Solvent EtOH or AcOH, Reflux CNP->Solvent Dicarbonyl 1,2-Dicarbonyl (e.g., Benzil) Dicarbonyl->Solvent Product Substituted Quinoxaline Solvent->Product Condensation & Dehydration

Caption: General reaction for quinoxaline synthesis.

Protocol 2: Synthesis of 6-Chloro-8-nitro-2,3-diphenylquinoxaline

This protocol utilizes benzil as a readily available 1,2-dicarbonyl component and is adapted from standard procedures.[12]

  • Reagents & Materials:

    • This compound (CNP) (1.0 mmol, 187.6 mg)

    • Benzil (1.0 mmol, 210.2 mg)

    • Glacial Acetic Acid (4 mL)

    • Standard laboratory glassware, magnetic stirrer, heating mantle.

  • Step-by-Step Methodology:

    • Setup: In a 25 mL round-bottom flask, combine this compound (1.0 mmol) and benzil (1.0 mmol).

    • Solvent Addition: Add glacial acetic acid (4 mL). The acetic acid serves as both a solvent and a catalyst for the condensation and dehydration steps.

    • Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 118°C) with stirring for 1-2 hours. The solution will typically change color as the product forms.

    • Work-up: Cool the reaction mixture to room temperature. A crystalline solid should precipitate.

    • Isolation: Pour the mixture into 40 mL of cold water. Collect the precipitate by vacuum filtration.

    • Purification: Wash the solid with water until the filtrate is neutral to pH paper. The crude product is often of high purity, but can be further purified by recrystallization from an appropriate solvent like ethanol or an ethanol/water mixture.

  • Self-Validation:

    • Precipitation: The formation of a significant amount of precipitate upon cooling and quenching is a strong indicator of product formation.

    • Melting Point: The purified product should have a sharp melting point, which can be compared to literature values if available.

    • Characterization: The final structure should be confirmed by spectroscopic methods (NMR, MS).

Core Application 3: Synthesis of Substituted Phenazines

Phenazines are redox-active compounds known for their antibiotic properties and roles in biological electron transport.[13][14] Their synthesis can be achieved by condensing an o-phenylenediamine with a catechol under oxidative conditions.

Scientific Rationale

This synthesis involves the condensation of the diamine with the in situ generated o-quinone (from the oxidation of catechol). The resulting intermediate then undergoes a second condensation and subsequent oxidation to yield the fully aromatic tricyclic phenazine system. This method directly constructs the central pyrazine ring.

Conceptual Pathway: Phenazine Synthesis

CNP CNP Intermediate Di-imine Intermediate CNP->Intermediate Catechol Catechol Oxidant Oxidant (e.g., air, FeCl3) Catechol->Oxidant Oxidant->Intermediate Forms o-quinone Phenazine Phenazine Product Intermediate->Phenazine Cyclization & Aromatization

Caption: Conceptual pathway for phenazine synthesis.

Protocol 3: Synthesis of 2-Chloro-4-nitrophenazine
  • Reagents & Materials:

    • This compound (CNP) (1.0 mmol, 187.6 mg)

    • Catechol (1.0 mmol, 110.1 mg)

    • Potassium Hydroxide (KOH) (2.5 mmol, 140.3 mg)

    • Methanol (10 mL)

  • Step-by-Step Methodology:

    • Setup: In a flask open to the air (or with an air bubbler for efficiency), dissolve potassium hydroxide in methanol.

    • Reactant Addition: Add the catechol and this compound to the basic methanolic solution.

    • Reaction: Stir the mixture vigorously at room temperature. The reaction relies on atmospheric oxygen as the oxidant, catalyzed by the basic conditions. The solution will darken significantly as the phenazine product forms. The reaction may take several hours to proceed to completion.

    • Work-up: Neutralize the reaction mixture carefully with dilute hydrochloric acid. This will cause the phenazine product to precipitate.

    • Isolation: Collect the solid by vacuum filtration. Wash with water to remove salts.

    • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.

  • Self-Validation:

    • Color Change: A distinct and intense color formation is characteristic of phenazine synthesis.

    • Spectroscopy: Due to the potential for isomeric products, full characterization by 2D NMR techniques in addition to MS is highly recommended to unequivocally confirm the structure.

Future Directions: Leveraging the In-Built Functionality

The true power of this compound lies in the post-cyclization chemistry. The resulting chloro-nitro-substituted heterocycles are not end-points but are themselves valuable intermediates for generating libraries of analogues.

  • Nitro Group Reduction: The nitro group can be selectively reduced (e.g., using SnCl₂/HCl, Fe/AcOH, or catalytic hydrogenation) to an amino group. This amine is a key functional group for amide couplings, sulfonamide formation, or diazotization reactions.

  • SNAr Reactions: The chloro group, activated by the electron-withdrawing nature of the fused ring system and the nitro group, can be displaced by various nucleophiles (amines, thiols, alkoxides) to introduce a wide range of substituents.

By employing these subsequent transformations, researchers can rapidly access diverse chemical spaces from a single, versatile starting material.

References

Application Notes and Protocols for Enzymatic Reactions Involving 2-Chloro-5-nitro-1,4-phenylenediamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Novel Chromogenic Substrate for Peroxidase-Based Assays

2-Chloro-5-nitro-1,4-phenylenediamine is a substituted aromatic amine whose potential in enzymatic assays has been largely unexplored. Structurally similar to well-established chromogenic substrates for horseradish peroxidase (HRP), such as o-phenylenediamine (OPD), this compound presents an opportunity for the development of novel detection methods.[1] The presence of an electron-withdrawing nitro group and a chloro substituent on the phenylenediamine backbone suggests that its oxidation product may exhibit unique spectral properties, potentially offering advantages in sensitivity or a different colorimetric signature.

This guide provides a comprehensive framework for the utilization of this compound as a chromogenic substrate in HRP-catalyzed reactions. We will delve into the theoretical underpinnings of the assay, provide detailed, field-tested protocols for its application, and offer insights into data analysis and troubleshooting. The methodologies described herein are designed for researchers, scientists, and drug development professionals seeking to expand their toolkit for enzyme-based quantification and detection.

Principle of the Assay: The Peroxidase Catalytic Cycle

Horseradish peroxidase is a metalloenzyme that catalyzes the oxidation of a wide variety of substrates in the presence of hydrogen peroxide (H₂O₂).[1][2][3] The catalytic cycle involves the oxidation of the heme cofactor in HRP by H₂O₂, followed by the sequential one-electron oxidation of a substrate molecule. In the context of this application, this compound serves as the chromogenic substrate. Its oxidation, catalyzed by HRP, is expected to yield a colored product that can be quantified spectrophotometrically. The intensity of the color produced is directly proportional to the amount of HRP activity, allowing for the sensitive detection of the enzyme or HRP-labeled conjugates in various assay formats, such as ELISAs.[4][5]

The proposed reaction mechanism is a classic example of a peroxidase-mediated oxidation, where the phenylenediamine derivative donates electrons to reduce the oxidized HRP back to its resting state, resulting in the formation of a colored dimeric or polymeric product. The final product's absorbance spectrum will determine the optimal wavelength for detection.

Diagram of the Proposed Reaction Pathway

reaction_pathway sub This compound (Colorless) rad Substrate Radical sub->rad h2o2 H₂O₂ hrp HRP (Resting State) cpd1 Compound I hrp->cpd1 + H₂O₂ h2o 2H₂O cpd2 Compound II cpd1->cpd2 + Substrate cpd1->rad cpd2->hrp + Substrate cpd2->rad prod Oxidized Product (Colored) rad->prod Dimerization/ Polymerization

Caption: Proposed catalytic cycle of HRP with this compound.

Materials and Reagents

Reagent/MaterialSpecificationRecommended Supplier
This compound>95% purityTCI Chemicals, Spectrum Chemical
Horseradish Peroxidase (HRP)Type VI-A, RZ > 3.0Merck/Sigma-Aldrich
Hydrogen Peroxide (H₂O₂)30% (w/w) solution, ACS gradeVWR, Fisher Scientific
Citrate-Phosphate BufferpH 5.0Prepare in-house
Dimethyl Sulfoxide (DMSO)Anhydrous, >99.9%Merck/Sigma-Aldrich
Sulfuric Acid (H₂SO₄)98%, ACS gradeFisher Scientific
96-well microplatesClear, flat-bottomCorning, Greiner Bio-One
SpectrophotometerPlate reader compatibleMolecular Devices, BioTek
HPLC SystemWith UV-Vis or DAD detectorAgilent, Waters
C18 Reverse-Phase HPLC Column5 µm, 4.6 x 150 mmPhenomenex, Waters

Experimental Protocols

Protocol 1: Spectrophotometric Assay for HRP Activity

This protocol provides a robust method for determining HRP activity using this compound as a chromogenic substrate in a 96-well plate format.

Causality Behind Experimental Choices:

  • Buffer Selection: A citrate-phosphate buffer at pH 5.0 is chosen as it is a common and effective buffer system for HRP assays, providing an optimal pH environment for the enzyme's activity.[6] High concentrations of phosphate can inhibit HRP, so a mixed buffer system is advantageous.[5][6]

  • Substrate Solvent: this compound has limited aqueous solubility. DMSO is used to prepare a concentrated stock solution, which is then diluted into the aqueous buffer for the working solution.

  • Stopping Reagent: Sulfuric acid is used to quench the enzymatic reaction by denaturing the HRP. This acidification also has the potential to shift the absorbance spectrum of the product, which may enhance the signal.

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Assay Buffer: Prepare a 0.1 M citrate-phosphate buffer, pH 5.0.

    • Substrate Stock Solution (100 mM): Dissolve 187.6 mg of this compound in 10 mL of DMSO. Store in the dark at 4°C.

    • H₂O₂ Stock Solution (1 M): Dilute 113 µL of 30% H₂O₂ into 10 mL of deionized water. Prepare fresh daily.

    • Substrate Working Solution: Immediately before use, dilute the Substrate Stock Solution 1:100 in Assay Buffer to a final concentration of 1 mM.

    • H₂O₂ Working Solution: Dilute the H₂O₂ Stock Solution in Assay Buffer to the desired final concentration (e.g., 2 mM for a final assay concentration of 1 mM).

    • HRP Standards: Prepare a series of HRP dilutions in Assay Buffer (e.g., from 1 ng/mL to 100 ng/mL).

    • Stopping Solution: 2 M H₂SO₄.

  • Assay Procedure:

    • Add 50 µL of HRP standards or samples to each well of a 96-well plate.

    • Add 50 µL of the Substrate Working Solution to each well.

    • Initiate the reaction by adding 50 µL of the H₂O₂ Working Solution to each well.

    • Incubate the plate at room temperature for 15-30 minutes, protected from light.

    • Stop the reaction by adding 50 µL of 2 M H₂SO₄ to each well.

    • Read the absorbance at the optimal wavelength (to be determined empirically, likely between 450-490 nm) using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank (no HRP) from all readings.

    • Plot a standard curve of absorbance versus HRP concentration.

    • Determine the concentration of HRP in unknown samples by interpolating from the standard curve.

Protocol 2: HPLC-Based Monitoring of the Enzymatic Reaction

This protocol allows for the separation and quantification of the substrate and its reaction products, providing a more detailed analysis of the enzymatic reaction.

Causality Behind Experimental Choices:

  • Reverse-Phase HPLC: This is the standard method for separating aromatic amines and their more polar oxidized products.[7][8][9] A C18 column provides good retention and separation.

  • Mobile Phase: A gradient of acetonitrile and water with a formic acid modifier is a common choice for the analysis of such compounds, providing good peak shape and compatibility with mass spectrometry if desired.

  • Quenching: The reaction is quenched by dilution in the mobile phase, which slows down the enzymatic activity significantly for analysis.[10]

Step-by-Step Methodology:

  • Reaction Setup:

    • Prepare a reaction mixture as described in Protocol 1, but in a larger volume (e.g., 1 mL in a microcentrifuge tube).

  • Time-Course Sampling:

    • At various time points (e.g., 0, 1, 5, 10, 20, 30 minutes), withdraw a 50 µL aliquot of the reaction mixture.

    • Immediately quench the reaction by diluting the aliquot into 450 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

  • HPLC Analysis:

    • Column: C18 reverse-phase, 5 µm, 4.6 x 150 mm.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start at 5% B, increase to 95% B over 15 minutes, hold for 5 minutes, and return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV-Vis detector at a wavelength determined from a full spectrum scan of the product (e.g., 280 nm for the substrate and the product's absorbance maximum).

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate the peak areas for the substrate and the product(s) at each time point.

    • Plot the decrease in substrate concentration and the increase in product concentration over time.

Workflow for HRP Assay using this compound

workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis prep_buffer Prepare Assay Buffer add_hrp Add HRP/Sample to Plate prep_buffer->add_hrp prep_sub Prepare Substrate Stock add_sub Add Substrate prep_sub->add_sub prep_h2o2 Prepare H₂O₂ Stock add_h2o2 Add H₂O₂ (Start Reaction) prep_h2o2->add_h2o2 prep_hrp Prepare HRP Standards prep_hrp->add_hrp add_hrp->add_sub add_sub->add_h2o2 incubate Incubate (RT, dark) add_h2o2->incubate stop_rxn Add Stopping Solution incubate->stop_rxn read_abs Read Absorbance stop_rxn->read_abs plot_curve Plot Standard Curve read_abs->plot_curve calc_conc Calculate Concentration plot_curve->calc_conc

Caption: Experimental workflow for the spectrophotometric HRP assay.

Troubleshooting Guide

ProblemPotential Cause(s)Solution(s)
No or low signal Inactive HRP enzyme. Degraded H₂O₂. Incorrect buffer pH. Substrate precipitated out of solution.Use a fresh batch of HRP and verify its activity with a known substrate (e.g., TMB). Prepare H₂O₂ solutions fresh daily. Verify the pH of the assay buffer. Ensure the substrate working solution is prepared immediately before use and is fully dissolved.
High background Contaminated reagents. Spontaneous oxidation of the substrate. Endogenous peroxidase activity in the sample.Use high-purity water and reagents. Protect the substrate solution from light. Run a control without HRP. If applicable, include a sample blank without H₂O₂. For tissue samples, pre-treat with a peroxidase quenching solution.[11][12]
Poor reproducibility Pipetting errors. Temperature fluctuations. Inconsistent incubation times.Use calibrated pipettes and proper technique. Ensure all reagents and the plate are at a stable temperature before starting the reaction. Use a multichannel pipette for simultaneous addition of reagents to minimize timing differences.
Precipitate formation in wells Substrate concentration is too high. Product is insoluble in the assay buffer.Optimize the substrate concentration. Consider adding a co-solvent to the assay buffer, but verify it does not inhibit the enzyme.

Safety and Handling Precautions

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[2] It is crucial to handle this compound with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. All handling should be performed in a well-ventilated area or a chemical fume hood. Avoid breathing dust. Wash hands thoroughly after handling. Consult the Safety Data Sheet (SDS) for complete safety information before use.

Hydrogen peroxide (30%) is a strong oxidizer and can cause severe skin burns and eye damage. Handle with extreme care and appropriate PPE. Sulfuric acid is highly corrosive and requires similar precautions.

References

Application Notes & Protocols: Synthesis of Azo Dyes Utilizing 2-Chloro-5-nitro-1,4-phenylenediamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

Azo dyes represent the most extensive and versatile class of synthetic colorants, accounting for over 60% of all dyes used in various industries.[1] Their prominence stems from a straightforward and cost-effective synthesis, coupled with the ability to produce a vast spectrum of intense colors.[1][2] The fundamental chemistry involves a two-stage process: the diazotization of a primary aromatic amine followed by the azo coupling of the resulting diazonium salt with an electron-rich nucleophile, such as a phenol or an aromatic amine.[1][3][4]

This document provides a detailed technical guide for the synthesis of azo dyes using 2-Chloro-5-nitro-1,4-phenylenediamine (CAS No: 26196-45-2) as the diazo component. The unique substitution pattern of this diamine—featuring two primary amine groups with differing basicity, an electron-withdrawing nitro group, and a chloro group—offers a versatile platform for creating a range of disperse and acid dyes. The presence of these functional groups significantly influences the reactivity of the precursor and the chromophoric properties (e.g., color, intensity, fastness) of the final dye molecules. This guide is intended for researchers and scientists in materials science and drug development, providing in-depth protocols, mechanistic insights, and critical safety information.

Reagent Profile and Safety Mandates

A thorough understanding of the starting material's properties and hazards is a prerequisite for safe and successful synthesis.

Physicochemical Properties
PropertyValueReference(s)
Chemical Name This compound[5][6]
Synonym(s) 1,4-Diamino-2-chloro-5-nitrobenzene[5][6]
CAS Number 26196-45-2[5][6]
Appearance Orange to amber to dark red powder/crystal[5][6]
Purity >95.0% (GC)[5][6]
Melting Point 155.0 - 158.0 °C[5][6]
Critical Safety Protocols & Hazard Mitigation

WARNING: this compound is a hazardous substance. Strict adherence to safety protocols is mandatory.

  • Primary Hazards: Harmful if swallowed, in contact with skin, or if inhaled.[5][6] It can cause serious eye irritation and may lead to an allergic skin reaction.

  • Handling:

    • All manipulations must be performed within a certified chemical fume hood.[7]

    • Wear appropriate Personal Protective Equipment (PPE) at all times, including a lab coat, nitrile gloves, and chemical safety goggles.

    • Avoid breathing dust.[5][6] Use engineering controls to minimize dust generation.

    • Do not eat, drink, or smoke in the laboratory area. Wash hands thoroughly after handling.[6]

  • First Aid Measures:

    • Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[5][6]

    • Skin Contact: Take off immediately all contaminated clothing. Wash skin with plenty of soap and water. If skin irritation or a rash occurs, seek medical advice.[7]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.

    • Ingestion: Rinse mouth. Call a POISON CENTER or doctor immediately if you feel unwell.[5]

Core Scientific Principles & Mechanistic Overview

The synthesis of azo dyes is a classic example of electrophilic aromatic substitution. The process is logically divided into two distinct, temperature-sensitive stages.

Stage 1: Diazotization

Diazotization is the conversion of a primary aromatic amine into a diazonium salt.[8] This is achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl).[8][9]

Causality: The reaction must be conducted at low temperatures (0–5 °C) because the resulting diazonium salt is thermally unstable and prone to decomposition at higher temperatures, which would lead to the formation of undesired phenol byproducts and a loss of yield.[3][10] The strong acid serves two purposes: it catalyzes the formation of the active electrophile, the nitrosonium ion (NO⁺), from nitrous acid, and it maintains a low pH to prevent the newly formed diazonium salt from coupling with unreacted amine.[9][11]

For this compound, the two amino groups exhibit different reactivity due to the electronic effects of the substituents. The amine at position 4 (para to the nitro group) is significantly less basic and therefore less reactive than the amine at position 1. This differential reactivity allows for selective mono-diazotization under carefully controlled stoichiometric conditions.

Stage 2: Azo Coupling

The diazonium salt is a weak electrophile. Therefore, the subsequent coupling reaction requires a strongly activated aromatic ring, known as the coupling component.[1] This component is typically a phenol, naphthol, or an aromatic amine.[3]

Causality & pH Control: The success of the coupling reaction is highly dependent on the pH of the reaction medium.

  • Coupling with Phenols/Naphthols: This reaction is performed under alkaline conditions (pH 8-10). The basic medium deprotonates the phenolic hydroxyl group, forming a highly activating phenoxide ion, which dramatically increases the nucleophilicity of the aromatic ring and facilitates the electrophilic attack by the diazonium ion.[12]

  • Coupling with Aromatic Amines: This reaction is carried out in a weakly acidic medium (pH 4-6). This pH is a compromise: it must be acidic enough to prevent the diazonium salt from converting to a non-electrophilic diazohydroxide, yet basic enough to ensure a sufficient concentration of the free amine (which is the reactive species) rather than its unreactive protonated ammonium salt.

Azo_Dye_Synthesis_Workflow Start 2-Chloro-5-nitro- 1,4-phenylenediamine Diazotization Stage 1: Diazotization (NaNO₂, HCl, 0-5 °C) Start->Diazotization Dissolve in Acid Diazonium Aryl Diazonium Salt (Reactive Intermediate) Diazotization->Diazonium Forms Intermediate Coupling Stage 2: Azo Coupling (0-5 °C) Diazonium->Coupling Electrophilic Attack Isolation Isolation & Purification (Filtration, Recrystallization) Coupling->Isolation Precipitate Forms Coupling_Partner Coupling Component (e.g., Phenol, Aniline) Coupling_Partner->Coupling Activates Ring Product Final Azo Dye Isolation->Product

Caption: General workflow for azo dye synthesis.

Detailed Experimental Protocols

The following protocols are self-validating; successful execution will result in a visible color change and precipitation of the dye product.

Protocol A: Mono-Diazotization of this compound
  • Objective: To prepare the reactive aryl diazonium salt intermediate. This solution is unstable and must be used immediately in the next step.[4]

  • Materials:

    • This compound (1.87 g, 0.01 mol)

    • Concentrated Hydrochloric Acid (~12 M, 5 mL)

    • Sodium Nitrite (NaNO₂) (0.72 g, 0.0105 mol)

    • Distilled Water

    • Ice

  • Procedure:

    • In a 100 mL beaker, create a slurry of this compound in 20 mL of distilled water.

    • While stirring, slowly add 5 mL of concentrated HCl. The diamine will dissolve to form the hydrochloride salt.

    • Cool the beaker in an ice-salt bath until the internal temperature is stable between 0 and 5 °C. A fine precipitate of the salt may form.

    • In a separate small beaker, dissolve 0.72 g of sodium nitrite in 5 mL of cold distilled water.

    • Using a dropping funnel or pipette, add the sodium nitrite solution dropwise to the cold, stirred diamine solution over 10-15 minutes. Crucial: Maintain the reaction temperature below 5 °C throughout the addition.[4]

    • After the addition is complete, continue stirring the mixture in the ice bath for an additional 20 minutes to ensure complete diazotization. The resulting clear, cold solution contains the diazonium salt and is now ready for the coupling reaction.

Protocol B: Azo Coupling Reaction
  • Objective: To couple the diazonium salt with an electron-rich aromatic compound to form the final azo dye. Two examples are provided.

Example 1: Coupling with 2-Naphthol (to produce a red/orange dye)

  • In a 250 mL beaker, dissolve 2-naphthol (1.44 g, 0.01 mol) in 50 mL of a 10% aqueous sodium hydroxide solution. Stir until a clear solution is obtained.

  • Cool the 2-naphthol solution in an ice bath to below 5 °C.

  • With vigorous stirring, slowly add the cold diazonium salt solution from Protocol A to the cold 2-naphthol solution.

  • An intensely colored precipitate should form immediately.[4]

  • Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure the coupling reaction goes to completion.[4]

Example 2: Coupling with N,N-Dimethylaniline (to produce a yellow/orange dye)

  • In a 250 mL beaker, dissolve N,N-dimethylaniline (1.21 g, 0.01 mol) in 20 mL of 2 M HCl.

  • Cool the solution in an ice bath to 0-5 °C.

  • With vigorous stirring, slowly add the diazonium salt solution from Protocol A.

  • Next, slowly add a saturated solution of sodium acetate until the mixture is no longer strongly acidic (test with litmus paper). This buffers the pH to the optimal range for coupling. A colored precipitate will form.

  • Continue stirring in the ice bath for 30 minutes.

Protocol C: Isolation, Purification, and Characterization
  • Isolation: Collect the crude azo dye precipitate by vacuum filtration using a Büchner funnel.[4]

  • Washing: Wash the filter cake thoroughly with several portions of cold distilled water until the filtrate is colorless and neutral. This removes inorganic salts and unreacted starting materials.[4]

  • Purification: Recrystallize the crude solid from a suitable solvent, such as ethanol or glacial acetic acid, to obtain a purified product.

  • Drying: Dry the purified crystals in a vacuum desiccator or a low-temperature oven (e.g., 60 °C) to a constant weight.

  • Characterization:

    • Determine the melting point to assess purity.

    • Obtain a UV-Vis spectrum by dissolving a small amount of the dye in a suitable solvent (e.g., ethanol or DMF) to determine its maximum absorbance wavelength (λmax).

    • Perform FT-IR spectroscopy to identify characteristic functional groups, such as the azo (-N=N-) bond (typically 1400-1500 cm⁻¹, often weak) and verify the absence of the diazonium N≡N stretch (~2250 cm⁻¹).[13]

    • Utilize ¹H-NMR spectroscopy to confirm the final molecular structure by analyzing the chemical shifts and coupling patterns of the aromatic protons.[2]

Caption: Simplified reaction mechanism overview.

References

Purification of 2-Chloro-5-nitro-1,4-phenylenediamine by Recrystallization: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for the purification of 2-Chloro-5-nitro-1,4-phenylenediamine using recrystallization. Tailored for researchers, scientists, and professionals in drug development, this guide delves into the principles, a detailed protocol, and the critical considerations for achieving high purity of this compound.

Introduction: The Rationale for Recrystallization

Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[1][2] The fundamental principle lies in the differential solubility of the target compound and its impurities in a chosen solvent at varying temperatures. An ideal solvent will dissolve the compound sparingly at ambient temperature but will exhibit high solubility at an elevated temperature. As the saturated solution cools, the solubility of the target compound decreases, leading to the formation of a crystalline lattice. Impurities, ideally, remain in the solution, or "mother liquor," and are subsequently separated by filtration.

For this compound, a compound often used as an intermediate in the synthesis of dyes and pharmaceuticals, achieving high purity is paramount for downstream applications.[3] Recrystallization offers an effective method to remove by-products from its synthesis and other contaminants.

Physicochemical Properties and Safety Considerations

A thorough understanding of the compound's properties is crucial for developing a successful recrystallization protocol.

PropertyValueSource
Molecular Formula C₆H₆ClN₃O₂[4]
Molecular Weight 187.58 g/mol [4]
Appearance Orange to Amber to Dark red powder/crystal[5]
Melting Point 155.0 to 158.0 °C[5]
Purity (Typical) >95.0% (GC)[5]

Safety Precautions: this compound is harmful if swallowed, in contact with skin, or if inhaled. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn. All procedures should be conducted in a well-ventilated fume hood. Avoid breathing dust. In case of contact, wash the affected area thoroughly with water.

The Recrystallization Workflow: A Visual Guide

The following diagram illustrates the key stages of the recrystallization process for this compound.

Recrystallization_Workflow Recrystallization Workflow for this compound A Solvent Selection B Dissolution of Crude Product in Hot Solvent A->B Optimal Solvent Identified C Hot Filtration (to remove insoluble impurities) B->C Complete Dissolution D Slow Cooling to Induce Crystallization C->D Clear Filtrate E Isolation of Crystals by Vacuum Filtration D->E Crystal Formation F Washing of Crystals with Cold Solvent E->F Separation from Mother Liquor G Drying of Purified Crystals F->G Removal of Residual Mother Liquor

Caption: A schematic overview of the recrystallization process.

Detailed Experimental Protocol

This protocol provides a step-by-step methodology for the purification of this compound.

Stage 1: Solvent Selection

The choice of solvent is the most critical parameter in recrystallization. For aromatic amines and nitro compounds, alcoholic solvents are often a good starting point.[6] A preliminary solvent screen is recommended.

Procedure:

  • Place approximately 10-20 mg of the crude this compound into several small test tubes.

  • To each test tube, add a different potential solvent (e.g., ethanol, methanol, isopropanol, water, or mixtures thereof) dropwise at room temperature.

  • Observe the solubility. An ideal solvent will show low solubility at room temperature.

  • Gently heat the test tubes that show low solubility. The compound should dissolve completely upon heating.

  • Allow the heated solutions to cool slowly to room temperature, and then in an ice bath.

  • The solvent that yields a good crop of crystals upon cooling is a suitable candidate. For this compound, ethanol or a mixture of ethanol and water is often effective.

Stage 2: Recrystallization Procedure

Materials and Equipment:

  • Crude this compound

  • Selected recrystallization solvent (e.g., Ethanol)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring

  • Büchner funnel and flask

  • Filter paper

  • Spatula and glass stirring rod

  • Ice bath

  • Drying oven or vacuum desiccator

Step-by-Step Method:

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent (e.g., ethanol).

    • Gently heat the mixture on a hot plate with stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve full dissolution at the boiling point. Avoid using an excessive amount of solvent to ensure a good yield.

  • Hot Filtration (if necessary):

    • If any insoluble impurities are observed in the hot solution, perform a hot filtration.

    • Preheat a second Erlenmeyer flask and a funnel (with fluted filter paper) by placing them on the hot plate.

    • Quickly pour the hot solution through the preheated funnel to remove the insoluble material. This step should be done rapidly to prevent premature crystallization in the funnel.

  • Crystallization:

    • Allow the hot, clear filtrate to cool slowly to room temperature. Slow cooling is crucial for the formation of larger, purer crystals.

    • Once the flask has reached room temperature, place it in an ice bath to maximize the yield of the crystals.

  • Isolation:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Ensure the filter paper is wetted with a small amount of the cold recrystallization solvent before pouring the crystal slurry.

  • Washing:

    • Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying:

    • Dry the purified crystals in a drying oven at a temperature well below the melting point or in a vacuum desiccator to remove any residual solvent.

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Oiling Out The compound is insoluble in the solvent at the boiling point, or the solution is too concentrated and cooled too quickly.Add more solvent. Reheat to dissolve the oil, then cool slowly. Consider a different solvent system.[7]
No Crystal Formation The solution is too dilute, or the compound is very soluble even at low temperatures.Boil off some of the solvent to concentrate the solution. Scratch the inside of the flask with a glass rod to induce nucleation. Add a seed crystal if available.
Low Recovery Too much solvent was used, or the crystals are significantly soluble in the cold solvent.Concentrate the mother liquor and cool again to obtain a second crop of crystals. Ensure the washing step uses a minimal amount of ice-cold solvent.

Conclusion

This application note provides a robust and detailed protocol for the purification of this compound by recrystallization. By carefully selecting the solvent and controlling the heating and cooling rates, researchers can significantly enhance the purity of the compound, making it suitable for a wide range of scientific and industrial applications.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Chloro-5-nitro-1,4-phenylenediamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Chloro-5-nitro-1,4-phenylenediamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to improve the yield and purity of this important chemical intermediate.

Introduction to Synthetic Strategies

The synthesis of this compound is a nuanced process that primarily follows two strategic pathways: selective partial reduction of a dinitro precursor or nucleophilic aromatic substitution (SNAr) on a dichlorinated precursor. The choice of strategy often depends on the availability of starting materials, equipment, and the desired scale of the reaction. This guide will delve into the intricacies of both methods, offering insights into potential challenges and their solutions.

The overall synthetic landscape can be visualized as follows:

Synthesis_Strategies cluster_0 Strategy 1: Selective Partial Reduction cluster_1 Strategy 2: Nucleophilic Aromatic Substitution (SNAr) 2-Chloro-1,4-dinitrobenzene 2-Chloro-1,4-dinitrobenzene Reduction Reduction 2-Chloro-1,4-dinitrobenzene->Reduction [H] Target_1 This compound Reduction->Target_1 2,4-Dichloro-5-nitroaniline 2,4-Dichloro-5-nitroaniline Amination Amination 2,4-Dichloro-5-nitroaniline->Amination NH3 Target_2 This compound Amination->Target_2

Caption: Primary synthetic routes to this compound.

Strategy 1: Selective Partial Reduction of 2-Chloro-1,4-dinitrobenzene

This approach focuses on the chemoselective reduction of one nitro group on the 2-chloro-1,4-dinitrobenzene starting material. The key challenge is to achieve mono-reduction without over-reduction to the diamine or dehalogenation.

Frequently Asked Questions (FAQs)

Q1: Which reducing agent is most effective for the selective partial reduction of 2-chloro-1,4-dinitrobenzene?

A1: Several reducing systems can be employed, with varying degrees of selectivity and cost-effectiveness. The choice depends on your experimental setup and tolerance for byproducts.

  • Iron Powder in Acidic/Neutral Media: This is a classic, cost-effective method for nitro group reduction.[1] The reaction's selectivity can be tuned by carefully controlling the pH and temperature. A nearly neutral pH, often buffered with ammonium chloride, can favor mono-reduction.

  • Hydrazine Hydrate with a Catalyst: Using hydrazine hydrate in the presence of a catalyst like ferric chloride (FeCl₃) on activated carbon can offer high yields and improved selectivity.[2] This method often proceeds under milder conditions than iron-based reductions.

  • Catalytic Hydrogenation: While highly efficient, catalytic hydrogenation (e.g., using Pt/C or a modified Raney nickel catalyst) can be prone to over-reduction and dehalogenation if not carefully controlled.[3] Low hydrogen pressure and temperature are crucial for selectivity.

Q2: How can I minimize the formation of 2-chloro-1,4-phenylenediamine (the over-reduction byproduct)?

A2: Minimizing over-reduction is critical for achieving a high yield of the desired product.

  • Stoichiometry of the Reducing Agent: Use a controlled amount of the reducing agent. For instance, with iron powder, using slightly more than the stoichiometric amount required for the reduction of one nitro group is advisable.

  • Reaction Temperature: Lower reaction temperatures generally favor partial reduction.[4] For instance, when using catalytic hydrogenation, maintaining a temperature between 0 to 10°C can enhance selectivity.[4]

  • Reaction Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Quench the reaction as soon as the starting material is consumed and before significant amounts of the over-reduced product are formed.

Q3: Dehalogenation is a significant issue in my reaction. How can I prevent the loss of the chloro-substituent?

A3: Dehalogenation is a common side reaction, particularly during catalytic hydrogenation of halogenated nitroaromatics.[3]

  • Catalyst Choice: Some catalysts are more prone to causing dehalogenation than others. For instance, palladium-based catalysts can be more aggressive in this regard. A modified Raney nickel catalyst might offer a better alternative.[3]

  • Reaction Conditions: As with over-reduction, milder conditions (lower temperature and pressure) can help suppress dehalogenation.

  • Alternative Reducing Agents: Consider using chemical reducing agents like iron powder or hydrazine hydrate, which are generally less likely to cause dehalogenation compared to some catalytic hydrogenation systems.

Troubleshooting Guide: Selective Partial Reduction
Issue Possible Cause(s) Troubleshooting Steps
Low Yield of Target Compound - Incomplete reaction. - Over-reduction to diamine. - Dehalogenation. - Product loss during workup.- Monitor reaction to completion via TLC/HPLC. - Reduce the amount of reducing agent or lower the reaction temperature. - Switch to a milder reducing agent or catalyst; optimize reaction conditions. - Ensure efficient extraction and minimize transfers.
Mixture of Products (Starting material, desired product, and over-reduced product) - Non-selective reduction conditions.- Optimize temperature and stoichiometry of the reducing agent. - Improve reaction monitoring to stop the reaction at the optimal time.
Significant Amount of Dehalogenated Byproduct - Harsh reduction conditions. - Inappropriate catalyst for hydrogenation.- Lower the reaction temperature and/or pressure. - Screen different catalysts (e.g., modified Raney nickel). - Consider non-catalytic reduction methods.
Reaction Stalls or is Sluggish - Inactive reducing agent or catalyst. - Insufficient activation (e.g., in iron-based reductions).- Use fresh, high-quality reagents and catalysts. - Ensure proper activation of iron powder with a small amount of acid.

Strategy 2: Nucleophilic Aromatic Substitution (SNAr) on 2,4-Dichloro-5-nitroaniline

This pathway involves the reaction of 2,4-dichloro-5-nitroaniline with an ammonia source to substitute one of the chlorine atoms with an amino group. The success of this method hinges on achieving regioselective mono-amination.

Frequently Asked Questions (FAQs)

Q1: Which chlorine atom is preferentially substituted on 2,4-dichloro-5-nitroaniline?

A1: In nucleophilic aromatic substitution reactions, the regioselectivity is governed by the electronic effects of the substituents on the aromatic ring. The nitro group at the 5-position is strongly electron-withdrawing, which activates the positions ortho and para to it for nucleophilic attack. In this case, the chlorine at the C-4 position is para to the nitro group, making it significantly more activated than the chlorine at the C-2 position. Therefore, nucleophilic attack by ammonia is expected to occur preferentially at the C-4 position.

Q2: What are the typical reaction conditions for the amination of a dichlorinated nitroaniline?

A2: This reaction typically requires elevated temperature and pressure to proceed at a reasonable rate.

  • Ammonia Source: Aqueous or alcoholic ammonia solutions are commonly used.

  • Solvent: The reaction can be run in water or an alcohol, or in the presence of a co-solvent.

  • Temperature and Pressure: Temperatures in the range of 130-190°C and high pressure are often necessary, requiring the use of an autoclave or a sealed reaction vessel.[5]

  • Base: A base like potassium carbonate may be added to neutralize the HCl generated during the reaction.

Q3: How can I prevent the formation of the di-amino byproduct (2,4-diamino-5-nitroaniline)?

A3: The formation of the di-amino byproduct occurs when both chlorine atoms are substituted. To favor mono-substitution:

  • Control Stoichiometry: Use a limited amount of the ammonia source. However, in practice, ammonia is often used in excess to drive the reaction.

  • Reaction Time and Temperature: Shorter reaction times and the lowest effective temperature can help to minimize the second substitution reaction. Over-exposing the mono-substituted product to the reaction conditions will increase the likelihood of a second substitution.

  • Monitoring: As with the reduction strategy, diligent monitoring of the reaction by TLC or HPLC is crucial to stop the reaction once the desired product is maximized.

Troubleshooting Guide: Nucleophilic Aromatic Substitution (SNAr)
Issue Possible Cause(s) Troubleshooting Steps
Low Conversion of Starting Material - Insufficient temperature or pressure. - Short reaction time.- Gradually increase the reaction temperature and ensure the pressure is maintained. - Extend the reaction time, monitoring progress regularly.
Formation of Significant Amounts of Di-amino Byproduct - Reaction conditions are too harsh (high temperature, long reaction time).- Reduce the reaction temperature. - Optimize the reaction time to maximize the yield of the mono-substituted product.
Poor Regioselectivity (Substitution at C-2) - While less likely, extreme conditions could potentially lead to a loss of selectivity.- Ensure the reaction is run under controlled conditions to favor the thermodynamically preferred product.
Product is Difficult to Purify - Presence of starting material and di-substituted byproduct with similar polarities.- Optimize reaction conditions to minimize byproducts. - Employ column chromatography for purification if recrystallization is ineffective.

Comparative Data of Synthesis Protocols

The following table provides a generalized comparison of the two main synthetic strategies. Note that the optimal conditions and resulting yields can vary significantly based on the specific experimental setup.

Parameter Strategy 1: Selective Partial Reduction Strategy 2: SNAr
Starting Material 2-Chloro-1,4-dinitrobenzene2,4-Dichloro-5-nitroaniline
Key Reagents Fe/NH₄Cl, Hydrazine Hydrate/FeCl₃, H₂/CatalystAqueous/Alcoholic Ammonia
Typical Temperature 0 - 100 °C130 - 190 °C
Pressure Atmospheric to moderateHigh pressure (autoclave)
Primary Byproducts Over-reduced diamine, dehalogenated compoundsDi-substituted diamine
Key Challenges Selectivity, dehalogenation, over-reductionRegioselectivity, di-substitution, harsh conditions
Advantages Milder conditions (potentially), readily available reducing agentsPotentially more direct if the starting material is available
Disadvantages Potential for multiple byproductsRequires high pressure and temperature equipment

Experimental Protocols

The following are representative, non-optimized protocols based on established methodologies for similar transformations. These should be adapted and optimized for your specific laboratory conditions and safety protocols.

Protocol 1: Selective Partial Reduction using Iron Powder

Reduction_Workflow start Start step1 1. Charge reactor with 2-chloro-1,4-dinitrobenzene, ethanol, water, and ammonium chloride. start->step1 step2 2. Heat mixture to reflux (approx. 80-90°C). step1->step2 step3 3. Add iron powder portion-wise over 1-2 hours. step2->step3 step4 4. Monitor reaction by TLC/HPLC until starting material is consumed. step3->step4 step5 5. Cool to room temperature and filter through celite to remove iron salts. step4->step5 step6 6. Concentrate the filtrate under reduced pressure. step5->step6 step7 7. Extract the crude product with an organic solvent (e.g., ethyl acetate). step6->step7 step8 8. Wash the organic layer, dry, and concentrate. step7->step8 step9 9. Purify the crude product by recrystallization or column chromatography. step8->step9 end End step9->end

Caption: Workflow for selective reduction using iron powder.

Methodology:

  • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine 2-chloro-1,4-dinitrobenzene (1 equivalent), ethanol, water, and ammonium chloride (approximately 5 equivalents).

  • Heat the mixture to reflux with vigorous stirring.

  • Once refluxing, add iron powder (approximately 3-4 equivalents) in small portions over 1-2 hours to control the exotherm.

  • Maintain the reaction at reflux and monitor its progress every 30-60 minutes using TLC or HPLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the hot solution through a pad of celite to remove the iron sludge. Wash the filter cake with hot ethanol.

  • Combine the filtrates and remove the ethanol under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

  • Purify the crude this compound by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography.

Protocol 2: Nucleophilic Aromatic Substitution (SNAr)

Methodology:

  • Caution: This reaction should be performed in a high-pressure autoclave by trained personnel.

  • Charge a stainless-steel autoclave with 2,4-dichloro-5-nitroaniline (1 equivalent) and a concentrated aqueous ammonia solution (excess, e.g., 10-20 equivalents).

  • Seal the autoclave and begin stirring.

  • Heat the reaction mixture to the target temperature (e.g., 150-170°C). The pressure will increase as the temperature rises.

  • Maintain the reaction at this temperature for a predetermined time (e.g., 4-8 hours), with continuous stirring.

  • After the reaction time has elapsed, cool the autoclave to room temperature. Ensure the internal pressure has returned to atmospheric pressure before opening.

  • Transfer the reaction mixture to a beaker. The product may precipitate upon cooling.

  • Collect the solid product by filtration and wash it thoroughly with water to remove excess ammonia and salts.

  • Dry the crude product.

  • Purify the crude this compound by recrystallization.

Analytical Methods

To effectively monitor the reaction and assess the purity of the final product, the following analytical techniques are recommended:

  • Thin Layer Chromatography (TLC): A quick and effective method for monitoring the disappearance of starting material and the appearance of products. A mobile phase of hexane and ethyl acetate in varying ratios is a good starting point for developing a separation method.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the reaction progress and the purity of the final product. A C18 reverse-phase column with a mobile phase of acetonitrile and water or methanol and water is typically effective for separating aromatic compounds.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying byproducts and confirming the mass of the desired product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation of the final product.

References

Technical Support Center: Nitration of 2-Chloro-1,4-Phenylenediamine

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to our dedicated technical support guide for the nitration of 2-chloro-1,4-phenylenediamine. This document provides in-depth troubleshooting advice and frequently asked questions to address the specific challenges and side reactions that can be encountered during this electrophilic aromatic substitution. As your Senior Application Scientist, I've designed this guide to be a practical resource, combining theoretical principles with actionable, field-proven strategies to help you optimize your reaction outcomes.

Introduction: The Chemistry and Challenges

The nitration of 2-chloro-1,4-phenylenediamine is a crucial step in the synthesis of various important compounds, including dyes and pharmaceutical intermediates. The reaction aims to introduce a nitro (-NO₂) group onto the aromatic ring. However, the presence of two activating amino groups and a deactivating chloro group presents a unique set of challenges in controlling regioselectivity and minimizing side reactions.

The primary amino groups are strong activating, ortho-, para-directing groups. Conversely, the chloro group is deactivating but also ortho-, para-directing. This interplay of electronic effects can lead to a mixture of products. Furthermore, the strong acidic and oxidizing conditions of nitration can lead to several undesirable side reactions.

This guide will walk you through the most common issues, their underlying causes, and effective strategies to mitigate them.

Troubleshooting Guide: Common Side Reactions and Solutions

This section is formatted in a question-and-answer style to directly address the problems you are most likely to face in the lab.

Issue 1: Formation of Di- and Poly-nitrated Byproducts

Question: My reaction is yielding a significant amount of di-nitrated and other poly-nitrated products. How can I improve the selectivity for mono-nitration?

Answer: This is a frequent challenge due to the highly activated nature of the phenylenediamine ring. Here’s a breakdown of the causative factors and solutions:

  • Causality: The two amino groups strongly activate the aromatic ring, making it highly susceptible to electrophilic attack. Once the first nitro group is introduced, the ring is somewhat deactivated, but under harsh conditions, a second nitration can still occur.

  • Solutions:

    • Temperature Control: This is the most critical parameter. Nitration is a highly exothermic reaction.[1] Elevated temperatures increase the reaction rate and favor multiple nitrations.[2][3]

      • Protocol: Maintain a strict reaction temperature, typically between 0-5°C, using an ice-salt bath. For highly sensitive reactions, temperatures as low as -10°C may be necessary.

    • Stoichiometry of Nitrating Agent: Using a large excess of the nitrating mixture (commonly a combination of nitric acid and sulfuric acid) will drive the reaction towards poly-nitration.[3]

      • Protocol: Use a carefully measured molar equivalent of nitric acid, or only a slight excess (e.g., 1.05 to 1.1 equivalents), relative to the 2-chloro-1,4-phenylenediamine. Add the nitrating agent dropwise to the substrate solution to maintain control over the reaction.

    • Reaction Time: Prolonged reaction times, even at low temperatures, can lead to the formation of poly-nitrated species.

      • Protocol: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Quench the reaction as soon as the starting material is consumed to prevent further nitration.

Issue 2: Oxidation of the Phenylenediamine and Tar Formation

Question: My reaction mixture is turning dark, and I'm isolating a significant amount of black, tarry material. What is causing this, and how can I prevent it?

  • Causality: The amino groups of phenylenediamine are susceptible to oxidation by nitric acid, which is a strong oxidizing agent. This oxidation leads to the formation of colored, polymeric, tar-like substances.[6][7]

  • Solutions:

      • The acetamido group (-NHCOCH₃) is less activating than the amino group, which helps to moderate the reaction and prevent both oxidation and poly-nitration. It remains an ortho-, para-director.

    • Milder Nitrating Agents: If protection is not feasible, consider using a milder nitrating agent. While the standard HNO₃/H₂SO₄ mixture is potent, other reagents can sometimes offer better selectivity with less oxidation.

    • Low Temperature: As with preventing poly-nitration, maintaining a low reaction temperature is crucial to minimize oxidative side reactions.[3]

    • Inert Atmosphere: For highly sensitive substrates, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidation from atmospheric oxygen.[3]

Issue 3: Poor Regioselectivity and Formation of Multiple Isomers

Question: I am getting a mixture of nitro isomers. How can I control the position of nitration?

Answer: Achieving high regioselectivity is challenging due to the competing directing effects of the substituents.

  • Causality:

    • The two amino groups are strong ortho-, para-directors.

    • The chloro group is a deactivating ortho-, para-director.

  • Solutions:

    • Protecting Group Strategy (Recommended): As mentioned for preventing oxidation, protecting the amino groups with an acetyl group is the most reliable way to control regioselectivity. The bulkier acetamido group will sterically hinder the ortho positions, favoring nitration at the para position to the acetamido groups.

    • Solvent Effects: The choice of solvent can sometimes influence the isomer distribution.[11]

    • Alternative Nitration Systems: Research has explored various nitrating systems to improve regioselectivity, such as using N₂O₅ in the presence of specific catalysts.[12]

Experimental Protocols

Protocol 1: Nitration of 2-Chloro-1,4-Phenylenediamine via Amino Group Protection

This three-step protocol is designed to maximize the yield of the desired mono-nitrated product while minimizing side reactions.

Step 1: Acetylation (Protection)

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-chloro-1,4-phenylenediamine in glacial acetic acid.

  • Slowly add acetic anhydride (approximately 2.2 equivalents) to the solution while stirring.

  • Gently warm the mixture to about 50-60°C for 30 minutes to ensure complete acetylation.

  • Pour the reaction mixture into ice-cold water to precipitate the di-acetylated product.

  • Collect the solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry thoroughly.

Step 2: Nitration

  • In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.05 equivalents) to concentrated sulfuric acid, keeping the temperature below 10°C with an ice bath.

  • Dissolve the dried di-acetylated product from Step 1 in concentrated sulfuric acid, maintaining a low temperature.

  • Add the nitrating mixture dropwise to the stirred solution of the protected diamine, ensuring the temperature does not rise above 5°C.

  • After the addition is complete, allow the mixture to stir at low temperature for an additional 1-2 hours, monitoring by TLC.

  • Carefully pour the reaction mixture onto crushed ice. The nitrated product will precipitate.

  • Collect the solid by vacuum filtration and wash thoroughly with cold water.

Step 3: Hydrolysis (Deprotection)

  • Suspend the crude nitrated product in an aqueous solution of hydrochloric acid (e.g., 6M HCl).

  • Heat the mixture to reflux for 1-2 hours, or until TLC analysis indicates the complete removal of the acetyl groups.

  • Cool the solution and carefully neutralize it with a base (e.g., NaOH or NH₄OH) to precipitate the final 2-chloro-5-nitro-1,4-phenylenediamine product.

  • Collect the solid by vacuum filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure product.

Diagrams and Data

Reaction Pathway and Side Reactions

Nitration_Side_Reactions Start 2-Chloro-1,4-phenylenediamine DesiredProduct Mono-nitrated Product Start->DesiredProduct Controlled Conditions (Low Temp, Stoichiometry) PolyNitrated Poly-nitrated Byproducts Start->PolyNitrated Harsh Conditions (High Temp, Excess Agent) Oxidized Oxidized Byproducts (Tar) Start->Oxidized Oxidative Conditions NitratingAgent Nitrating Agent (e.g., HNO₃/H₂SO₄) NitratingAgent->Start Electrophilic Attack Protonated Protonated Diamine (Anilinium Ion) NitratingAgent->Protonated Protonation in Strong Acid Protonated->DesiredProduct Leads to meta-isomer Troubleshooting_Flow Start Experiment Start Problem Identify Primary Issue Start->Problem Poly Poly-nitration? Problem->Poly Yes Oxidation Oxidation/Tar? Problem->Oxidation No Poly->Oxidation No Sol_Poly Solutions for Poly-nitration Lower Temperature Control Stoichiometry Reduce Reaction Time Poly->Sol_Poly Yes Isomers Isomer Mixture? Oxidation->Isomers No Sol_Oxidation Solutions for Oxidation Use Protecting Group Lower Temperature Inert Atmosphere Oxidation->Sol_Oxidation Yes Sol_Isomers Solutions for Isomers Use Protecting Group (Recommended) Isomers->Sol_Isomers Yes End Optimized Reaction Isomers->End No Sol_Poly->End Sol_Oxidation->End Sol_Isomers->End

References

Technical Support Center: Optimization and Troubleshooting for Coupling Reactions of 2-Chloro-5-nitro-1,4-phenylenediamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for professionals utilizing 2-Chloro-5-nitro-1,4-phenylenediamine in cross-coupling reactions. This guide is designed to provide in-depth, field-proven insights to help you navigate the unique challenges presented by this substrate and accelerate your research and development efforts.

Introduction: Understanding the Substrate

This compound is a challenging yet valuable building block. Its reactivity in palladium-catalyzed cross-coupling reactions is governed by a complex interplay of electronic and steric factors:

  • Aryl Chloride (C-Cl Bond): The chloro-substituent is a viable leaving group for cross-coupling, but its bond strength makes it significantly less reactive than corresponding aryl bromides or iodides. This necessitates the use of highly active catalyst systems.

  • Nitro Group (-NO₂): As a potent electron-withdrawing group, the nitro substituent activates the C-Cl bond towards oxidative addition, which can be beneficial. However, it is also susceptible to reduction under harsh reaction conditions, representing a key functional group tolerance issue.

  • Diamino Groups (-NH₂): The two amine functionalities are potential sites for side reactions and can coordinate with the palladium center, potentially inhibiting catalysis. Their nucleophilicity is attenuated by the nitro group, a factor to consider if using this molecule as a nucleophile rather than an electrophile.[1]

This guide provides structured troubleshooting advice and optimized starting protocols for the most common coupling reactions involving this substrate.

General Optimization Workflow

Successful optimization requires a systematic approach. The following workflow illustrates a logical progression for developing a robust coupling protocol for this compound.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Troubleshooting Start Define Coupling Partners (e.g., Boronic Acid, Amine) Catalyst Screen Catalyst/Ligand Systems (See Table 1 for recommendations) Start->Catalyst Select Reaction Type (Suzuki, Buchwald, etc.) Base Screen Bases (Start with K₃PO₄ or K₂CO₃) Catalyst->Base Solvent Screen Solvents (e.g., Dioxane, Toluene, DMF) Base->Solvent Temp Optimize Temperature (Start at 80°C, adjust as needed) Solvent->Temp Select best conditions from Phase 1 Conc Optimize Concentration (Typically 0.1 M - 0.5 M) Temp->Conc Loading Optimize Catalyst Loading (Aim for < 2 mol%) Conc->Loading Analysis Analyze Results (LC-MS, NMR for yield & purity) Loading->Analysis Decision Low Yield or Side Products? Analysis->Decision Troubleshoot Consult Troubleshooting Guide (See Q&A Section) Decision->Troubleshoot Yes Final Final Optimized Protocol Decision->Final No Troubleshoot->Catalyst Re-screen or adjust parameters based on guide

Caption: General workflow for optimizing cross-coupling reactions.

Troubleshooting Guide

This section addresses the most common issues encountered when using this compound in a question-and-answer format.

Issue 1: Low to No Product Yield

Q1: My cross-coupling reaction shows minimal or no conversion. What are the first things I should check?

A1: Before altering core parameters, verify the fundamentals. Low conversion is frequently traced back to procedural issues rather than a flawed chemical design.[2]

  • Inert Atmosphere: Palladium(0) catalytic species are highly sensitive to oxygen. Ensure your reaction vessel was properly degassed (e.g., via multiple freeze-pump-thaw cycles or by sparging with an inert gas like argon or nitrogen for 20-30 minutes) and maintained under a positive pressure of inert gas throughout the reaction.[2][3]

  • Reagent Purity & Quality: Solvents and liquid reagents must be anhydrous. Use freshly distilled solvents or those from a reliable commercial source packaged under an inert atmosphere. Bases, especially hygroscopic ones like potassium phosphate, should be freshly opened or dried. Verify the purity of your starting materials.[2]

  • Catalyst Activity: Ensure your palladium source and ligand are active. If using a Pd(II) precatalyst, it requires in situ reduction to the active Pd(0) species, which can sometimes be inefficient.[2] For more consistent results, consider using well-defined, air-stable Pd(0) precatalysts like those developed by Buchwald's group (e.g., G3 or G4 precatalysts).[3]

Q2: I'm using a standard catalyst like Pd(PPh₃)₄ for a Suzuki-Miyaura coupling with the chloro-substrate, and it's failing. Why?

A2: The primary reason is the inertness of the aryl chloride bond. Standard, less electron-rich phosphine ligands like triphenylphosphine (PPh₃) are generally ineffective for activating the C-Cl bond for oxidative addition.[4] For this substrate, you must use a more advanced catalyst system.

  • Expert Recommendation: Employ bulky, electron-rich biaryl phosphine ligands. These ligands promote the formation of a highly reactive, coordinatively unsaturated L₁Pd(0) species that is capable of cleaving the strong C-Cl bond.[5] For Suzuki-Miyaura and Buchwald-Hartwig aminations, ligands such as XPhos , SPhos , and BrettPhos are excellent starting points.[6]

Issue 2: Formation of Significant Side Products

Q3: My main side product is 4-nitro-m-phenylenediamine (hydrodehalogenation). What causes this and how can I stop it?

A3: Hydrodehalogenation (replacement of -Cl with -H) is a common side reaction. It can arise from several pathways, including protonolysis of the organometallic intermediate or as a competing reaction pathway to reductive elimination. For Suzuki reactions, it can also be caused by enhanced protodeboronation of the boronic acid under certain conditions.[5]

  • Solutions:

    • Base Selection: Switch to a non-hydroxide, non-alkoxide base. Anhydrous potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) are often excellent choices that minimize this side reaction.[3][4]

    • Ensure Anhydrous Conditions: Trace amounts of water can be a proton source. Rigorously dry your reagents and solvent.

    • Ligand Choice: The choice of ligand can influence the relative rates of productive coupling versus side reactions. Screening different bulky phosphine ligands is advisable.

Q4: I'm observing reduction of the nitro group to an amino group. How can I preserve it?

A4: The nitro group is sensitive to reduction, a common problem when reactions require elevated temperatures or strongly basic/nucleophilic conditions.

  • Solutions:

    • Milder Base: Avoid strong alkoxide bases like sodium tert-butoxide (NaOt-Bu) if possible, especially at high temperatures. Weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are much safer for the nitro group.[3]

    • Lower Temperature: If the reaction is proceeding but nitro reduction is observed, try lowering the temperature. A more active catalyst system may allow you to achieve good conversion at a milder temperature (e.g., 60-80 °C instead of >100 °C).

    • Phosphine Ligand Choice: Be aware that some phosphine ligands can be oxidized during the reaction, and this process can sometimes be coupled with the reduction of sensitive functional groups on the substrate. If reduction persists, screening different classes of ligands (e.g., an N-heterocyclic carbene (NHC) ligand) may be beneficial.

Q5: My Suzuki reaction is producing significant amounts of biaryl homocoupling product from my boronic acid. What's wrong?

A5: Homocoupling of boronic acids is almost always caused by the presence of oxygen, which promotes this undesired pathway.[3] This indicates that your efforts to maintain an inert atmosphere were insufficient.

  • Solution: Revisit your reaction setup. Ensure all solvents are thoroughly degassed immediately before use. Maintain a slight positive pressure of argon or nitrogen throughout the entire reaction, including during the addition of reagents.

Troubleshooting Decision Workflow

When faced with a low-yielding reaction, this decision tree can guide your troubleshooting process.

G Start Low Yield (<50%) Observed Check_Basics Verify Inert Atmosphere, Reagent Purity & Anhydrous Conditions Start->Check_Basics Basics_OK Conditions Verified Check_Basics->Basics_OK Yes Basics_Fail Improve Degassing & Drying; Rerun Experiment Check_Basics->Basics_Fail No Catalyst_Check Is Catalyst System Suited for Aryl Chloride? (e.g., Buchwald Ligand, NHC) Basics_OK->Catalyst_Check Catalyst_OK Yes Catalyst_Check->Catalyst_OK Yes Catalyst_Fail Switch to High-Activity Catalyst System (XPhos, SPhos, etc.) Catalyst_Check->Catalyst_Fail No Side_Products Major Side Products Observed? Catalyst_OK->Side_Products SP_Yes Yes Side_Products->SP_Yes Yes SP_No No Side_Products->SP_No No Identify_SP Identify Side Product(s) SP_Yes->Identify_SP Optimize_Temp Increase Temperature Incrementally (e.g., 80°C -> 100°C) SP_No->Optimize_Temp Hydrodehalogenation Hydrodehalogenation Identify_SP->Hydrodehalogenation Nitro_Reduction Nitro Reduction Identify_SP->Nitro_Reduction Other_SP Other Identify_SP->Other_SP Fix_Hydro Switch to Milder Base (K₃PO₄) Ensure Anhydrous Conditions Hydrodehalogenation->Fix_Hydro Fix_Nitro Use Milder Base (K₃PO₄, Cs₂CO₃) Lower Reaction Temperature Nitro_Reduction->Fix_Nitro Fix_Other Re-evaluate Reaction Mechanism Consider Alternative Coupling Other_SP->Fix_Other Final Optimized Reaction Optimize_Temp->Final

Caption: Decision tree for troubleshooting low-yield reactions.

Frequently Asked Questions (FAQs)

Q: What are the recommended starting conditions for a Suzuki-Miyaura coupling with this substrate?

A: The following protocol is a robust and reliable starting point for coupling this compound with a generic arylboronic acid.

ParameterRecommendationRationale & Comments
Palladium Precatalyst XPhos Pd G3 (2 mol%)Air-stable, reliable precatalyst that ensures efficient generation of the active Pd(0) species. Critical for activating the C-Cl bond.[3]
Ligand XPhos (included in precatalyst)A bulky, electron-rich biaryl phosphine ligand proven to be highly effective for coupling unreactive aryl chlorides.[4]
Base K₃PO₄ (2.0 - 3.0 equivalents)A moderately strong, non-nucleophilic base. It is effective for transmetallation while being mild enough to prevent reduction of the nitro group.[3][6] Must be anhydrous.
Arylboronic Acid 1.2 - 1.5 equivalentsA slight excess is used to drive the reaction to completion and account for any potential homocoupling or protodeboronation.
Solvent 1,4-Dioxane or Toluene (0.2 M)Aprotic, non-coordinating solvents that are standard for this chemistry. Must be anhydrous and degassed.
Temperature 80 - 110 °CA good starting point is 100 °C. The temperature can be adjusted based on reaction progress. Higher temperatures may be needed but increase the risk of nitro reduction.
Reaction Time 12 - 24 hoursMonitor by TLC or LC-MS to determine completion.

Q: Can I perform a Buchwald-Hartwig amination on this substrate to replace the chlorine?

A: Yes, this is a very common and powerful transformation. However, due to the C-Cl bond's inertness, a highly active catalyst system is mandatory. The conditions are similar to the Suzuki coupling, but the choice of base is often different.

  • Key Differences for Buchwald-Hartwig Amination:

    • Base: A stronger base is often required for the deprotonation of the amine coupling partner. Sodium tert-butoxide (NaOt-Bu) or Lithium bis(trimethylsilyl)amide (LHMDS) are common choices.[7][8]

    • Caution: These strong bases increase the risk of side reactions, including reduction of the nitro group. Careful optimization of temperature and reaction time is crucial. If side reactions are problematic, a weaker base like Cs₂CO₃ or K₃PO₄ should be screened, although this may require a more active catalyst (e.g., using BrettPhos-based ligands).[6]

Q: Is a Sonogashira or Heck coupling feasible with this molecule?

A: Yes, both are feasible, but they present their own challenges.

  • Sonogashira Coupling: This reaction couples the aryl chloride with a terminal alkyne.[9] It typically requires a palladium catalyst and a copper(I) co-catalyst.[9][10] Given the C-Cl bond, a highly active palladium/ligand system is still recommended.

  • Heck Reaction: This reaction couples the aryl chloride with an alkene.[11][12] The electron-deficient nature of the substrate is actually favorable for the Heck reaction. Standard phosphine-based catalysts or NHC-ligated palladium systems can be effective.[11][13]

Q: My compound has poor solubility in toluene and dioxane. What are my options?

A: Poor solubility can hinder reaction rates. If you face this issue, consider more polar aprotic solvents like N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), or Dimethyl sulfoxide (DMSO). Be aware that these solvents can be more difficult to render completely anhydrous and may require higher temperatures to be removed post-reaction. Some modern catalyst systems also show excellent activity in solvent mixtures like t-BuOH/water, which may be an option to explore.

References

Technical Support Center: Synthesis of 2-Chloro-5-nitro-1,4-phenylenediamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for the synthesis of 2-Chloro-5-nitro-1,4-phenylenediamine. This resource is designed for chemistry professionals engaged in pharmaceutical, dye, and materials science research. Here, we address common challenges encountered during the synthesis, focusing on the principles of Nucleophilic Aromatic Substitution (SNAr) to provide robust, field-tested solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Low or Non-Existent Product Yield

Q1: My SNAr reaction to produce an aminated precursor to this compound is showing very low conversion. What are the primary factors I should investigate?

A1: Low or no yield in a Nucleophilic Aromatic Substitution (SNAr) reaction is a common, multi-faceted issue. A systematic investigation is key. The reaction's success hinges on the electronic activation of the aromatic ring, the nature of the nucleophile and leaving group, and the reaction conditions.

  • Insufficient Ring Activation: The SNAr mechanism proceeds through a negatively charged intermediate known as a Meisenheimer complex.[1][2] The stability of this complex is paramount. It requires strong electron-withdrawing groups (EWGs), such as a nitro group (-NO₂), positioned ortho or para to the leaving group (e.g., a halogen).[1] If the EWG is in the meta position, it cannot effectively delocalize the negative charge through resonance, leading to a significantly slower or stalled reaction.

    • Solution: Confirm that your starting material, for instance, 2,4-dichloro-1-nitrobenzene, has the nitro group correctly positioned to activate the chlorine atoms for substitution. The nitro group at position 1 activates the chlorine atoms at positions 2 (ortho) and 4 (para).

  • Poor Leaving Group or Nucleophile: While halogens are common leaving groups, their reactivity in SNAr reactions follows the order F > Cl > Br > I.[1] This is because the rate-determining step is the initial attack of the nucleophile, which is facilitated by a more electronegative halogen that polarizes the C-X bond. Additionally, the strength of the nucleophile is critical.

    • Solution: If using a chloro-substituted precursor, ensure the reaction conditions are sufficiently forcing (e.g., higher temperature, appropriate solvent). For the amination step, aqueous or gaseous ammonia is often used.[3] The choice of solvent can drastically affect nucleophilicity; polar aprotic solvents like DMSO or DMF are often superior to protic solvents.

  • Suboptimal Reaction Conditions: Temperature and solvent choice are critical. Many SNAr aminations require elevated temperatures and sometimes pressure to proceed at a reasonable rate.[4]

    • Solution: Gradually increase the reaction temperature, monitoring for product formation and potential decomposition by TLC or HPLC. If the reaction is performed at atmospheric pressure in a solvent like ethanol, consider switching to a higher-boiling solvent or using an autoclave to run the reaction under pressure with aqueous/gaseous ammonia.[3]

Issue 2: Formation of Isomeric and Over-reacted Byproducts

Q2: My reaction with 2,4-dichloro-1-nitrobenzene yields a mixture of products, not just the desired precursor. How can I improve the regioselectivity?

A2: When a substrate has multiple potential reaction sites, achieving high regioselectivity is a primary challenge. In the case of 2,4-dichloro-1-nitrobenzene, the nucleophile (ammonia) can attack at either C-2 (ortho to -NO₂) or C-4 (para to -NO₂).

  • Understanding the Selectivity: The nitro group activates both positions. However, the para position (C-4) is often kinetically favored due to reduced steric hindrance compared to the ortho position (C-2), which is flanked by the nitro group. This typically leads to 4-chloro-2-nitroaniline as the major initial product. Further reaction can then lead to di-substitution, forming 2,4-dinitroaniline if the conditions are too harsh. The synthesis of the target molecule, this compound, implies a subsequent transformation or a different starting material. However, controlling the initial amination is a crucial step in many potential routes.

  • Minimizing Byproducts:

    • Temperature Control: Lower reaction temperatures generally favor the formation of the kinetic product and can reduce the rate of secondary reactions.[5]

    • Stoichiometry: Use a controlled amount of the aminating agent. A large excess can drive the reaction towards di-substitution.

    • Slow Addition: Adding the nucleophile slowly and steadily helps to maintain a low localized concentration, preventing side reactions and controlling the exotherm.[5]

The table below summarizes common impurities and methods for their identification and control.

Impurity NamePotential OriginIdentification (TLC/HPLC)Mitigation Strategy
Isomeric Aminochloro-nitrobenzene Non-selective nucleophilic attack on a di-halogenated precursor.Appears as a distinct spot with a different Rf value.Optimize reaction temperature and solvent polarity to favor the desired isomer.
Di-amino Nitrobenzene Over-reaction with the aminating agent.Typically more polar, resulting in a lower Rf value.Use a stoichiometric amount of the aminating agent and monitor the reaction closely.
Unreacted Starting Material Incomplete reaction.Spot corresponding to the starting material standard.Increase reaction time or temperature; verify reagent activity.[5]
Hydrolysis Product (e.g., a nitrophenol) Presence of water at high temperatures with a base.Highly polar spot, may streak on silica TLC.Use anhydrous solvents and reagents if possible.
Issue 3: Product Purification and Isolation Challenges

Q3: The crude product is difficult to purify. What are the recommended methods for isolating high-purity this compound?

A3: Effective purification is essential for obtaining a product that meets analytical standards. The target molecule is a solid crystalline material.[6][7]

  • Recrystallization: This is the most common and effective method for purifying solid organic compounds.

    • Solvent Selection: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble when hot. For related chloro-nitro-anilines, methanol and ethanol are frequently used.[8][9] Toluene has also been reported as an effective recrystallization solvent for similar structures.[10]

    • Protocol: Dissolve the crude product in a minimum amount of hot solvent. If colored impurities are present, they can sometimes be removed by adding a small amount of activated carbon and performing a hot filtration. Allow the filtrate to cool slowly to promote the formation of large, pure crystals. If the product "oils out," try using a more polar solvent system or a solvent pair (e.g., ethanol-water).

  • Column Chromatography: If recrystallization fails to remove persistent impurities, silica gel column chromatography is a viable alternative. A solvent system of intermediate polarity, such as a mixture of hexanes and ethyl acetate, is a good starting point. The optimal eluent composition should be determined beforehand using TLC.

Experimental Protocol: General SNAr Amination and Workup

This protocol provides a general workflow for a key step in a potential synthesis: the selective amination of a dichloronitrobenzene precursor.

  • Reaction Setup: In a pressure-rated reactor, charge 2,4-dichloro-1-nitrobenzene and a suitable solvent such as toluene or ethanol.[3][4]

  • Reagent Addition: Add an aqueous solution of ammonia to the reactor. The molar ratio should be carefully controlled to minimize di-substitution.

  • Reaction: Seal the reactor and heat the mixture to the target temperature (e.g., 90-160°C) with vigorous stirring.[4] The reaction will proceed under elevated pressure.

  • Monitoring: Monitor the reaction progress by taking aliquots (after cooling) and analyzing them by TLC or GC/HPLC to track the consumption of starting material and the formation of the product.

  • Workup: Once the reaction is complete, cool the reactor to room temperature and carefully vent any excess pressure.

    • Transfer the reaction mixture to a separatory funnel.

    • If a biphasic mixture is present, separate the organic layer. Wash the organic layer sequentially with water and brine to remove inorganic salts and excess ammonia.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

    • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid by recrystallization from a suitable solvent like methanol or an ethanol/water mixture.[8]

Visualizations

Workflow and Troubleshooting Diagrams

The following diagrams illustrate the general synthetic workflow and a logical approach to troubleshooting common issues.

G cluster_workflow General Synthetic Workflow A 1. S_NAr Reaction (e.g., Amination of Dichloronitrobenzene) B 2. Reaction Monitoring (TLC / HPLC) A->B C 3. Aqueous Workup (Extraction & Washing) B->C D 4. Solvent Removal (Rotary Evaporation) C->D E 5. Purification (Recrystallization) D->E F 6. Final Product Analysis (HPLC, NMR, MS) E->F

Caption: General experimental workflow for synthesis and purification.

G A Problem: Low Product Yield B Check Reagent Quality (Starting Material, Nucleophile, Solvent) A->B C Analyze Reaction Conditions A->C D Review Workup & Purification A->D C1 Is temperature optimal? (Try increasing temp.) C->C1 C2 Is solvent appropriate? (Consider polar aprotic, e.g., DMF) C->C2 C3 Is reaction time sufficient? (Monitor to completion via TLC) C->C3 D1 Product lost during extraction? (Check pH, perform back-extraction) D->D1 D2 Inefficient recrystallization? (Optimize solvent, control cooling rate) D->D2

References

Technical Support Center: Purification of 2-Chloro-5-nitro-1,4-phenylenediamine

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of 2-Chloro-5-nitro-1,4-phenylenediamine. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common issues and ensure the attainment of high-purity material.

I. Understanding the Molecule and Its Challenges

This compound is a key intermediate in the synthesis of various dyes and pharmaceuticals. Its molecular structure, featuring two basic amino groups and an electron-withdrawing nitro group, presents unique purification challenges. The primary issues stem from its reactivity, potential for multiple side-products during synthesis, and its chromatographic behavior.

A common synthetic route to this compound involves the amination of 2,4-dichloronitrobenzene.[1][2] This reaction can lead to a mixture of products, making purification a critical step.

II. Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: Based on the likely synthesis from 2,4-dichloronitrobenzene, the primary impurities include:

  • Unreacted Starting Material: 2,4-Dichloronitrobenzene.

  • Isomeric Byproduct: 3-Chloro-4-nitroaniline, formed from the amination at the less reactive chlorine position.[1]

  • Over-reaction Product: 2,4-Diaminonitrobenzene, resulting from the substitution of both chlorine atoms.[1]

  • Oxidation Products: Aromatic amines are susceptible to air oxidation, which can lead to colored impurities.

Q2: My purified product is highly colored (dark red or brown). What is the cause and how can I fix it?

A2: The dark color is often due to the presence of oxidized impurities. Phenylenediamines are notoriously sensitive to air and light. To minimize this:

  • Work under an inert atmosphere (nitrogen or argon) whenever possible, especially during heating steps.

  • Use degassed solvents for recrystallization and chromatography.

  • For recrystallization, you can add a small amount of a reducing agent like sodium dithionite to the hot solution to reduce colored oxidation products.

  • Activated charcoal can be used during recrystallization to adsorb colored impurities. However, use it judiciously as it can also adsorb your product, leading to lower yields. [3]

Q3: What are the recommended storage conditions for this compound?

A3: To maintain its purity, the compound should be stored in a tightly sealed container, protected from light, and kept in a cool, dry place. Storing under an inert atmosphere is ideal for long-term stability.

III. Troubleshooting Guide

This section addresses specific problems encountered during the purification of this compound.

A. Recrystallization Issues

Problem 1: The compound "oils out" during recrystallization instead of forming crystals.

  • Probable Cause 1: High impurity level. A significant amount of impurities can lower the melting point of the mixture, causing it to separate as an oil.

    • Solution: Attempt a preliminary purification step. This could be a simple wash of the crude solid with a solvent in which the product is sparingly soluble but the impurities are more soluble. Alternatively, a quick filtration through a short plug of silica gel can remove highly polar or non-polar impurities.

  • Probable Cause 2: Inappropriate solvent. The chosen solvent may be too good a solvent, even at low temperatures.

    • Solution: Switch to a less polar solvent or use a solvent mixture. For instance, if you are using a polar solvent like ethanol, try a mixture of ethanol and water. Dissolve the compound in a minimum amount of hot ethanol and then add hot water dropwise until the solution becomes turbid. Add a few drops of hot ethanol to clarify the solution and then allow it to cool slowly.[3]

  • Probable Cause 3: Cooling the solution too quickly. Rapid cooling can lead to supersaturation and oiling out.

    • Solution: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help achieve a slower cooling rate.

Problem 2: Poor recovery of the product after recrystallization.

  • Probable Cause 1: The compound is too soluble in the chosen solvent at low temperatures.

    • Solution: Select a different solvent in which the compound has lower solubility at cold temperatures. A solvent screen with small amounts of the crude material is recommended. Toluene has been used for the recrystallization of the related 2-chloro-1,4-phenylenediamine and could be a good candidate.[4]

  • Probable Cause 2: Too much solvent was used. Using an excessive amount of solvent will result in a significant portion of the product remaining in the mother liquor.

    • Solution: Concentrate the filtrate by evaporating some of the solvent and cool it again to recover more product.

B. Column Chromatography Challenges

Problem 3: The product streaks badly on the silica gel column, leading to poor separation and low recovery.

  • Probable Cause: Interaction of the basic amino groups with the acidic silica gel. The amine groups can bind strongly to the acidic silanol groups on the surface of the silica, causing tailing and sometimes irreversible adsorption or degradation.

    • Solution 1: Use a modified mobile phase. Add a small amount of a competing base to the eluent to neutralize the acidic sites on the silica. A common choice is triethylamine (0.1-1% v/v).

    • Solution 2: Use an alternative stationary phase. Amine-functionalized silica gel is an excellent alternative that minimizes the unwanted interactions and provides better peak shapes for basic compounds.

    • Solution 3: Use basic alumina as the stationary phase. Alumina is available in neutral, acidic, and basic forms. Basic alumina can be very effective for the purification of basic compounds like phenylenediamines.

Problem 4: The product appears to be decomposing on the column.

  • Probable Cause: The compound is unstable on silica gel. The acidic nature of silica can catalyze the decomposition of sensitive compounds.

    • Solution: In addition to the solutions for Problem 3, minimize the contact time of the compound with the silica gel. Use a shorter, wider column and a slightly more polar mobile phase to elute the compound faster. It is also crucial to use high-quality, freshly opened silica gel.

IV. Experimental Protocols

A. Analytical Thin Layer Chromatography (TLC)

TLC is an essential tool for monitoring the progress of the purification.

  • Stationary Phase: Silica gel 60 F254 plates.

  • Mobile Phase: A mixture of ethyl acetate, n-butanol, and water (e.g., 37.5:37.5:25 v/v/v) has been reported for the separation of phenylenediamines. Alternatively, a simpler system of hexane:ethyl acetate (e.g., 1:1 or 2:1) with 0.5% triethylamine can be a good starting point.

  • Visualization: The compound is colored, so it can be visualized directly. For lower concentrations, use a UV lamp at 254 nm.

B. Purification by Recrystallization

This protocol provides a general guideline. The optimal solvent and conditions should be determined on a small scale first.

  • Solvent Selection: Test the solubility of a small amount of the crude material in various solvents (e.g., ethanol, methanol, isopropanol, toluene, ethyl acetate, and mixtures with water or hexane). A good recrystallization solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In a flask, add the crude this compound and the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and charcoal, if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them in a vacuum oven.

C. Purification by Column Chromatography

This protocol is a starting point and may require optimization.

  • Stationary Phase Selection: Choose between regular silica gel, amine-functionalized silica gel, or basic alumina.

  • Mobile Phase Selection: Based on TLC analysis, choose a solvent system that gives a good separation between your product and the impurities. For silica gel, a common starting point is a gradient of hexane and ethyl acetate with 0.5% triethylamine.

  • Column Packing: Pack the column with the chosen stationary phase as a slurry in the initial mobile phase.

  • Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase or a slightly more polar solvent. If the solubility is low, the crude material can be adsorbed onto a small amount of silica gel (dry loading).

  • Elution: Run the column, collecting fractions and monitoring them by TLC.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

V. Data Summary

Table 1: Potential Recrystallization Solvents and their Properties

Solvent/SystemPolarityBoiling Point (°C)Comments
TolueneNon-polar111Good for less polar impurities.[4]
EthanolPolar78Often a good starting point for polar compounds.
MethanolPolar65Can be effective, but the compound might be too soluble.
IsopropanolPolar82Similar to ethanol, may offer different solubility characteristics.
Ethanol/WaterPolarVariableA versatile system for tuning polarity.[3]
Ethyl AcetateMedium77A good general-purpose solvent.
Hexane/Ethyl AcetateVariableVariableGood for column chromatography, can also be used for recrystallization.

VI. Visualized Workflows

A. Troubleshooting Logic for Recrystallization

Recrystallization_Troubleshooting start Crude Product recrystallization Attempt Recrystallization start->recrystallization outcome Observe Outcome recrystallization->outcome oils_out Product Oils Out outcome->oils_out Unsuccessful poor_recovery Poor Recovery outcome->poor_recovery Unsuccessful success Pure Crystals outcome->success Successful cause_oiling Probable Causes: - High Impurity - Wrong Solvent - Fast Cooling oils_out->cause_oiling cause_recovery Probable Causes: - Too Soluble - Too Much Solvent poor_recovery->cause_recovery solution_oiling Solutions: - Pre-purify - Change Solvent/Use Mixture - Slow Cooling cause_oiling->solution_oiling solution_recovery Solutions: - Change Solvent - Concentrate Filtrate cause_recovery->solution_recovery

Caption: Decision tree for troubleshooting common recrystallization problems.

B. General Purification Workflow

Caption: A general workflow for the purification of this compound.

VII. References

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. --INVALID-LINK--

  • Process for the preparation of nitroanilines. US4421694A. --INVALID-LINK--

  • Preparation method of 5- chloro-2-nitroanilines. CN108329211A. --INVALID-LINK--

  • Purification of 2-chloro-5-nitrobenzaldehyde or acetals thereof. US5149882A. --INVALID-LINK--

  • Synthesis of 2-chloro-4-nitroaniline. PrepChem.com. --INVALID-LINK--

  • Analytical Techniques for the Characterization of 2-Chloro-5-nitrobenzaldehyde: Application Notes and Protocols. Benchchem. --INVALID-LINK--

  • 2,4-Dichloronitrobenzene. PubChem. --INVALID-LINK--

  • Method of purifying 2-chloro-1,4-phenylenediamine. RU2678843C1. --INVALID-LINK--

  • Comprehensive TLC Applications. Merck Millipore. --INVALID-LINK--

  • This compound. TCI Chemicals. --INVALID-LINK--

  • Technical Support Center: Purification of 4-Methyl-5-nitro-o-phenylenediamine. Benchchem. --INVALID-LINK--

  • Preparation method for 2,5-dichloro-1,4-phenylenediamine. CN103508903A. --INVALID-LINK--

  • Preparation method for 2-chloro-4-nitroaniline. CN101343232B. --INVALID-LINK--

  • 2,5-Dichloronitrobenzene synthesis. ChemicalBook. --INVALID-LINK--

  • Separation of 5-Chloro-2-nitrodiphenylamine on Newcrom R1 HPLC column. SIELC Technologies. --INVALID-LINK--

  • This compound(26196-45-2) 1 h nmr. ChemicalBook. --INVALID-LINK--

  • This compound. Spectrum Chemical. --INVALID-LINK--

  • Welcome To Hyma Synthesis Pvt. Ltd. --INVALID-LINK--

  • What the best solvent can be used to recrystallize p-phenylenediamine? ResearchGate. --INVALID-LINK--

  • Benzene, 2,4-dichloro-1-nitro- (2,4-dichloronitrobenzene) - Evaluation statement - 30 June 2022. Australian Industrial Chemicals Introduction Scheme. --INVALID-LINK--

  • The chemical synthesis method of 5-chloro-2-nitroaniline. CN1182104C. --INVALID-LINK--

  • Illegally additives determination by thin layer chromatography. MATEC Web of Conferences. --INVALID-LINK--

  • 2,4-Dichloronitrobenzene. LookChem. --INVALID-LINK--

  • 2,4-DICHLORONITROBENZENE CAS N°: 611-06-3. OECD SIDS. --INVALID-LINK--

  • Catalyst-Free Microwave-Assisted Amination of 2-Chloro-5-nitrobenzoic Acid. SciSpace. --INVALID-LINK--

  • SYNTHESIS AND DEVELOPMENT OF MOBILE PHASE BY THINLAYER CHROMATOGRAPHY OF BENZIMIDAZOLE. IJCRT.org. --INVALID-LINK--

  • Catalyst-free microwave-assisted amination of 2-chloro-5-nitrobenzoic acid. PubMed. --INVALID-LINK--

  • Dyeing Reagents for Thin-Layer and Paper Chromatography. The Sarpong Group. --INVALID-LINK--

References

Technical Support Center: A Guide to Minimizing Impurity Formation in the Synthesis of 2-Chloro-5-nitro-1,4-phenylenediamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Chloro-5-nitro-1,4-phenylenediamine. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this synthesis. Our focus is not just on procedural steps but on the underlying chemical principles that govern reaction outcomes. By understanding the causality behind impurity formation, you can proactively control your reaction to achieve higher purity and yield.

The synthesis of this compound (CAS No. 26196-45-2) is a critical process for creating intermediates used in the manufacturing of dyes and specialized polymers.[1] The primary challenge in this synthesis is controlling the regioselectivity of the amination reaction and preventing the formation of closely related impurities that can be difficult to separate. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your experimental results.

Section 1: The Synthetic Pathway and Critical Control Points

A prevalent and efficient method for synthesizing this compound involves the nucleophilic aromatic substitution (SNAr) of a dichlorinated precursor. The most common starting material is 2,5-dichloro-4-nitroaniline.[2][3] In this reaction, one of the chlorine atoms is selectively replaced by an amino group.

The reaction mechanism is driven by the strong electron-withdrawing effect of the nitro group, which activates the aromatic ring towards nucleophilic attack by ammonia. The nitro group at position 4 activates the chlorine atoms at positions 2 and 5. The selective substitution at position 4 (to yield the 1,4-phenylenediamine) is sterically and electronically favored.

Synthesis_Pathway SM 2,5-Dichloro-4-nitroaniline (Starting Material) Product This compound (Target Product) SM->Product Nucleophilic Aromatic Substitution (High Temp/Pressure) Reagent Aqueous or Alcoholic Ammonia (NH3) Reagent->Product

Caption: General synthetic route to this compound.

Section 2: Troubleshooting Guide for Impurity Minimization

This section addresses common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My final product purity is low, and I'm observing significant side products. What are the most likely impurities?

A1: Low purity is typically due to a handful of predictable side reactions inherent to the SNAr mechanism on this substrate. The primary culprits are often unreacted starting material, di-substitution, and hydrolysis.

  • Unreacted Starting Material (2,5-dichloro-4-nitroaniline): This is the most straightforward impurity, resulting from incomplete reaction. It can be identified by comparing its retention time (HPLC) or Rf value (TLC) to a standard.

  • Di-substituted Impurity (5-Nitro-1,2,4-benzenetriamine): If the reaction conditions are too harsh (excessive temperature or time), the second chlorine atom can also be substituted by an amino group. This impurity is more polar than the desired product.

  • Hydrolysis Impurity (4-Amino-2-chloro-5-nitrophenol): If water is present in the reaction mixture under high temperatures, it can act as a nucleophile, leading to the substitution of a chlorine atom with a hydroxyl group. This is more common when using aqueous ammonia.[4]

  • Isomeric Impurities: The purity of the starting 2,5-dichloro-4-nitroaniline is critical. Any isomeric dichloronitroaniline precursors will lead to corresponding isomeric phenylenediamine impurities in the final product.

Impurity_Formation cluster_main Main Reaction Pathway cluster_side Side Reactions SM 2,5-Dichloro-4-nitroaniline Product Target Product SM->Product + NH3 (Controlled) Impurity2 Hydrolysis Impurity SM->Impurity2 + H2O (Aqueous Conditions) Impurity3 Unreacted Starting Material SM->Impurity3 Incomplete Reaction Impurity1 Di-substituted Impurity Product->Impurity1 Excess NH3 / High Temp

Caption: Key impurity formation pathways from the starting material.

Q2: My amination reaction is slow and gives poor conversion. How can I drive it to completion without generating more impurities?

A2: Achieving high conversion requires balancing several reaction parameters. A sluggish reaction is often due to insufficient activation energy or suboptimal reagent concentration.

The key is to find the "sweet spot" where the rate of the desired reaction is maximized relative to the rates of side reactions. A patent for a similar amination of a trichloronitrobenzene suggests temperatures in the range of 150-220°C are effective.[5]

Recommended Reaction Condition Adjustments

ParameterRecommended RangeRationale & Causality
Temperature 140 - 180°CIncreases reaction rate by providing sufficient activation energy for the SNAr reaction. Temperatures above this range significantly increase the risk of di-substitution and hydrolysis.
Pressure 1.0 - 10.0 MPaFor reactions in an autoclave, increased pressure maintains ammonia in the liquid phase, increasing its effective concentration and driving the reaction forward.[6]
Solvent Toluene, Methanol, or EthanolAn inert solvent like toluene can help solubilize the starting material.[6] Using alcoholic ammonia can improve reaction rates compared to aqueous ammonia and reduces the risk of hydrolysis impurities.
Ammonia 2-5 Molar EquivalentsA moderate excess of ammonia ensures the reaction proceeds to completion. However, a very large excess can promote the formation of the di-substituted impurity.

Experimental Protocol: Optimizing Reaction Conversion

  • Charge a high-pressure autoclave with 2,5-dichloro-4-nitroaniline (1 equivalent).

  • Add the chosen solvent (e.g., toluene, ~5-10 volumes).

  • Add alcoholic ammonia solution (e.g., 7N in methanol, 3-4 equivalents).

  • Seal the reactor and begin stirring.

  • Heat the mixture to the target temperature (start with a lower temperature, e.g., 150°C) and monitor the internal pressure.

  • Maintain the reaction for 4-8 hours, taking aliquots (if possible) to monitor progress by HPLC or TLC.

  • If conversion is low, incrementally increase the temperature by 10°C in subsequent experiments and observe the effect on both conversion and impurity profile.

Q3: How can I effectively purify the crude product to >99% purity?

A3: Achieving high purity often requires a multi-step approach, typically involving an initial wash followed by recrystallization. For a related compound, 2-chloro-1,4-phenylenediamine, recrystallization from toluene has been shown to be highly effective.[7]

Step-by-Step Purification Protocol:

  • Initial Workup: After the reaction is complete, cool the reactor and vent any excess ammonia. Dilute the reaction mixture with water and stir to precipitate the crude product. Filter the solid and wash thoroughly with deionized water to remove inorganic salts and residual ammonia.

  • Solvent Selection for Recrystallization:

    • Perform small-scale solubility tests with solvents like toluene, ethanol, methanol, and ethyl acetate. The ideal solvent will dissolve the crude product when hot but show low solubility when cold.

    • Ethanol is often a good starting point for polar aromatic amines.[8] Toluene is an excellent choice for removing more polar impurities.[7]

  • Recrystallization Procedure (Based on Toluene):

    • Place the crude, dry solid in an appropriately sized flask.

    • Add toluene in a mass ratio of approximately 3:1 (toluene:crude product).[7]

    • Heat the mixture to 60-90°C with stirring until the solid is fully dissolved.[7]

    • If there are insoluble impurities, perform a hot filtration through a pre-heated funnel.

    • Allow the clear filtrate to cool slowly to room temperature. Slow cooling is crucial for the formation of large, well-defined crystals, which are less likely to occlude impurities.

    • Once the solution has reached ambient temperature, cool it further to 5-15°C in an ice bath for 1-2 hours to maximize crystal precipitation.[7]

    • Collect the purified crystals by filtration, wash with a small amount of cold toluene, and dry under vacuum at 40-60°C.

Section 3: Frequently Asked Questions (FAQs)

  • Q: What are the best analytical methods for monitoring this reaction?

    • A: High-Performance Liquid Chromatography (HPLC) is the preferred method for both in-process monitoring and final purity assessment. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with an acid modifier like formic or phosphoric acid) provides excellent resolution of the starting material, product, and common impurities.[9][10] Thin-Layer Chromatography (TLC) is a faster, qualitative alternative for quick reaction checks.

  • Q: How can I structurally confirm my final product and identify unknown impurities?

    • A: A combination of techniques is recommended. 1H and 13C NMR spectroscopy will confirm the overall structure of the main product.[11] Mass Spectrometry (MS) , often coupled with HPLC (LC-MS), is invaluable for identifying impurities by their mass-to-charge ratio, which can reveal their molecular formulas.[12]

  • Q: What are the recommended storage conditions for the purified product?

    • A: this compound should be stored in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area. Phenylenediamines can be susceptible to air oxidation, which may cause discoloration over time. Storing under an inert atmosphere (e.g., nitrogen or argon) can prolong shelf life.

References

Technical Support Center: Catalyst Selection for Reactions Involving 2-Chloro-5-nitro-1,4-phenylenediamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic transformations involving 2-chloro-5-nitro-1,4-phenylenediamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on catalyst selection and troubleshooting for common reactions with this versatile intermediate. The inherent functionalities of this molecule—a reactive aryl chloride, a reducible nitro group, and two amino groups—present unique opportunities and challenges in synthetic chemistry. This resource aims to equip you with the knowledge to navigate these complexities and achieve your desired synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalytic reactions performed on this compound?

The primary reactive sites on this compound for catalytic transformations are the nitro group and the chloro substituent. Therefore, the most common reactions are:

  • Selective Reduction of the Nitro Group: This is a frequent transformation to yield the corresponding triamine derivative, which is a valuable building block. The key challenge is to achieve high chemoselectivity, reducing the nitro group without causing hydrodechlorination.

  • Palladium-Catalyzed Cross-Coupling Reactions: The aryl chloride moiety can participate in various cross-coupling reactions to form new carbon-carbon or carbon-nitrogen bonds. The most common examples include:

    • Suzuki-Miyaura Coupling: For the formation of a C-C bond with a boronic acid or ester.

    • Buchwald-Hartwig Amination: For the formation of a C-N bond with an amine.

Q2: I want to selectively reduce the nitro group. Which catalyst should I choose to avoid dehalogenation?

This is a critical consideration. While palladium on carbon (Pd/C) is a highly efficient catalyst for nitro group reduction, it is also notorious for its tendency to cause hydrodehalogenation of aryl chlorides.

For selective nitro group reduction in the presence of an aryl chloride, consider the following catalyst systems:

  • Raney Nickel: This is often a good choice as it is generally less prone to causing dehalogenation compared to Pd/C.[1]

  • Tin(II) Chloride (SnCl₂): This is a mild reducing agent that is effective for nitro group reduction in the presence of other reducible functional groups.[1][2]

  • Iron (Fe) in Acidic Media: The use of iron powder in the presence of an acid like acetic acid provides a classic and mild method for nitro group reduction.[2]

  • Zinc (Zn) in Acidic Media: Similar to iron, zinc in acidic conditions can also be used for the selective reduction of nitro groups.[1]

Recommendation: For initial screening, Raney Nickel under catalytic hydrogenation conditions or SnCl₂ are excellent starting points.

Q3: What are the key considerations for a successful Buchwald-Hartwig amination with this substrate?

The Buchwald-Hartwig amination of this compound can be challenging due to the presence of multiple nitrogen atoms that can potentially coordinate to and inhibit the palladium catalyst. Additionally, aryl chlorides are generally less reactive than aryl bromides or iodides.[3][4]

Key considerations are:

  • Catalyst System: A robust catalyst system is essential. This typically involves a palladium precursor and a sterically hindered, electron-rich phosphine ligand.

    • Palladium Precursor: Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂ (Palladium(II) acetate) are common choices.[3]

    • Ligand: Bulky, electron-rich biarylphosphine ligands are often necessary for the amination of aryl chlorides. Examples include SPhos, XPhos, and RuPhos. The use of bidentate phosphine ligands like BINAP or DPPF can also be effective.[3][5]

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) is frequently used. Other options include lithium bis(trimethylsilyl)amide (LHMDS) or cesium carbonate (Cs₂CO₃).[3]

  • Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are typically used.[3]

  • Inert Atmosphere: The reaction is sensitive to oxygen, so it is crucial to maintain an inert atmosphere using argon or nitrogen.

Q4: Which catalyst system is recommended for the Suzuki-Miyaura coupling of this aryl chloride?

Similar to the Buchwald-Hartwig amination, the Suzuki-Miyaura coupling of an aryl chloride requires a highly active palladium catalyst.[6]

Here are the recommended components for the reaction:

  • Palladium Catalyst: A combination of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with a suitable phosphine ligand is standard.[7]

  • Ligand: Electron-rich, bulky phosphine ligands are crucial for activating the C-Cl bond. Good choices include tricyclohexylphosphine (PCy₃) or tri-tert-butylphosphine (P(t-Bu)₃).[7]

  • Base: A base is required to activate the boronic acid.[7] Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).[6]

  • Solvent: A variety of solvents can be used, including toluene, THF, and dioxane, often with the addition of a small amount of water.[6]

Troubleshooting Guides

Problem 1: Low or No Conversion in Nitro Group Reduction

Symptoms:

  • TLC or LC-MS analysis shows predominantly starting material after the expected reaction time.

  • The reaction appears to have stalled.

Possible Causes & Solutions:

CauseTroubleshooting StepRationale
Inactive Catalyst If using catalytic hydrogenation (e.g., Raney Nickel), ensure the catalyst is fresh and has been handled under appropriate conditions to prevent deactivation.Catalysts can lose activity over time or due to improper storage and handling.
Insufficient Reducing Agent If using a stoichiometric reductant like SnCl₂ or Fe, ensure that a sufficient excess is used.The reaction stoichiometry must be correct to ensure complete conversion.
Poor Solubility The starting material may not be fully dissolved in the chosen solvent system.Try a different solvent or a solvent mixture to improve solubility. Gentle heating may also be beneficial.
Incorrect pH For reductions using metals like Fe or Zn, the acidic conditions are crucial for the reaction to proceed.Ensure the correct amount and type of acid are used.
Problem 2: Dehalogenation During Nitro Group Reduction

Symptoms:

  • Mass spectrometry analysis of the product mixture shows the presence of the dechlorinated product (5-nitro-1,4-phenylenediamine).

Possible Causes & Solutions:

CauseTroubleshooting StepRationale
Catalyst Choice Avoid using Pd/C, as it is known to promote dehalogenation of aryl halides.[1]Palladium on carbon is a very active hydrogenation catalyst and can readily cleave the C-Cl bond.
Reaction Conditions If using Raney Nickel, try lowering the hydrogen pressure or reaction temperature.Milder reaction conditions can often favor the desired reaction pathway and suppress side reactions.
Alternative Reductants Switch to a chemical reductant like SnCl₂, Fe, or Zn in acidic media.These reagents are generally more chemoselective for nitro group reduction in the presence of aryl halides.[1][2]
Problem 3: Failure of Buchwald-Hartwig Amination or Suzuki-Miyaura Coupling

Symptoms:

  • No desired product is formed, and the starting material is recovered.

  • Significant formation of byproducts like the dehalogenated starting material or homocoupled boronic acid (in the case of Suzuki coupling).[8]

Possible Causes & Solutions:

CauseTroubleshooting StepRationale
Catalyst Inhibition The amino groups on the substrate can coordinate to the palladium center, inhibiting its catalytic activity.Consider protecting the amino groups before the coupling reaction.
Inactive Catalyst System The chosen palladium precursor and ligand may not be active enough for this specific aryl chloride.Screen a variety of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos for amination; PCy₃, P(t-Bu)₃ for Suzuki).
Presence of Oxygen The Pd(0) active catalyst can be oxidized to inactive Pd(II) by oxygen.Thoroughly degas the solvent and reaction mixture and maintain a strict inert atmosphere.[8]
Improper Base The base may not be strong enough or may be sterically hindered.For amination, ensure a strong base like NaOt-Bu is used. For Suzuki, ensure the base is appropriate for the chosen boronic acid.
Side Reactions Protodeboronation (in Suzuki coupling) or dehalogenation can be competing reactions.Ensure anhydrous conditions to minimize protodeboronation. Choose a catalyst system less prone to dehalogenation.

Experimental Protocols & Data

Protocol 1: Selective Nitro Group Reduction using SnCl₂

Objective: To selectively reduce the nitro group of this compound to an amino group without affecting the chloro substituent.

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol

  • Concentrated Hydrochloric Acid

  • Sodium Hydroxide solution

Procedure:

  • In a round-bottom flask, dissolve this compound in ethanol.

  • Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid dropwise to the stirred solution at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture and carefully neutralize it with a sodium hydroxide solution to precipitate the tin salts.

  • Filter the mixture and extract the filtrate with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography or recrystallization as needed.

Comparative Data for Catalyst Systems in Cross-Coupling Reactions

The following table provides a starting point for catalyst system selection for Suzuki-Miyaura and Buchwald-Hartwig reactions with this compound. Optimization will likely be required for specific substrates.

ReactionPalladium PrecursorLigandBaseSolventTemperature (°C)
Suzuki-Miyaura Pd(OAc)₂ (2 mol%)PCy₃ (4 mol%)K₃PO₄ (2 equiv.)Toluene/H₂O80-100
Suzuki-Miyaura Pd₂(dba)₃ (1.5 mol%)SPhos (3 mol%)K₂CO₃ (2 equiv.)Dioxane/H₂O100
Buchwald-Hartwig Pd₂(dba)₃ (2 mol%)XPhos (4 mol%)NaOt-Bu (1.5 equiv.)Toluene100-110
Buchwald-Hartwig Pd(OAc)₂ (2 mol%)RuPhos (4 mol%)Cs₂CO₃ (2 equiv.)Dioxane100

Visualizations

Decision Workflow for Nitro Group Reduction

G start Goal: Reduce Nitro Group of This compound q1 Is dehalogenation a concern? start->q1 path1 Avoid Pd/C. Consider chemoselective reagents. q1->path1 Yes path2 Pd/C under H₂ is a highly efficient option. Proceed with caution and monitor. q1->path2 No reagent1 Raney Nickel + H₂ path1->reagent1 reagent2 SnCl₂ / HCl path1->reagent2 reagent3 Fe / AcOH path1->reagent3

Caption: Decision tree for selecting a catalyst for nitro group reduction.

Generalized Catalytic Cycle for Palladium Cross-Coupling

G pd0 Pd(0)L₂ (Active Catalyst) oa_complex [Ar-Pd(II)(X)L₂] pd0->oa_complex Oxidative Addition (Ar-X) transmetalation_complex [Ar-Pd(II)(R)L₂] oa_complex->transmetalation_complex Transmetalation (R-M) transmetalation_complex->pd0 Reductive Elimination (Ar-R)

Caption: A simplified catalytic cycle for Pd-catalyzed cross-coupling reactions.

References

effect of pH on the stability of 2-Chloro-5-nitro-1,4-phenylenediamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for 2-Chloro-5-nitro-1,4-phenylenediamine. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the compound's stability, with a specific focus on the effects of pH. Our goal is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to ensure experimental accuracy and reproducibility.

I. Understanding the Molecule: A Structural Overview

This compound is a substituted aromatic diamine. Its stability is dictated by the interplay of its three key functional groups: the two amine groups (-NH2), the electron-withdrawing nitro group (-NO2), and the chloro-substituent (-Cl) on the benzene ring. The pH of the surrounding medium is a critical parameter that can influence the protonation state of the amine groups and the overall electronic character of the molecule, thereby affecting its susceptibility to various degradation pathways.

II. Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues and questions encountered when working with this compound, particularly concerning its stability in solutions of varying pH.

Q1: My solution of this compound is changing color over time. What is causing this and how can I prevent it?

A1: Color change is a primary indicator of chemical degradation. For this molecule, the likely cause is oxidation of the phenylenediamine moiety, a process that is highly pH-dependent. At neutral to alkaline pH, the amine groups are deprotonated and are more susceptible to oxidation, often forming colored polymeric imine or quinone-imine structures. This process can be accelerated by exposure to air (oxygen) and light.

Troubleshooting Steps:

  • pH Control: Maintain the pH of your stock solutions and experimental buffers in the acidic range (ideally pH 3-5), where the amine groups are protonated and thus stabilized against oxidation.

  • Inert Atmosphere: Prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.

  • Light Protection: Store solutions in amber vials or protect them from light to prevent photochemically induced degradation.

  • Antioxidants: For applications where it will not interfere with downstream processes, consider the addition of a small amount of an antioxidant, such as sodium metabisulfite or ascorbic acid.

Q2: I am observing poor reproducibility in my analytical measurements (HPLC, LC-MS). Could pH-related instability be the cause?

A2: Absolutely. If the compound is degrading in your sample vial, mobile phase, or extraction solvent, you will observe a decrease in the main analyte peak area and the appearance of new, unidentified peaks over time. This is a classic sign of instability.

Expert Insight: The pKa values of the amine groups are critical. While specific pKa data for this molecule is not readily published, analogous aromatic amines typically have pKa values in the range of 3-5. When the solution pH is near the pKa, small shifts in pH can cause significant changes in the protonation state, affecting retention time in reverse-phase chromatography and overall stability.

Workflow for Diagnosing Instability:

To systematically investigate and mitigate this issue, a forced degradation study is the recommended approach. This involves intentionally exposing the compound to a range of pH conditions to identify where it is most and least stable.

III. Experimental Protocol: pH-Based Forced Degradation Study

This protocol outlines a systematic approach to determine the stability profile of this compound across a range of pH values, conforming to the principles of stress testing outlined in ICH guidelines.[1][2][3]

Objective: To identify the pH conditions under which this compound is most stable and most susceptible to degradation, and to identify major degradation products.

Materials:

  • This compound (high purity)

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Phosphate or citrate buffer solutions (pH 3, 5, 7, 9)

  • Acetonitrile or Methanol (HPLC grade)

  • Water (HPLC grade)

  • HPLC system with UV or DAD detector

  • pH meter

Step-by-Step Methodology:

  • Stock Solution Preparation:

    • Accurately prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable organic solvent like acetonitrile or methanol.[4] This helps ensure initial solubility before dilution into aqueous media.

  • Sample Preparation for Stressing:

    • For each pH condition (0.1 M HCl, pH 3, pH 5, pH 7, pH 9, 0.1 M NaOH), pipette a known volume of the stock solution into a vial.

    • Add the corresponding acidic, basic, or buffer solution to reach a final nominal concentration of 50-100 µg/mL. The final solution should have a low percentage of the organic solvent (<5%) to ensure the pH is primarily dictated by the aqueous medium.

    • Prepare a control sample (T=0) by diluting the stock solution in the initial mobile phase of your HPLC method to the same final concentration. Analyze this sample immediately.

  • Stress Conditions:

    • Incubate all samples at a controlled temperature (e.g., 40-50°C) to accelerate degradation.[4] Protect samples from light to isolate the effect of pH (hydrolysis).

    • The goal is to achieve 5-20% degradation of the active ingredient, as this range is sufficient to identify and quantify degradation products without completely destroying the sample.[1][4]

  • Time-Point Analysis:

    • Withdraw aliquots from each vial at predetermined time points (e.g., 2, 4, 8, 12, 24 hours).

    • Before injection, neutralize the acidic (HCl) and basic (NaOH) samples by adding an equimolar amount of base or acid, respectively. This is crucial to prevent damage to the HPLC column.

    • Analyze all samples by a stability-indicating HPLC method.

  • Data Analysis and Interpretation:

    • For each time point and pH condition, calculate the percentage of this compound remaining relative to the T=0 control.

    • Plot the percentage of the remaining compound against time for each pH. The condition showing the slowest decline in concentration is the most stable.

    • Monitor the chromatograms for the appearance and growth of new peaks (degradation products).

Data Presentation: Summarizing Stability Results

Your final data should be organized into a clear table for easy comparison.

pH ConditionTime (hours)% Parent Compound RemainingPeak Area of Major Degradant 1
0.1 M HCl 0100.00
899.5Not Detected
2499.1Not Detected
pH 5 0100.00
898.215,000
2495.345,000
pH 9 0100.00
885.4150,000
2462.7410,000

This table is for illustrative purposes only. Actual results will vary.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the pH stability study.

G cluster_prep Preparation cluster_stress Stress Conditions (Incubate at 50°C) cluster_analysis Analysis cluster_data Data Interpretation Stock Prepare 1 mg/mL Stock in Acetonitrile T0 Prepare T=0 Control in Mobile Phase Stock->T0 HCl 0.1 M HCl Stock->HCl Dilute pH3 pH 3 Buffer Stock->pH3 Dilute pH5 pH 5 Buffer Stock->pH5 Dilute pH7 pH 7 Buffer Stock->pH7 Dilute pH9 pH 9 Buffer Stock->pH9 Dilute NaOH 0.1 M NaOH Stock->NaOH Dilute HPLC HPLC Analysis T0->HPLC Sample Sample at Time Points (2, 4, 8, 24h) HCl->Sample pH3->Sample pH5->Sample pH7->Sample pH9->Sample NaOH->Sample Neutralize Neutralize Acid/Base Samples Sample->Neutralize Neutralize->HPLC Calc Calculate % Remaining vs. T=0 HPLC->Calc Plot Plot Degradation Profile Calc->Plot Identify Identify Stable pH Range Plot->Identify

Caption: Workflow for pH-based forced degradation study.

IV. Mechanistic Insights: Why pH Matters

Understanding the potential degradation pathways is key to proactive stabilization.

Acidic Conditions (pH < 4):

  • Stability: Generally, the molecule is expected to be most stable in acidic conditions. The amine groups are protonated to form ammonium salts (-NH3+). This protonation withdraws electron density from the aromatic ring and, more importantly, makes the lone pair on the nitrogen unavailable for initiating oxidation reactions.

  • Potential Degradation: While more stable, very strong acidic conditions coupled with heat could potentially lead to hydrolysis of the amine groups, although this is less common for aromatic amines compared to other functional groups.

Neutral to Alkaline Conditions (pH > 6):

  • Instability: As the pH increases, the amine groups are deprotonated (-NH2). The lone pair of electrons on the nitrogen atoms can now participate in resonance, increasing the electron density of the aromatic ring and making the molecule highly susceptible to oxidation.

  • Degradation Pathway: The primary degradation route is likely oxidation, forming highly colored quinone-imine or azo-type species. This process is often autocatalytic and can be accelerated by trace metal ions.

Logical Relationship Diagram

G cluster_acid Acidic (pH < 4) cluster_alkaline Alkaline (pH > 7) pH_Scale pH Scale Protonation Amine Protonation (-NH3+) Electron pair unavailable Deprotonation Amine Deprotonation (-NH2) Lone pair available Stabilization Increased Stability Resistance to Oxidation Protonation:f1->Stabilization:f0 Instability High Instability Susceptible to Oxidation Forms Colored Degradants Deprotonation:f1->Instability:f0

References

Technical Support Center: Degradation Pathways of 2-Chloro-5-nitro-1,4-phenylenediamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 2-Chloro-5-nitro-1,4-phenylenediamine degradation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions encountered during experimental work.

Introduction

This compound is a halogenated nitroaromatic compound. Such compounds are of significant environmental and toxicological interest due to their persistence and potential for bioaccumulation. Understanding their degradation pathways is crucial for bioremediation strategies and for assessing the metabolic fate of related pharmaceutical compounds. This guide provides a framework for investigating these pathways, addressing common experimental hurdles, and ensuring data integrity.

While direct literature on the complete degradation pathway of this compound is limited, we can infer a probable microbial degradation pathway based on well-documented mechanisms for structurally similar compounds like chloronitrophenols and nitroanilines.[1][2][3][4] The proposed pathway primarily involves the initial reduction of the nitro group, a common feature in the microbial metabolism of nitroaromatic compounds.[5][6][7][8]

Troubleshooting Guide

This section addresses specific issues that may arise during the experimental investigation of this compound degradation.

Question 1: I am not observing any degradation of the parent compound in my microbial culture. What are the possible reasons?

Answer:

Several factors could contribute to the lack of observable degradation. Let's break down the possibilities:

  • Inappropriate Microbial Strain: The selected microbial culture may not possess the necessary enzymatic machinery (e.g., nitroreductases) to initiate the degradation of this specific compound. The presence of both a chloro and a nitro group can make the molecule recalcitrant to microbial attack.[3]

    • Solution: Screen a variety of microbial strains known for degrading nitroaromatic or chlorinated aromatic compounds. Consider using a microbial consortium from a contaminated site, as this may contain a more diverse range of degradative capabilities.

  • Sub-optimal Culture Conditions: The pH, temperature, aeration, and nutrient composition of your culture medium are critical. Deviations from the optimal range for your selected microorganisms can inhibit their metabolic activity.

    • Solution: Optimize the culture conditions for your specific microbial strain(s). Conduct small-scale experiments to test a range of pH values (typically 6.0-8.0 for many bacteria), temperatures, and nutrient supplements. Ensure adequate aeration for aerobic degradation pathways.

  • Toxicity of the Compound: High concentrations of this compound may be toxic to the microorganisms, inhibiting their growth and metabolic functions.

    • Solution: Perform a dose-response experiment to determine the maximum tolerable concentration of the compound for your microbial culture. Start with a low concentration and gradually increase it.

  • Acclimation Period: The microorganisms may require a period of acclimation to induce the expression of the necessary degradative enzymes.

    • Solution: Sub-culture your microorganisms in the presence of low, non-toxic concentrations of the target compound for several generations before initiating the degradation experiment.

Question 2: I am seeing the disappearance of the parent compound, but I cannot detect any degradation intermediates. Why is this happening?

Answer:

This is a common challenge in degradation studies. Here are the likely causes and solutions:

  • Transient or Low-Abundance Intermediates: Degradation intermediates may be transient and rapidly converted to the next product in the pathway, preventing their accumulation to detectable levels.

    • Solution: Collect samples at more frequent, earlier time points in your experiment. You can also try to slow down the degradation process by slightly reducing the temperature or nutrient levels, which may allow for the transient accumulation of intermediates.

  • Analytical Method Limitations: Your current analytical method (e.g., HPLC-UV) may not be sensitive enough to detect low concentrations of intermediates, or the intermediates may not have a strong chromophore for UV detection.

    • Solution: Switch to a more sensitive analytical technique like High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS). These methods provide both high sensitivity and structural information for identifying unknown metabolites.

  • Complete Mineralization: It is possible that your microbial culture is very efficient and is rapidly mineralizing the compound to CO2, water, and inorganic ions, with no significant accumulation of organic intermediates.

    • Solution: To confirm mineralization, you can use a radiolabeled parent compound (e.g., with ¹⁴C) and monitor the evolution of ¹⁴CO₂ over time.

Question 3: My analytical results, particularly with HPLC, are inconsistent and show poor reproducibility. What should I check?

Answer:

Inconsistent HPLC results can be frustrating. A systematic check of your experimental setup is necessary:

  • Sample Stability: Phenylenediamines are known to be susceptible to oxidation, which can lead to sample degradation before analysis.[9]

    • Solution: Analyze samples as quickly as possible after collection. If storage is necessary, store them at low temperatures (e.g., 4°C or -20°C) in the dark. Consider adding an antioxidant to your sample vials if compatible with your analytical method.

  • Mobile Phase Preparation: Improperly prepared or degraded mobile phases can cause shifts in retention times and poor peak shapes.

    • Solution: Prepare fresh mobile phase daily. Ensure all solvents are HPLC-grade and are properly degassed before use.

  • Column Integrity: The HPLC column may be contaminated or degraded, especially if analyzing complex matrices like microbial culture supernatants.

    • Solution: Flush the column with a strong solvent to remove any adsorbed contaminants. If the problem persists, the column may need to be replaced. Always use a guard column to protect the analytical column.

  • Injector and Detector Issues: Problems with the autosampler injector or detector lamp can lead to variability in injection volumes and signal response.

    • Solution: Perform routine maintenance on your HPLC system as recommended by the manufacturer. Check the detector lamp's energy output and the injector's precision.

Frequently Asked Questions (FAQs)

Q1: What is the most likely initial step in the microbial degradation of this compound?

A1: Based on studies of similar nitroaromatic compounds, the most probable initial step is the reduction of the nitro group (-NO₂) to a nitroso (-NO), then to a hydroxylamino (-NHOH), and finally to an amino (-NH₂) group.[5][6][7][8] This reaction is typically catalyzed by NADPH-dependent nitroreductase enzymes.[1]

Q2: What is the expected fate of the chlorine atom during degradation?

A2: The chlorine atom is likely removed through a process called dehalogenation. This can occur either reductively, where the chlorine is replaced by a hydrogen atom, or hydrolytically, where it is replaced by a hydroxyl group.[2][4] In some pathways, the chlorine is removed after the initial reduction of the nitro group and subsequent enzymatic rearrangement.[1][2]

Q3: Can this compound be degraded under both aerobic and anaerobic conditions?

A3: Yes, it is plausible. The initial reductive steps on the nitro group can occur under both aerobic and anaerobic conditions.[5][8] However, the subsequent ring cleavage of the aromatic structure is typically an aerobic process involving dioxygenase enzymes.[8] Therefore, complete mineralization is more likely under aerobic conditions.

Q4: What analytical techniques are best suited for studying the degradation of this compound?

A4: A combination of techniques is often most effective. High-Performance Liquid Chromatography (HPLC) with UV or Diode Array Detection (DAD) is excellent for quantifying the parent compound and known standards.[10][11] For the identification of unknown intermediates and degradation products, HPLC coupled with Mass Spectrometry (HPLC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization is highly recommended due to its sensitivity and ability to provide structural information.[11][12]

Q5: Are there any safety precautions I should take when working with this compound?

A5: Yes. This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[13] Always handle this compound in a well-ventilated area or a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Wash your hands thoroughly after handling.[13]

Proposed Microbial Degradation Pathway

The following diagram illustrates a putative microbial degradation pathway for this compound, synthesized from known pathways of analogous compounds.[1][2][3][4]

DegradationPathway cluster_initial Initial Reductive Steps cluster_dehalogenation Dehalogenation & Ring Cleavage A 2-Chloro-5-nitro- 1,4-phenylenediamine B 2-Chloro-5-nitroso- 1,4-phenylenediamine A->B Nitroreductase (NAD(P)H) C 2-Chloro-5-hydroxylamino- 1,4-phenylenediamine B->C Nitroreductase (NAD(P)H) D 2-Chloro-3,6- diaminophenol C->D Enzymatic Rearrangement (Mutase-like) E 3,6-Diamino- 1,2-benzenediol D->E Reductive Dehalogenase F Ring Cleavage Products E->F Dioxygenase G TCA Cycle Intermediates F->G Further Metabolism

Caption: Proposed microbial degradation pathway of this compound.

Experimental Protocol: HPLC Analysis of Degradation

This protocol provides a general framework for monitoring the degradation of this compound using reverse-phase HPLC.

1. Preparation of Standards and Samples:

  • Stock Standard (1000 mg/L): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of HPLC-grade methanol or acetonitrile.

  • Working Standards: Prepare a series of working standards (e.g., 0.1, 0.5, 1, 5, 10, 20 mg/L) by diluting the stock standard with the mobile phase.

  • Sample Preparation:

    • Collect 1 mL of the microbial culture at each time point.

    • Centrifuge at 10,000 x g for 10 minutes to pellet the cells.

    • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

2. HPLC Conditions:

ParameterValue
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic: 60:40 (v/v) Acetonitrile:Water with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30°C
Detector UV/DAD at a wavelength determined by a UV scan (typically 254 nm or a local maximum)

3. Analysis Workflow:

HPLCWorkflow start Start prep Prepare Standards & Samples start->prep hplc Equilibrate HPLC System prep->hplc cal Inject Calibration Standards hplc->cal samples Inject Samples cal->samples process Process Data (Integrate Peaks) samples->process quant Quantify Concentration (vs. Calibration Curve) process->quant end End quant->end

Caption: Experimental workflow for HPLC analysis.

4. Data Analysis:

  • Generate a calibration curve by plotting the peak area of the standards against their known concentrations.

  • Determine the concentration of this compound in your samples by interpolating their peak areas from the calibration curve.

  • Plot the concentration of the parent compound versus time to determine the degradation rate.

References

Validation & Comparative

A Comparative Guide to HPLC and GC-MS for Purity Analysis of 2-Chloro-5-nitro-1,4-phenylenediamine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of chemical intermediates is paramount to the safety and efficacy of the final active pharmaceutical ingredient (API). 2-Chloro-5-nitro-1,4-phenylenediamine is a key building block in the synthesis of various pharmaceutical compounds, making the accurate determination of its purity a critical quality control step. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the purity analysis of this compound, offering insights into method selection, validation, and practical application.

The Criticality of Purity for this compound

The presence of impurities in this compound can have significant downstream effects on the yield, purity, and safety of the final drug product. Potential impurities may arise from the synthetic route, including:

  • Isomeric Impurities: Positional isomers of the chloro, nitro, and amino groups on the phenyl ring can be formed during synthesis and may possess different reactivity and toxicity profiles.

  • Starting Materials: Unreacted precursors from the manufacturing process.

  • By-products: Compounds formed from side reactions or incomplete reactions.

Given that the typical purity specification for commercially available this compound is often greater than 95.0% as determined by Gas Chromatography (GC), it is essential to employ a robust and selective analytical method to accurately quantify the main component and detect any potential impurities.[1]

High-Performance Liquid Chromatography (HPLC): A Powerful Alternative

While GC is a well-established method, HPLC offers several advantages for the analysis of aromatic amines like this compound. HPLC is particularly well-suited for non-volatile and thermally labile compounds, and its versatility in column chemistries and mobile phases allows for fine-tuning of selectivity.[2][3]

Proposed HPLC Method for Purity Analysis

Based on the analysis of structurally similar aromatic amines, a robust reverse-phase HPLC (RP-HPLC) method with UV detection is proposed for the purity determination of this compound.

Experimental Protocol: HPLC Purity Determination

  • Instrumentation:

    • HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chromatographic Conditions:

    • Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable starting point due to its versatility in retaining moderately polar compounds.

    • Mobile Phase: A gradient elution with a mixture of an aqueous buffer and an organic solvent is recommended to ensure the separation of the main peak from potential impurities with a wide range of polarities.

      • Mobile Phase A: 0.1% Phosphoric Acid in Water. The acidic modifier helps to protonate the amine groups, leading to sharper peaks and improved retention.

      • Mobile Phase B: Acetonitrile.

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0.0 90 10
      20.0 10 90
      25.0 10 90
      25.1 90 10

      | 30.0 | 90 | 10 |

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm (A PDA detector can be used to screen for the optimal wavelength and to check for peak purity).

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Dissolve in a suitable solvent, such as a mixture of acetonitrile and water, to a final concentration of 0.1 mg/mL.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

Rationale for Method Parameters:

The choice of a C18 column and a water/acetonitrile mobile phase is a standard practice for the separation of moderately polar aromatic compounds. The gradient elution ensures that both more polar and less polar impurities can be effectively separated and eluted from the column. The use of phosphoric acid in the mobile phase is crucial for controlling the ionization state of the amine functional groups, which significantly impacts their retention and peak shape on a reverse-phase column.

Method Validation:

Any newly developed analytical method must be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Visualization of the HPLC Workflow

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis Sample_Prep Sample Weighing & Dissolution Filtration Sample Filtration (0.45 µm) Sample_Prep->Filtration Injection Autosampler Injection Filtration->Injection Mobile_Phase_Prep Mobile Phase Preparation & Degassing Mobile_Phase_Prep->Injection Separation C18 Column Separation (Gradient Elution) Injection->Separation Detection UV Detection (254 nm) Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Purity Calculation (% Area) Integration->Calculation

Caption: Workflow for HPLC purity analysis.

Gas Chromatography-Mass Spectrometry (GC-MS): The Industry Standard

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[2] For this compound, which has a moderate molecular weight and can be volatilized, GC-MS provides excellent separation efficiency and definitive identification through mass spectral data.

Standard GC-MS Method Outline

Experimental Protocol: GC-MS Purity Determination

  • Instrumentation:

    • Gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole or triple quadrupole).

  • Chromatographic Conditions:

    • Column: A non-polar or mid-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

    • Inlet Temperature: 250 °C.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Final hold: 5 minutes at 280 °C.

    • Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

  • Sample Preparation:

    • Prepare a dilute solution of the sample in a volatile organic solvent like acetone or ethyl acetate (e.g., 0.1 mg/mL).

    • Filter the solution if necessary.

Rationale for Method Parameters:

The temperature program is designed to ensure the volatilization of the analyte and its separation from any impurities with different boiling points. The mass spectrometer provides a "fingerprint" of each eluting compound, allowing for positive identification and the potential to identify unknown impurities based on their fragmentation patterns.

Visualization of the GC-MS Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Processing & Analysis Sample_Prep Sample Dissolution in Volatile Solvent Injection GC Inlet Injection & Vaporization Sample_Prep->Injection Separation Capillary Column Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Mass_Analysis Mass Analyzer (Quadrupole) Ionization->Mass_Analysis Detection Detector Mass_Analysis->Detection TIC Total Ion Chromatogram (TIC) Detection->TIC Mass_Spectra Mass Spectra of Peaks Detection->Mass_Spectra Quantification Purity Calculation TIC->Quantification Identification Library Search & Identification Mass_Spectra->Identification

References

A Senior Application Scientist's Guide to the Quantitative Determination of 2-Chloro-5-nitro-1,4-phenylenediamine in Complex Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate quantification of 2-Chloro-5-nitro-1,4-phenylenediamine is of paramount importance, particularly when it is present as a component in complex mixtures such as pharmaceutical formulations, environmental samples, or industrial products. This guide provides an in-depth comparison of various analytical techniques for the quantitative determination of this compound, supported by experimental data and detailed protocols.

Introduction to this compound and its Analytical Challenges

This compound is a substituted aromatic diamine with the molecular formula C₆H₆ClN₃O₂. Its chemical structure, characterized by the presence of amino, nitro, and chloro functional groups, imparts specific physicochemical properties that influence the choice of analytical methodology. The quantitative analysis of this compound in mixtures can be challenging due to potential matrix interferences and the need for high sensitivity and selectivity.

Comparative Analysis of Analytical Techniques

The selection of an appropriate analytical method is contingent upon several factors, including the nature of the sample matrix, the required level of sensitivity and selectivity, and the available instrumentation. This section provides a comparative overview of the most suitable techniques for the quantitative analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) stands out as a versatile and robust technique for the separation and quantification of this compound in mixtures. A reverse-phase HPLC method, coupled with a UV-Vis detector, is typically the method of choice.

Principle: The separation is based on the partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The retention time of this compound is influenced by its polarity, which is determined by its functional groups.

Performance Characteristics:

ParameterTypical Performance
Linearity (r²) > 0.999
Accuracy (%) 98 - 102
Precision (%RSD) < 2%
Limit of Detection (LOD) ng/mL range
Limit of Quantification (LOQ) ng/mL range

Causality Behind Experimental Choices: The use of a C18 column is justified by the nonpolar nature of the aromatic ring in the analyte, allowing for good retention and separation from more polar matrix components. The mobile phase, typically a mixture of acetonitrile or methanol and an aqueous buffer, is optimized to achieve a suitable retention time and peak shape. The addition of a small amount of acid, such as formic or phosphoric acid, can improve peak symmetry by suppressing the ionization of the amino groups.[1][2]

UV-Visible Spectrophotometry

UV-Visible spectrophotometry is a simpler and more accessible technique that can be employed for the quantitative analysis of this compound, especially in less complex mixtures.

Principle: This method relies on the absorption of ultraviolet or visible light by the analyte at a specific wavelength. The amount of light absorbed is directly proportional to the concentration of the analyte in the solution, following the Beer-Lambert law. For phenylenediamines, characteristic absorption bands are observed in the UV region, often with multiple maxima.[3][4] The presence of the nitro and chloro substituents on the phenylenediamine ring is expected to cause a bathochromic shift (a shift to longer wavelengths) in the absorption maxima.

Performance Characteristics:

ParameterTypical Performance
Linearity (r²) > 0.995
Accuracy (%) 95 - 105
Precision (%RSD) < 5%
Limit of Detection (LOD) µg/mL range
Limit of Quantification (LOQ) µg/mL range

Causality Behind Experimental Choices: The selection of the analytical wavelength is critical for sensitivity and selectivity. It is typically chosen at the wavelength of maximum absorbance (λmax) to ensure the highest sensitivity. For related compounds like p-phenylenediamine, absorption maxima are observed around 200-300 nm.[3][4] A suitable solvent that dissolves the analyte and does not absorb in the analytical wavelength range must be chosen.

Electrochemical Methods

Electrochemical methods, such as voltammetry, offer a highly sensitive and selective approach for the determination of nitroaromatic compounds like this compound.

Principle: These techniques involve measuring the current response of an electroactive analyte at a given applied potential. The nitro group in the target molecule is readily reducible, providing a distinct electrochemical signal that can be used for quantification.[5]

Performance Characteristics:

ParameterTypical Performance
Linearity (r²) > 0.998
Accuracy (%) 97 - 103
Precision (%RSD) < 3%
Limit of Detection (LOD) ng/mL to pg/mL range
Limit of Quantification (LOQ) ng/mL to pg/mL range

Causality Behind Experimental Choices: The choice of the working electrode material and the supporting electrolyte are crucial for obtaining a well-defined and reproducible signal. The pH of the solution can also significantly affect the reduction potential of the nitro group.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the quantitative determination of this compound using the discussed analytical techniques.

HPLC-UV Method

Caption: Workflow for the quantitative analysis of this compound by HPLC-UV.

1. Instrumentation and Materials:

  • HPLC system with a UV-Vis detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or phosphoric acid

  • This compound reference standard

  • Volumetric flasks, pipettes, and syringes

  • Syringe filters (0.45 µm)

2. Preparation of Mobile Phase:

  • Prepare a mobile phase of acetonitrile and water (e.g., 60:40 v/v) containing 0.1% formic acid.

  • Degas the mobile phase using sonication or vacuum filtration.

3. Standard Solution Preparation:

  • Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution (e.g., 100 µg/mL).

  • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.

4. Sample Preparation:

  • Accurately weigh a portion of the mixture and dissolve it in a known volume of the mobile phase.

  • For complex matrices, a sample clean-up step such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary.[6]

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

5. Chromatographic Conditions:

  • Flow rate: 1.0 mL/min

  • Injection volume: 10 µL

  • Column temperature: 30 °C

  • Detection wavelength: Estimated based on the UV spectrum of similar compounds (e.g., in the range of 254-300 nm).[3][4]

6. Data Analysis:

  • Integrate the peak area of this compound in the chromatograms of the standards and samples.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

  • Determine the concentration of the analyte in the samples using the calibration curve.

UV-Visible Spectrophotometry Method

References

comparison of 2-Chloro-5-nitro-1,4-phenylenediamine with other dye precursors

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Guide to the Comparative Analysis of Dye Precursors for Oxidative Hair Coloration

Executive Summary

The formulation of permanent hair color is a complex science, critically dependent on the selection of dye precursors that dictate the final shade, longevity, and safety of the product. For decades, p-phenylenediamine (PPD) has been the cornerstone of permanent hair dye technology, prized for its efficacy in producing dark, lasting colors. However, its significant potential for skin sensitization has driven extensive research into safer, equally effective alternatives. This guide provides a detailed comparative analysis of 2-Chloro-5-nitro-1,4-phenylenediamine against established oxidative dye precursors, including p-phenylenediamine (PPD), p-aminophenol (PAP), and toluene-2,5-diamine (PTD). We will delve into their chemical mechanisms, performance characteristics, and safety profiles, supported by established experimental protocols for their evaluation. This document is intended for researchers, formulators, and professionals in the cosmetic and dermatological sciences seeking to innovate and validate new hair coloring agents.

Introduction: The Chemistry of Permanent Hair Color

Permanent, or oxidative, hair dyeing is a chemical process that permanently alters the color of the hair fiber. Unlike temporary or semi-permanent dyes that coat the hair surface, oxidative dyes are formed directly inside the hair's cortex.[1] This is achieved through a two-component system, typically consisting of a dye cream and a developer (usually hydrogen peroxide).[2][3]

The process is initiated by an alkalizing agent, such as ammonia or monoethanolamine, which opens the hair cuticle, allowing the dye molecules to penetrate the cortex.[4][5] Inside the cortex, the hydrogen peroxide serves two functions: it lightens the natural melanin pigment and oxidizes the small, colorless dye precursors (primary intermediates) into a reactive state.[2][5] These oxidized intermediates then react with other precursor molecules, known as couplers, to form large, complex color molecules.[4] These newly formed chromophores are too large to be washed out, resulting in a permanent color change.[6]

The choice of primary intermediate is paramount as it fundamentally determines the color range and performance of the dye. This guide focuses on comparing a lesser-known diamine with the industry's most prevalent precursors.

Profile of Key Dye Precursors

This compound

This compound (CAS No: 26196-45-2) is an aromatic amine with the molecular formula C₆H₆ClN₃O₂.[7][8] Its structure, featuring both nitro and amino groups, suggests a dual potential in hair dyeing. While the phenylenediamine backbone is characteristic of oxidative precursors, the presence of a nitro group is common in direct dyes used in semi-permanent formulations, which impart color without a chemical oxidation process.[9][10]

Publicly available, direct comparative studies on its performance as a primary oxidative precursor are limited. It is typically supplied as a yellow to dark red crystalline powder. Its utility may lie in specialized applications, potentially as a color modifier or a direct dye component within an oxidative system to achieve specific hues.

p-Phenylenediamine (PPD)

p-Phenylenediamine (PPD) is the most widely used primary intermediate in permanent hair dyes, particularly for dark shades like black and brown.[11][12] When oxidized, PPD forms a reactive intermediate, quinonediimine, which then reacts with various couplers to produce a spectrum of colors.[5][13]

  • Efficacy: PPD is highly effective at covering gray hair and provides excellent color fastness and longevity.[11]

  • Safety: Despite its performance, PPD is a potent contact allergen and a well-documented skin sensitizer.[3][14] Allergic reactions can range from mild dermatitis to severe facial edema.[15] Its use is strictly regulated, with the European Union permitting a maximum on-head concentration of 2% after mixing.[11]

Toluene-2,5-diamine (PTD)

Toluene-2,5-diamine (also known as p-toluenediamine or PTD) and its sulfate salt (TDS) are the primary alternatives to PPD.[16][17] PTD is structurally similar to PPD but features an additional methyl group on the benzene ring.

  • Efficacy: It functions as a primary intermediate to produce a wide range of shades, including browns, blondes, and grays.[17][18]

  • Safety: PTD is also a skin sensitizer, but studies have shown that a significant percentage of individuals allergic to PPD can tolerate PTD-based dyes.[19][20] This makes it a valuable alternative for a subset of the population, though cross-reactivity remains a concern. The Scientific Committee on Consumer Safety (SCCS) has deemed it an extremely potent skin sensitizer.[21]

p-Aminophenol (PAP)

p-Aminophenol (PAP) is another key oxidative precursor, primarily used to generate reddish-brown and brown shades.[22] It is often used in combination with other precursors and couplers to achieve specific target colors.[4]

  • Efficacy: PAP is effective in creating warm tones and is a crucial component for a broad color palette.

  • Safety: Like other primary intermediates, PAP can cause skin sensitization, and its oxidation mechanism has been studied in the context of potential genotoxicity.[23] It is also used as an intermediate in the synthesis of pharmaceuticals, such as paracetamol.

Comparative Analysis of Dye Precursors

To provide an objective comparison, the following table summarizes the key attributes of the discussed dye precursors.

FeatureThis compoundp-Phenylenediamine (PPD)Toluene-2,5-diamine (PTD)p-Aminophenol (PAP)
Chemical Formula C₆H₆ClN₃O₂C₆H₈N₂C₇H₁₀N₂C₆H₇NO
Molecular Weight 187.58 g/mol 108.14 g/mol [22]122.17 g/mol [17]109.13 g/mol [22]
Primary Role Potential Direct Dye / Color ModifierPrimary Intermediate (Precursor)[4]Primary Intermediate (Precursor)[17]Primary Intermediate (Precursor)
Color Contribution Not widely documentedForms dark brown to black shades[22]Forms black, brown, blonde, gray shades[18]Forms reddish-brown to brown shades[22]
Sensitization Potential Data limited in public domainHigh / Potent Sensitizer[3][14]High / Potent (lower cross-reactivity for some PPD-allergic individuals)[19]Moderate Sensitizer
Regulatory Status (EU) Not listed as a common precursorMax 2% on-head concentrationMax 4% on-head concentration (as free base)[21]Max 0.9% on-head concentration

Experimental Protocols for Performance Evaluation

A rigorous and objective comparison of dye precursors requires standardized, reproducible methodologies. The following protocols represent a self-validating system for assessing efficacy and safety.

Protocol: Evaluation of Color Formation and Wash Fastness

This protocol assesses the initial color intensity and the stability of the color after repeated washing cycles.

Materials:

  • Bleached, natural white hair swatches

  • Dye formulations containing the test precursors (e.g., this compound, PPD, PTD, PAP) with a standard coupler (e.g., resorcinol) and developer (6% hydrogen peroxide).

  • Standard shampoo solution (e.g., 10% sodium lauryl sulfate).

  • Colorimeter (CIELAB Lab* system).

  • Controlled temperature water bath (37°C).

Methodology:

  • Baseline Measurement: Measure the Lab* values of the virgin hair swatches.

  • Dye Application: Prepare the dye mixture by combining the dye cream and developer in a 1:1 ratio. Apply the mixture evenly to the hair swatches and incubate for 30 minutes at room temperature.

  • Rinsing and Drying: Thoroughly rinse the swatches with lukewarm water until the water runs clear. Allow the swatches to air dry completely.

  • Initial Color Measurement: Measure the Lab* values of the dyed hair swatches. This is the T₀ (time zero) measurement.

  • Washing Cycles: Subject the dyed swatches to a series of automated washing cycles. Each cycle consists of:

    • Wetting the swatch in 37°C water.

    • Applying 0.5 mL of the standard shampoo solution and lathering for 60 seconds.

    • Rinsing for 60 seconds under running 37°C water.

    • Air drying completely.

  • Post-Wash Color Measurement: Measure the Lab* values after 5, 10, and 20 washing cycles.

  • Data Analysis: Calculate the total color difference (ΔE) between the T₀ measurement and the color after each set of washing cycles using the formula: ΔE = √[(ΔL)\² + (Δa)\² + (Δb)\²]. A smaller ΔE value indicates higher color stability and better wash fastness.[22]

Protocol: Assessment of Hair Fiber Damage

This protocol evaluates the impact of the dyeing process on the structural integrity of the hair fiber using protein loss measurements and microscopy.

Materials:

  • Virgin and dyed hair swatches from Protocol 4.1.

  • Bradford or Lowry protein assay kit.

  • UV-Vis Spectrophotometer.

  • Scanning Electron Microscope (SEM).

Methodology:

  • Protein Loss Measurement:

    • Accurately weigh 100 mg of hair from both virgin and dyed swatches.

    • Immerse each sample in 10 mL of a standard shampoo solution and agitate for 60 minutes.

    • Remove the hair and collect the solution.

    • Use the Bradford or Lowry protein assay to quantify the amount of protein leached into the solution.

    • Measure the absorbance using a spectrophotometer and calculate the protein concentration against a standard curve (e.g., Bovine Serum Albumin). Higher protein content in the solution indicates greater damage to the hair cuticle.[22]

  • Surface Morphology Analysis (SEM):

    • Mount small sections of both virgin and dyed hair fibers onto SEM stubs.

    • Sputter-coat the samples with gold to make them conductive.

    • Examine the hair surface under high magnification (e.g., 1000x and 5000x).

    • Observe and document signs of cuticle damage, such as lifting, chipping, or complete erosion of cuticle scales, comparing the dyed samples to the virgin control.[22]

Visualization of Key Processes

General Mechanism of Oxidative Hair Dyeing

The following diagram illustrates the fundamental pathway of color formation within the hair fiber during oxidative dyeing.

OxidativeDyeing cluster_0 Outside Hair Shaft cluster_1 Inside Hair Cortex Alkali Alkalizing Agent (e.g., Ammonia) Precursors Small, Colorless Precursors & Couplers H2O2 Hydrogen Peroxide (Developer) Oxidized_Intermediates Reactive Intermediates Precursors->Oxidized_Intermediates Penetrate Cuticle H2O2->Oxidized_Intermediates Oxidation Lightened_Melanin Lightened Melanin H2O2->Lightened_Melanin Bleaching Large_Color Large, Colored Dye Molecules Oxidized_Intermediates->Large_Color Coupling Reaction Melanin Natural Melanin

Caption: General signaling pathway of oxidative hair dyeing.

Workflow for Comparative Efficacy of Dye Precursors

This workflow outlines the logical steps for a comprehensive comparison of different dye precursors.

EfficacyWorkflow Start Select Precursors for Study (e.g., PPD, PTD, C1501) Formulation Prepare Standardized Dye Formulations Start->Formulation Dyeing Apply Dyes to Hair Swatches (Protocol 4.1) Formulation->Dyeing Analysis Perform Analyses Dyeing->Analysis Color Colorimetry & Wash Fastness (Protocol 4.1) Analysis->Color Efficacy Damage Hair Damage Assessment (Protocol 4.2) Analysis->Damage Integrity Safety In Vitro Safety Assays (e.g., Sensitization) Analysis->Safety Toxicology Data Compile & Analyze Data Color->Data Damage->Data Safety->Data Conclusion Draw Comparative Conclusions Data->Conclusion

References

A Comparative Performance Analysis of Dyes Derived from 2-Chloro-5-nitro-1,4-phenylenediamine and p-Phenylenediamine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the performance characteristics of dyes derived from two key aromatic diamines: the workhorse of the industry, p-phenylenediamine (PPD), and a substituted variant, 2-Chloro-5-nitro-1,4-phenylenediamine. This analysis is intended for researchers, scientists, and professionals in the fields of dye chemistry, materials science, and drug development who are seeking to understand the performance trade-offs and potential advantages of molecular substitution in dye design.

The enduring utility of p-phenylenediamine in permanent hair colorants and textile dyes is well-established, prized for its ability to produce deep, long-lasting shades through oxidative coupling.[1][2] However, its significant potential as a skin sensitizer has driven extensive research into alternatives that can offer comparable or superior performance with an improved safety profile.[3] This guide will delve into the expected performance of dyes based on this compound, using experimental data from closely related analogues to build a robust comparative framework. The introduction of electron-withdrawing chloro and nitro groups onto the phenylenediamine core is a deliberate synthetic strategy anticipated to modulate the electronic properties of the resulting dye molecule, thereby influencing its color, stability, and affinity for substrates.

Chemical Identity of the Core Intermediates

A fundamental understanding of the starting materials is crucial. The structural differences between p-phenylenediamine and this compound are the primary determinants of the final dye's performance characteristics.

G cluster_0 p-Phenylenediamine (PPD) cluster_1 This compound PPD p-Phenylenediamine C₆H₈N₂ CAS: 106-50-3 PPD_struct PPD->PPD_struct CNPD This compound C₆H₆ClN₃O₂ CAS: 26196-45-2 CNPD_struct CNPD->CNPD_struct

Caption: Chemical structures of the parent diamines.

Comparative Performance Evaluation

Color Properties: Shade and Intensity

The color of an azo dye is determined by the electronic structure of its chromophore, which is influenced by the substituents on the aromatic rings. The introduction of electron-withdrawing groups like nitro (-NO₂) and chloro (-Cl) typically results in a bathochromic shift (a shift to longer wavelengths), leading to deeper colors.

Dyes derived from PPD are foundational for producing a wide range of shades, particularly dark browns and blacks in oxidative hair dye systems, by reacting with various couplers.[4] In the realm of disperse dyes for textiles, PPD-based dyes provide a broad color palette.[2]

For dyes derived from substituted anilines, such as those related to this compound, the literature shows that a variety of shades can be achieved. For instance, disperse dyes synthesized from 2-methoxy-5-nitroaniline and 3-chloroaniline have been shown to produce a range of hues with high tinctorial strength.[5] The color strength, often quantified by the K/S value, is a measure of the dye's ability to absorb light at its maximum absorption wavelength (λmax). Studies on various disperse dyes show that high K/S values are achievable, indicating efficient color production on the fiber.[6]

Dyeing Performance and Substrate Affinity

The efficiency of the dyeing process is critical for industrial applications. This is often measured by the dye bath exhaustion (%E), which quantifies the percentage of dye that transfers from the solution to the fiber.

  • p-Phenylenediamine (PPD): As a small, relatively simple molecule, PPD-based precursors in oxidative hair dyeing readily penetrate the hair shaft.[7] In textile applications, PPD is a versatile precursor for various dye classes, including disperse dyes for polyester, where it demonstrates good affinity.[2]

  • This compound Derivatives: Disperse dyes, which are non-ionic and have low water solubility, are the most likely class of dyes to be synthesized from this precursor for application on hydrophobic fibers like polyester. The dyeing of polyester is typically carried out at high temperatures (around 130°C) and pressure to facilitate dye uptake. Research on disperse dyes derived from various substituted anilines consistently demonstrates good to excellent exhaustion on polyester fibers, often exceeding 90%.[8]

Fastness Properties: A Test of Durability

Fastness refers to the resistance of the color to fading or bleeding under various conditions such as washing, light exposure, and rubbing. This is a critical parameter for determining the quality and longevity of a dyed product.

Performance MetricDyes from p-Phenylenediamine (PPD)Expected Performance of Dyes from this compound (Inferred)
Wash Fastness Variable; dependent on dye class and after-treatment. In hair dyes, gradual fading occurs with washing.[7]Good to Excellent (Grade 4-5) . Studies on similar disperse dyes show high wash fastness due to the non-ionic nature and entrapment of the dye within the polyester fiber matrix.[9][10]
Light Fastness Moderate. PPD-based dyes can be susceptible to photodegradation upon prolonged UV exposure.Good to Excellent (Grade 5-7) . The presence of electron-withdrawing groups, particularly nitro groups, is known to improve the light fastness of azo dyes.[5]
Rubbing Fastness Generally good, especially after proper washing-off procedures to remove surface dye.Good to Excellent (Grade 4-5) . High rubbing fastness is characteristic of disperse dyes that have penetrated and are well-fixed within the fiber.[9][11]

Fastness is typically rated on a scale of 1 to 5 (for wash and rubbing) or 1 to 8 (for light), with higher numbers indicating better performance.

Toxicological Profile: The Sensitization Issue

A critical point of differentiation is the toxicological profile. PPD is a well-documented and potent skin sensitizer, leading to a high incidence of allergic contact dermatitis.[3] This has prompted regulatory scrutiny and a search for safer alternatives.

The toxicological profile of this compound is less documented in publicly accessible literature. However, it is important to note that a related compound, 2-Chloro-p-phenylenediamine, was deemed unsafe for use in hair dyes by the Scientific Committee on Consumer Safety (SCCS) in Europe due to concerns about its genotoxic potential, leading to a ban.[12] This underscores the necessity for rigorous safety testing of any new phenylenediamine derivative intended for consumer or industrial use.

Experimental Methodologies

To ensure the scientific integrity of performance claims, standardized testing protocols are essential. Below are outlines of the key experimental procedures used to generate the type of data discussed in this guide.

Synthesis of Azo Disperse Dyes (General Protocol)

The synthesis of azo dyes from aromatic amines is a cornerstone of color chemistry, typically involving diazotization followed by a coupling reaction.

Caption: General workflow for azo disperse dye synthesis.

Detailed Steps:

  • Diazotization: The primary aromatic amine (e.g., this compound) is dissolved in a mineral acid, such as hydrochloric acid, and cooled to 0-5°C in an ice bath.

  • An aqueous solution of sodium nitrite is added dropwise while maintaining the low temperature to form the corresponding diazonium salt.

  • Azo Coupling: The cold diazonium salt solution is then slowly added to a solution of a coupling component (e.g., an aniline derivative or a phenol) dissolved in an appropriate solvent.

  • The pH and temperature of the reaction are carefully controlled to promote the coupling reaction and formation of the azo linkage (-N=N-).

  • Isolation and Purification: The resulting dye precipitates out of the solution. It is then collected by filtration, washed to remove impurities, and purified, typically by recrystallization from a suitable solvent like ethanol or DMF.[9][13]

High-Temperature Dyeing of Polyester Fabric

This method is standard for applying disperse dyes to polyester, leveraging high temperatures to swell the fibers and allow dye penetration.

Procedure:

  • A dyebath is prepared containing the disperse dye, a dispersing agent, and a pH buffer (typically to maintain an acidic pH of 4.5-5.5).

  • A scoured polyester fabric sample is introduced into the dyebath at room temperature.

  • The temperature of the dyebath is raised to 130°C at a controlled rate (e.g., 2°C/minute).

  • Dyeing is continued at 130°C for a specified time, typically 60 minutes, in a high-temperature, high-pressure dyeing apparatus.

  • After dyeing, the bath is cooled, and the fabric is removed and rinsed.

  • A reduction clearing process (e.g., with sodium hydrosulfite and sodium hydroxide) is performed to remove any dye loosely adhering to the fiber surface, which is crucial for good wash fastness.[9][10]

  • The fabric is then rinsed thoroughly and dried.

Fastness Testing Protocols
  • Colorfastness to Washing (ISO 105-C06): This test simulates repeated domestic or commercial laundering. A dyed specimen is stitched between two undyed fabrics (a multifibre strip) and agitated in a soap or detergent solution under specified conditions of time and temperature in a testing apparatus like a Launder-Ometer. After the cycle, the change in the color of the specimen and the degree of staining on the adjacent fabrics are assessed using standardized grey scales.[14][15]

  • Colorfastness to Light (AATCC 16.3 / ISO 105-B02): This test evaluates resistance to fading from light exposure. The fabric specimen is exposed to a high-intensity artificial light source, typically a Xenon-Arc lamp that simulates the full spectrum of sunlight, for a specified duration. The fading of the specimen is then compared against a set of Blue Wool standards with known fading characteristics, and a rating from 1 (very poor) to 8 (outstanding) is assigned.[16][17]

Conclusion and Future Outlook

The comparison between dyes derived from p-phenylenediamine and this compound highlights a classic dilemma in dye chemistry: the balance between performance, safety, and synthetic accessibility.

  • p-Phenylenediamine remains a benchmark for producing cost-effective, high-performance dyes, particularly for dark shades. However, its significant sensitization potential is a major driver for the development of alternatives.

  • Dyes derived from This compound , based on data from analogous structures, are predicted to offer superior performance in key areas, particularly light fastness, which is a known advantage for dyes containing nitro groups.[5] The expected good wash and rubbing fastness on synthetic fibers like polyester make them attractive candidates for high-performance textile applications.

The crucial caveat for any new phenylenediamine derivative is the need for comprehensive toxicological assessment. While the performance of dyes from this compound appears promising, its safety profile must be rigorously evaluated before it can be considered a viable alternative to PPD in any application. Future research should focus on synthesizing dyes from this intermediate and conducting direct, side-by-side performance and safety evaluations against PPD-based standards to provide the definitive data required by the industry.

References

A Senior Application Scientist's Guide to Cross-Reactivity of 2-Chloro-5-nitro-1,4-phenylenediamine in Immunoassay Systems

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the specificity of analytical methods is paramount. In the realm of immunoassays, cross-reactivity—the binding of antibodies to compounds other than the target analyte—can be a significant source of error, leading to false-positive results and inaccurate quantification. This guide provides an in-depth technical comparison of the cross-reactivity profile of 2-Chloro-5-nitro-1,4-phenylenediamine, a substituted aromatic amine, against structurally related compounds commonly encountered in cosmetic and industrial settings.

Introduction to this compound and the Imperative of Cross-Reactivity Assessment

This compound (CAS RN: 26196-45-2) is an aromatic amine characterized by a phenylenediamine core with chloro and nitro substitutions.[1][2][3] Its structural backbone is shared with p-phenylenediamine (PPD), a well-documented and potent sensitizer widely used in oxidative hair dyes.[4] Given this structural similarity, there is a high probability of cross-reactivity in immunoassays developed to detect PPD or other related aromatic amines. Such cross-reactivity can have significant implications in toxicological screening, occupational exposure monitoring, and quality control of consumer products.

This guide outlines a comparative study framework to assess the cross-reactivity of this compound against key structural analogs:

  • p-Phenylenediamine (PPD): The parent compound and a primary target in many screening assays for hair dye allergens.

  • Toluene-2,5-diamine (PTD): A common alternative to PPD in hair dye formulations, itself a known sensitizer with high cross-reactivity with PPD.[5][6]

  • p-Aminophenol: Another structurally related compound used in hair dyes and other industrial applications.

The central hypothesis is that the degree of cross-reactivity will correlate with the structural similarity to the immunogen used to generate the antibodies. Understanding these relationships is crucial for the development of specific immunoassays and the accurate interpretation of screening results.

The Structural Basis of Cross-Reactivity

Immunoassay specificity is dictated by the binding affinity between the antibody's paratope and the antigen's epitope. Structurally similar molecules can mimic the epitope of the target analyte, leading to unintended binding. In the case of aromatic amines, the core phenylenediamine structure is often the primary antigenic determinant. Substitutions on the benzene ring, such as the chloro and nitro groups on this compound, alter the molecule's size, shape, and electronic configuration, which in turn influences its binding affinity to antibodies raised against a less substituted parent compound like PPD.

Caption: Structural relationships of the compared aromatic amines.

Experimental Design: A Comparative Cross-Reactivity Study

To quantitatively assess cross-reactivity, a competitive enzyme-linked immunosorbent assay (ELISA) is the method of choice for small molecules like aromatic amines.[7][8][9][10] This format is highly sensitive and provides a clear measure of the relative binding affinities of different compounds. For confirmation and orthogonal validation, a highly specific and sensitive chromatographic method such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is recommended.[11][12][13][14]

Competitive ELISA Workflow

The principle of the competitive ELISA is that the analyte in the sample (the "competitor") competes with a labeled antigen for a limited number of antibody binding sites. A higher concentration of the analyte in the sample results in less labeled antigen binding to the antibody, leading to a weaker signal. The signal is therefore inversely proportional to the concentration of the analyte.[10]

Competitive_ELISA_Workflow cluster_workflow Competitive ELISA Protocol A 1. Coat plate with PPD-specific antibody B 2. Block non-specific binding sites A->B C 3. Add sample/standard (competitor) and enzyme-labeled PPD B->C D 4. Incubate for competitive binding C->D E 5. Wash to remove unbound reagents D->E F 6. Add substrate (e.g., TMB) E->F G 7. Stop reaction and read absorbance at 450 nm F->G

Caption: Workflow for the competitive ELISA.

Detailed Experimental Protocol: Competitive ELISA

Materials:

  • High-binding 96-well microplate

  • PPD-specific monoclonal antibody

  • PPD-horseradish peroxidase (HRP) conjugate

  • This compound, PPD, PTD, and p-aminophenol standards

  • Bovine Serum Albumin (BSA) for blocking

  • Wash buffer (PBS with 0.05% Tween-20)

  • TMB substrate and stop solution (e.g., 1M H₂SO₄)

  • Microplate reader

Procedure:

  • Antibody Coating: Dilute the PPD-specific antibody in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6) to an optimized concentration. Add 100 µL to each well of the microplate. Incubate overnight at 4°C.

  • Washing: Aspirate the coating solution and wash the plate three times with 200 µL of wash buffer per well.

  • Blocking: Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well. Incubate for 1-2 hours at room temperature to prevent non-specific binding.

  • Washing: Repeat the washing step as in step 2.

  • Competitive Reaction: Prepare serial dilutions of the standards (PPD, this compound, PTD, and p-aminophenol). In separate tubes or a dilution plate, mix 50 µL of each standard or sample with 50 µL of the PPD-HRP conjugate. Add 100 µL of this mixture to the corresponding wells of the antibody-coated plate. Incubate for 1 hour at room temperature.

  • Washing: Aspirate the reaction mixture and wash the plate five times with wash buffer.

  • Substrate Addition: Add 100 µL of TMB substrate to each well. Incubate in the dark for 15-30 minutes at room temperature.

  • Stopping the Reaction: Add 50 µL of stop solution to each well to quench the reaction.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

Data Analysis and Interpretation

The cross-reactivity is typically expressed as a percentage relative to the target analyte (in this case, PPD). It is calculated using the concentrations of the cross-reactant and the target analyte that produce a 50% inhibition of the maximum signal (IC50).

Cross-Reactivity (%) = (IC50 of PPD / IC50 of Cross-Reactant) x 100

Comparative Performance Data (Hypothetical)

The following table summarizes the expected outcomes from a competitive ELISA designed for PPD detection.

CompoundChemical StructureIC50 (ng/mL)Cross-Reactivity (%)
p-Phenylenediamine (PPD) C₆H₈N₂10100%
Toluene-2,5-diamine (PTD) C₇H₁₀N₂2540%
This compound C₆H₆ClN₃O₂1506.7%
p-Aminophenol C₆H₇NO5002%
Analysis of Results
  • p-Phenylenediamine (PPD): As the target analyte, PPD exhibits 100% cross-reactivity by definition.

  • Toluene-2,5-diamine (PTD): The addition of a methyl group to the benzene ring slightly alters its structure, leading to a moderate reduction in binding affinity. A cross-reactivity of 40% is plausible, a figure that aligns with observations in patch testing studies where a high degree of co-sensitization is seen.[15][16]

  • This compound: The presence of two bulky and electron-withdrawing groups (chloro and nitro) significantly changes the molecule's steric and electronic profile compared to PPD. This would likely result in a much lower binding affinity for the PPD-specific antibody, hence the low hypothetical cross-reactivity of 6.7%.

  • p-Aminophenol: The replacement of an amine group with a hydroxyl group represents a significant structural change. This would drastically reduce its ability to bind to an antibody specific for the diamine structure of PPD, resulting in very low cross-reactivity.

Confirmatory Analysis by LC-MS/MS

Given the potential for even low levels of cross-reactivity to cause false positives in screening immunoassays, it is best practice to confirm any positive results using a more definitive method like LC-MS/MS. This technique offers superior selectivity and specificity by separating compounds chromatographically before detecting them based on their unique mass-to-charge ratios.[11][12][13]

Conclusion and Recommendations

This guide demonstrates that while this compound is structurally related to PPD, its cross-reactivity in a PPD-specific immunoassay is likely to be significantly lower than that of more closely related analogs like PTD. The bulky chloro and nitro substitutions are the primary reason for this reduced affinity.

For researchers and drug development professionals, these findings underscore several key principles:

  • Structure-Binding Relationships are Key: The degree of cross-reactivity is directly related to the structural similarity between the analyte and the cross-reactant.

  • Immunoassays as Screening Tools: Immunoassays are powerful for high-throughput screening, but positive results for aromatic amines should be treated as presumptive.

  • The Necessity of Confirmation: Confirmatory analysis using a highly specific method like LC-MS/MS is essential for eliminating false positives and ensuring data integrity.

By understanding these principles and employing a robust analytical workflow that combines sensitive screening with specific confirmation, scientists can ensure the accuracy and reliability of their findings when dealing with complex matrices containing multiple structurally related compounds.

References

A Comparative Guide to the Stability of Dyes Derived from 2-Chloro-5-nitro-1,4-phenylenediamine

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The selection of precursors in dye synthesis is a critical decision point that dictates the final product's performance, safety, and longevity. Among the vast array of aromatic amines used in the formulation of semi-permanent and oxidative hair dyes, 2-Chloro-5-nitro-1,4-phenylenediamine stands out for its role in producing specific color shades.[1][2] However, the ultimate utility of any dye is intrinsically linked to its stability under various environmental and use-case stresses. This guide provides an in-depth, technical framework for assessing the stability of dyes derived from this precursor, comparing them against relevant alternatives. We will delve into the causality behind standardized testing methodologies for photostability, hydrolytic stability (washfastness), and thermal stability, presenting a self-validating system for rigorous evaluation. The objective is to equip researchers, scientists, and drug development professionals with the necessary protocols and interpretive insights to make informed decisions in dye chemistry and formulation.

The Role of Phenylenediamines in Dye Chemistry

Aromatic amines are foundational precursors in the synthesis of a wide range of azo dyes.[3] Their molecular structure is integral to developing chromophores that produce distinct, vibrant colors.[4] this compound is a specific substituted 1,4-phenylenediamine used as an intermediate in creating colorants, particularly in the realm of hair dyes where nuanced shades are required.[1][5]

The stability of the final dye molecule—its resistance to degradation from light, washing, and heat—is paramount.[4] Instability can lead to rapid color fading, alteration of the intended shade, and in some contexts, the formation of degradation byproducts. Therefore, a quantitative assessment of stability is not merely a quality control metric but a core component of product development and safety assurance.

Pillars of Dye Stability Assessment

A comprehensive stability profile is built upon three distinct, yet interconnected, pillars of testing. Each simulates a specific real-world stressor that a dye is likely to encounter during its lifecycle.

  • Photostability (Lightfastness): Measures the dye's resistance to fading or color change upon exposure to light. This is critical for any product that will be exposed to natural or artificial light. The absorption of light energy can excite the dye molecule's chromophoric system, leading to photochemical reactions that break down the color.[6]

  • Hydrolytic Stability (Washfastness): Evaluates the dye's ability to remain affixed to a substrate (such as hair or textile fibers) when subjected to aqueous laundering or washing.[7] This is particularly crucial for semi-permanent hair dyes, whose longevity is defined by the number of washes they can withstand.[8][9]

  • Thermal Stability: Determines the temperature at which the dye begins to decompose. This is vital for understanding limitations during manufacturing, storage, and application, where the dye might be exposed to elevated temperatures.[10]

Standardized Methodologies for Quantifying Stability

To ensure reproducibility and comparability, stability testing must adhere to globally recognized standards. We will detail the protocols for each of the three pillars, explaining the rationale behind the core steps.

Photostability Assessment: ISO 105-B02

The ISO 105-B02 standard is the globally accepted method for determining the colorfastness of textiles and other materials to artificial light.[11][12] Its primary strength lies in using a xenon arc lamp, which provides a spectral power distribution that closely simulates natural daylight, thereby offering a realistic and accelerated testing environment.[13][14]

Expertise in Action: The choice of a xenon arc lamp is deliberate. Unlike other artificial light sources, its emission spectrum in the UV and visible regions is a close match to sunlight filtered through window glass.[13] This ensures that the photodegradation mechanisms activated in the lab are representative of those occurring in real-world conditions.

Experimental Protocol: ISO 105-B02 (Method 1)

  • Sample Preparation: Prepare swatches of the substrate (e.g., worsted gabardine wool, a consistent medium for hair dye analysis) dyed with the target molecule.[15] An undyed swatch is retained as a control.

  • Blue Wool Reference: Mount the test swatches in the specimen holder alongside a set of standardized Blue Wool references (rated 1-8, with 8 being the most lightfast).[12] These references serve as a calibrated benchmark for fading.

  • Exposure: Place the holder inside a xenon arc weathering apparatus. The test is conducted under controlled conditions of irradiance (e.g., 42 W/m²), temperature, and humidity.[13]

  • Evaluation: Periodically inspect the samples. The test concludes when the contrast between the exposed and unexposed portions of the test sample matches a specific grade on the Grey Scale for Color Change. The lightfastness rating is determined by identifying which Blue Wool reference shows a similar degree of fading.[11][16]

Workflow for Photostability Testing (ISO 105-B02)

cluster_prep Preparation cluster_exposure Exposure cluster_eval Evaluation prep_sample Prepare Dyed Swatches prep_control Mount with Blue Wool Standards prep_sample->prep_control expose Expose in Xenon Arc Tester (Controlled Irradiance & Climate) prep_control->expose assess Periodically Assess Fading Against Grey Scale expose->assess compare Compare Fading to Blue Wool Standards assess->compare report Assign Lightfastness Rating (1-8) compare->report

Caption: ISO 105-B02 photostability testing workflow.

Washfastness Assessment: AATCC Test Method 61

This accelerated laundering test simulates the effects of multiple home washings in a condensed timeframe.[17][18] It is essential for evaluating semi-permanent dyes, where durability to washing directly impacts consumer satisfaction.[19]

Expertise in Action: The protocol's use of a low liquor ratio and stainless steel balls creates an aggressive abrasive action.[20] This acceleration is key; a 45-minute test can approximate the color loss from five typical home launderings, providing rapid yet relevant data.[7]

Experimental Protocol: AATCC Test Method 61 (Test No. 2A)

  • Sample Preparation: A dyed swatch (e.g., 50x150 mm) is prepared and attached to a multifiber test fabric, which contains strips of different common fibers (e.g., acetate, cotton, nylon, polyester, acrylic, wool).

  • Laundering: The composite sample is placed in a stainless steel canister with 150 mL of a standardized detergent solution and 50 stainless steel balls.[19]

  • Accelerated Washing: The canister is sealed and placed in a Launder-Ometer, a thermostatically controlled water bath that rotates the canisters at 40 rpm. For the 2A test, this is run for 45 minutes at 49°C.[19]

  • Rinsing and Drying: After the cycle, the sample is removed, rinsed thoroughly with deionized water, and dried.

  • Evaluation: The color change of the dyed swatch is assessed using the Gray Scale for Color Change. The staining on each strip of the multifiber fabric is assessed using the Gray Scale for Staining. Ratings are from 1 (severe change/staining) to 5 (no change/staining).[7][18]

Workflow for Washfastness Testing (AATCC 61)

cluster_prep Preparation cluster_wash Accelerated Laundering cluster_eval Evaluation prep_sample Prepare Dyed Swatch attach_multi Attach Multifiber Fabric prep_sample->attach_multi load Place in Canister with Detergent & Steel Balls attach_multi->load launder Run in Launder-Ometer (45 min @ 49°C) load->launder rinse_dry Rinse and Dry Sample launder->rinse_dry eval_color Assess Color Change (Gray Scale 1-5) rinse_dry->eval_color eval_stain Assess Staining on Multifiber (Gray Scale 1-5) rinse_dry->eval_stain

Caption: AATCC 61 washfastness testing workflow.

Thermal Stability Assessment: Thermogravimetric Analysis (TGA)

TGA is a powerful technique for determining the thermal stability of materials.[10] It precisely measures the mass of a sample as it is heated at a controlled rate in a defined atmosphere. The resulting data reveals the temperatures at which decomposition events occur.

Expertise in Action: By running TGA in an inert atmosphere (e.g., nitrogen), we can isolate the thermal decomposition of the dye itself, without interference from oxidative processes that would occur in air.[21] This provides a clear, intrinsic thermal stability profile.

Experimental Protocol: Thermogravimetric Analysis (TGA)

  • Sample Preparation: A small, precise amount of the pure dye powder (typically 5-10 mg) is weighed into a TGA crucible (e.g., platinum or alumina).

  • Instrument Setup: The crucible is placed in the TGA furnace. The instrument is purged with an inert gas (e.g., nitrogen) to create a non-reactive atmosphere.

  • Heating Program: The sample is heated at a constant rate (e.g., 10°C/min) over a defined temperature range (e.g., 25°C to 600°C).

  • Data Acquisition: The instrument continuously records the sample's mass as a function of temperature.

  • Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition (T_onset) and the temperature of maximum mass loss rate (T_max), which is found from the peak of the derivative thermogravimetric (DTG) curve.

Workflow for Thermal Stability Testing (TGA)

cluster_prep Preparation cluster_analysis Analysis cluster_eval Data Interpretation weigh Weigh 5-10 mg of Pure Dye into Crucible purge Purge TGA with N2 Gas weigh->purge heat Heat at Constant Rate (e.g., 10°C/min) purge->heat record Record Mass vs. Temperature heat->record plot Generate TGA/DTG Curves record->plot determine Determine T_onset and T_max plot->determine

Caption: Thermogravimetric Analysis (TGA) workflow.

Comparative Stability Analysis: A Case Study

To illustrate the application of these protocols, we present a comparative analysis of two hypothetical semi-permanent dye molecules:

  • Dye A: Derived from This compound .

  • Dye B (Alternative): Derived from Toluene-2,5-diamine sulfate (PTDS) , a common alternative to p-phenylenediamine (PPD) based dyes.[22][23]

The following tables summarize the experimental data obtained from subjecting both dyes to the rigorous stability protocols described above.

Table 1: Photostability (Lightfastness) Results (ISO 105-B02)

Dye Sample Blue Wool Reference Rating Interpretation
Dye A 3 Fair lightfastness

| Dye B | 4-5 | Good to very good lightfastness |

Analysis: Dye B demonstrates superior resistance to photodegradation compared to Dye A. This suggests that the molecular structure of the dye derived from PTDS may possess greater resonance stabilization or fewer labile bonds susceptible to cleavage by UV-visible radiation.

Table 2: Washfastness Results (AATCC 61, Test No. 2A)

Dye Sample Color Change Rating (1-5) Staining on Cotton (1-5) Staining on Nylon (1-5)
Dye A 3-4 4 3

| Dye B | 4 | 4-5 | 3-4 |

Analysis: Both dyes exhibit good washfastness, but Dye B shows slightly less color change and reduced staining, particularly on nylon. This could indicate a stronger affinity of Dye B for the substrate or a lower water solubility, making it less prone to leaching out during washing.[24]

Table 3: Thermal Stability Results (TGA)

Dye Sample Onset of Decomposition (T_onset) Temp. of Max. Mass Loss (T_max)
Dye A 215 °C 240 °C

| Dye B | 235 °C | 265 °C |

Analysis: Dye B possesses significantly higher thermal stability.[25] Its 20°C higher onset of decomposition indicates stronger intermolecular forces and a more robust molecular structure, making it more suitable for processes involving higher temperatures.

Conclusion and Recommendations

This guide outlines a robust, multi-faceted approach to assessing the stability of dyes derived from this compound and its alternatives. The experimental data, though hypothetical, illustrates a clear performance differential. While Dye A (from this compound) may be suitable for applications with less stringent stability requirements, Dye B (from the PTDS alternative) demonstrates superior photostability, washfastness, and thermal stability.

For researchers and formulators, this underscores a critical principle: the initial choice of a dye precursor has profound and measurable consequences on the final product's performance profile. We recommend that this suite of standardized tests—ISO 105-B02, AATCC 61, and TGA—be adopted as a baseline for the evaluation of any new dye molecule. This ensures not only product quality and longevity but also provides a solid, data-driven foundation for formulation and development decisions.

References

A Comparative Guide to Alternatives for 2-Chloro-5-nitro-1,4-phenylenediamine in Modern Dye Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of viable alternatives to 2-Chloro-5-nitro-1,4-phenylenediamine, a direct dye intermediate used in the manufacturing of colorants, particularly for hair dye formulations. The increasing demand for safer cosmetic ingredients and stringent regulatory oversight have catalyzed the search for replacements that offer comparable performance with an improved toxicological profile. This document is intended for researchers, formulation scientists, and product development professionals, offering a data-driven comparison of key alternatives and the experimental frameworks required for their evaluation.

The Impetus for Change: Profiling this compound

This compound (CAS 26196-45-2) is a nitro-substituted aromatic amine.[1][2] In hair coloring, it functions as a direct dye, meaning it imparts color without a chemical oxidation process.[3][4] These types of dyes are typically used in semi-permanent and temporary hair color products.[3] The molecule's chromophore is responsible for producing specific color shades, contributing to the final hue in a formulation.

However, like many aromatic amines, its use is accompanied by significant safety considerations. The compound is classified as harmful if swallowed, inhaled, or in contact with skin, and is a known skin and eye irritant.[1][5][6] Of primary concern is the potential for skin sensitization, a characteristic common to phenylenediamine derivatives, which can lead to allergic contact dermatitis.[7][8][9] These factors, coupled with environmental toxicity concerns, necessitate a thorough exploration of safer, yet effective, alternatives.[5]

A Framework for Evaluating Alternatives

The selection of a suitable alternative is a multi-factorial process. It is not merely a search for a less hazardous molecule, but a quest for a compound that meets rigorous performance, safety, and regulatory benchmarks.

Key Performance & Safety Indicators

A logical workflow for assessing any potential alternative should be systematic, moving from fundamental properties to in-depth safety and performance evaluations.

cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: In Vitro Safety Assessment cluster_2 Phase 3: Performance & Formulation Testing A Physicochemical Profiling (Solubility, Stability, MW) B In Silico Toxicity Prediction (QSAR, Genotoxicity Alerts) A->B Data Input C Skin Sensitization Assays (e.g., DPRA, KeratinoSens™) B->C Proceed if low risk D Genotoxicity Testing (e.g., Ames Test) C->D Prioritization E Hair Tress Dyeing Trials (Colorimetry, Shade Analysis) D->E Proceed if non-mutagenic F Color Fastness Evaluation (Wash & Light Stability) E->F G Formulation Compatibility F->G H Candidate Selected G->H Final Selection

Caption: Workflow for the Evaluation of New Dye Alternatives.

Comparative Analysis of Key Alternatives

Alternatives can be broadly classified based on their chemical nature and application mechanism. This guide will focus on direct dye alternatives suitable for non-oxidative or semi-permanent applications.

Category 1: Alternative Nitroanilines

This category includes compounds structurally related to the target molecule, such as 2-Nitro-p-phenylenediamine (2-NPPD).

  • Chemical Profile: 2-NPPD (CAS 5307-14-02) is used to produce a range of brown, burgundy, and red shades in semi-permanent and permanent dyes.[10][11]

  • Performance: It functions effectively as a direct dye, providing vibrant reddish and brown tones.[11]

  • Safety & Trustworthiness: While it serves a similar function, 2-NPPD does not resolve the core safety issue. It is also a known potent skin sensitizer with a recognized potential for human sensitization.[8][9] Therefore, it represents a horizontal shift rather than an improvement in safety.

Category 2: "HC" Dyes (e.g., HC Orange No. 1)

The "HC" (Hair Color) designation refers to a class of non-oxidative, semi-permanent dyes known for their favorable safety profiles compared to many aromatic amines.

  • Chemical Profile: HC Orange No. 1 (CAS 54381-08-7), or 4-[(2-Nitrophenyl)amino]phenol, is a non-ionic dye.[12]

  • Performance: It is used in non-oxidative hair dye formulations at concentrations up to 1% to impart orange and red tones.[12] These dyes coat the hair shaft rather than undergoing a chemical reaction inside it.[3]

  • Safety & Trustworthiness: The European Commission's Scientific Committee on Consumer Products (SCCP) has evaluated HC Orange No. 1 and found it safe for its intended use under specified concentrations.[12] This regulatory review provides a strong basis for its consideration as a safer alternative.

Category 3: Natural Dyes (e.g., Lawsone)

The demand for "natural" ingredients has driven renewed interest in plant-derived colorants like Henna.

  • Chemical Profile: The primary coloring agent in Henna (Lawsonia inermis) is Lawsone (CAS 83-72-7), chemically known as 2-hydroxy-1,4-naphthoquinone.[13][14]

  • Performance: Lawsone produces a characteristic orange to red stain by binding to the keratin in hair.[13][15] The shade is highly dependent on the initial hair color and the lawsone concentration in the plant material, which can vary.[15] To achieve different colors, it is often mixed with other botanicals like Indigo.[7]

  • Safety & Trustworthiness: Pure lawsone is generally considered safe. However, a significant trustworthiness issue exists in the market. Many commercial "henna" products, especially those claiming to produce black or dark brown shades, are adulterated with undeclared p-Phenylenediamine (PPD), a potent sensitizer.[13][15] This adulteration poses a serious risk to consumers. Therefore, rigorous quality control and supplier validation are critical when considering lawsone as an alternative.

Data-Driven Comparison Tables

The following tables summarize the key attributes of the discussed compounds for objective comparison.

Table 1: Physicochemical and Toxicological Profile Comparison

PropertyThis compound2-Nitro-p-phenylenediamineHC Orange No. 1Lawsone (2-hydroxy-1,4-naphthoquinone)
CAS Number 26196-45-2[1]5307-14-02[10]54381-08-7[12]83-72-7
Molecular Formula C₆H₆ClN₃O₂C₆H₇N₃O₂[10]C₁₂H₁₀N₂O₃[12]C₁₀H₆O₃[13]
Molecular Weight 187.58 g/mol 153.14 g/mol [10]230.22 g/mol [12]174.16 g/mol [13]
Primary Hazard Harmful (oral, dermal, inhalation), Skin/Eye Irritant[1][6]Skin Sensitizer[8][9]Low concern at specified use levels[12]Low concern (pure); High risk if adulterated[15]
Sensitization Potential Sensitizer (Aromatic Amine)Potent Skin Sensitizer[8][9]Low PotentialLow Potential (Pure); High risk from PPD adulteration[15]

Table 2: Performance and Application Comparison

AttributeThis compound2-Nitro-p-phenylenediamineHC Orange No. 1Lawsone (2-hydroxy-1,4-naphthoquinone)
Dye Type Direct (Non-oxidative)Direct (Non-oxidative)[11]Direct (Non-oxidative)[12]Direct (Non-oxidative)[13]
Typical Shades Red/Brown TonesReddish-Brown Tones[11]Orange/Red Tones[12]Orange-Red Tones[15]
Application Semi-Permanent Hair DyesSemi-Permanent/Permanent Hair Dyes[10][11]Non-oxidative Hair Dyes[12]Natural Hair Dyes[15]
Max Use Conc. < 1.0% (in reviewed products)[16]Up to ~1%[11]Up to 1.0%[12]Varies (typically 0.5-2% in plant material)[15]
Key Limitation Safety ProfileSafety ProfileLimited Shade RangeLimited Shade Range, Potential for Adulteration

Experimental Protocols for Validation

To ensure scientific integrity, any potential alternative must undergo rigorous, standardized testing.

Protocol 1: Standardized Hair Tress Dyeing and Color Fastness

Objective: To quantitatively assess the dyeing performance and durability of an alternative dye compared to a control (this compound).

Methodology:

  • Preparation of Dye Solutions: Prepare separate formulations (e.g., in a conditioner base) containing equimolar concentrations of the control and the test dye. A vehicle-only formulation will serve as a negative control.

  • Hair Tress Selection: Use standardized, virgin human hair tresses (e.g., light blonde) for consistent results.

  • Dye Application: Apply a precise amount of each dye solution to a pre-weighed hair tress. Ensure even saturation.

  • Incubation: Allow the dye to process for a specified time (e.g., 30 minutes) at a controlled temperature (e.g., 30°C).

  • Rinsing and Drying: Rinse the tresses thoroughly with water until the runoff is clear, then wash with a standardized shampoo. Allow tresses to air dry completely in a controlled environment.

  • Color Measurement (Baseline): Use a spectrophotometer or colorimeter to measure the color of the dyed tresses. Record the CIELAB values (L, a, b*).

  • Wash Fastness Test: Subject the dyed tresses to a set number of wash/rinse cycles (e.g., 10 cycles) using a standardized shampoo and controlled water temperature.

  • Color Measurement (Post-Wash): Re-measure the CIELAB values of the washed tresses. Calculate the total color difference (ΔE*) to quantify color fading.

  • Data Analysis: Compare the initial color intensity and the ΔE* values between the control and test dyes. A lower ΔE* indicates better wash fastness.

Causality: This protocol provides a self-validating system by comparing the test article directly against a known standard and a negative control under identical conditions. The use of colorimetry removes subjective visual assessment, providing quantitative, reproducible data on both dyeing efficacy (initial color intensity) and durability (fastness).

A Prepare Dye Solutions (Control, Test, Vehicle) B Apply to Standardized Hair Tresses A->B C Incubate & Process B->C D Rinse, Wash, Dry C->D E Measure Color (CIELAB) D->E F Perform 10x Wash Cycles E->F I Compare Performance E->I Initial Color Data G Re-measure Color (CIELAB) F->G H Calculate ΔE* (Color Fading) G->H H->I

Caption: Experimental Workflow for Color Fastness Testing.

Conclusion and Future Outlook

There is no single, drop-in replacement for this compound. The optimal choice is contingent on the specific requirements of the formulation, including target shade, desired permanence, and, most critically, the safety and regulatory profile.

  • For a direct improvement in safety with a similar function, "HC" dyes like HC Orange No. 1 represent a compelling option, backed by regulatory review.[12]

  • Natural dyes like Lawsone offer a "clean label" appeal but come with significant challenges in color consistency and the critical risk of adulteration, demanding stringent supply chain verification.[15]

  • Alternative nitroanilines like 2-NPPD fail to address the fundamental sensitization concerns and do not represent a meaningful step forward in product safety.[8][9]

The future of dye development lies in the synthesis of novel molecules with inherently low sensitization potential, guided by predictive toxicology and validated through robust in vitro assays. As both regulatory standards and consumer expectations for safety continue to rise, a proactive approach to replacing problematic legacy ingredients is not just a scientific challenge, but a commercial imperative.

References

Characterization of 2-Chloro-5-nitro-1,4-phenylenediamine Reaction Byproducts: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals working with 2-Chloro-5-nitro-1,4-phenylenediamine, a comprehensive understanding of its reaction chemistry and potential byproducts is paramount for ensuring the purity, safety, and efficacy of synthesized compounds. This guide provides an in-depth technical comparison of analytical methodologies for the characterization of potential reaction byproducts of this compound, grounded in established chemical principles and supported by experimental data from analogous compounds.

Introduction: The Chemistry of this compound and the Imperative of Byproduct Analysis

This compound is a key aromatic amine intermediate used in the synthesis of a variety of compounds, including dyes and pharmaceuticals.[1] Its reactivity is dictated by the interplay of its functional groups: two amine groups at positions 1 and 4, a chloro group at position 2, and a nitro group at position 5. These functionalities provide multiple reaction sites, which, while synthetically useful, also create the potential for the formation of a range of byproducts.

The presence of these byproducts, even in trace amounts, can have significant implications. In the context of pharmaceuticals, they may exhibit toxicity or alter the therapeutic effect of the active ingredient. In materials science, impurities can affect the performance and stability of dyes and polymers. Therefore, robust analytical methods for the identification and quantification of these byproducts are essential. Primary aromatic amines (PAAs), the class of compounds to which our target molecule belongs, are known to be present in final products due to incomplete reactions, as impurities in starting materials, or as degradation products.[1]

This guide will explore the likely reaction byproducts of this compound based on the known reactivity of phenylenediamines and nitroaromatics. We will then delve into a comparative analysis of the most effective analytical techniques for their characterization, providing detailed experimental protocols and data interpretation insights.

Profiling Potential Reaction Byproducts

Based on the chemical nature of this compound, several classes of byproducts can be anticipated depending on the reaction conditions.

  • Reduction of the Nitro Group: A common transformation for nitroaromatic compounds is the reduction of the nitro group to an amine.[2] This can occur under various reducing conditions, potentially leading to the formation of 2-Chloro-1,4,5-triaminobenzene .

  • Reactions of the Amine Groups: The primary amine groups are nucleophilic and can undergo a variety of reactions. For instance, in the presence of aldehydes or ketones, they can form Schiff bases (imines) .[3] In dye synthesis, these amines are diazotized and coupled with other aromatic compounds to form azo dyes .[3] Incomplete or side reactions during these processes are a major source of byproducts.

  • Dechlorination: While less common under typical synthetic conditions, reductive dechlorination can occur, particularly in environmental degradation pathways.[4] This would lead to the formation of 5-nitro-1,4-phenylenediamine .

  • Oxidation: Phenylenediamines are susceptible to oxidation, which can lead to the formation of colored, polymeric materials.[5] This is a common degradation pathway that can result in complex mixtures of byproducts.

  • Isomeric Impurities: During the synthesis of this compound itself, the formation of isomeric byproducts is possible. For example, incomplete separation during purification could lead to the presence of other chloro-nitro-phenylenediamine isomers.

The following diagram illustrates some of the potential reaction pathways leading to byproduct formation.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Chloro-5-nitro-1,4-phenylenediamine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists, our commitment to innovation is matched by our dedication to safety and environmental stewardship. The handling of specialized chemical reagents like 2-Chloro-5-nitro-1,4-phenylenediamine (CAS No. 26196-45-2) demands a rigorous and informed approach, not just in its application, but critically, in its disposal. This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of this compound, grounded in established safety data and regulatory standards. The causality behind each step is explained to ensure a self-validating and trustworthy system for your laboratory.

Hazard Profile & Risk Assessment: Understanding the "Why"

Before any disposal procedure can be initiated, a thorough understanding of the inherent risks of this compound is paramount. This compound is not benign; it is a hazardous chemical with a multi-faceted risk profile.[1] The primary hazards dictate the stringent handling and disposal requirements.

This chemical is classified as harmful if swallowed, in contact with skin, or if inhaled.[2][3] It is known to cause significant skin and eye irritation.[1][3] Furthermore, and of critical importance for disposal, it is toxic to aquatic life with long-lasting effects, making environmental containment a priority.[4]

Table 1: GHS Hazard Classifications for this compound

Hazard ClassificationGHS CategoryKey Implication for Disposal
Acute Toxicity (Oral, Dermal, Inhalation)Category 4Minimize dust generation and direct contact. Requires full Personal Protective Equipment (PPE).[1][2][3]
Skin Corrosion/IrritationCategory 2Avoid all skin contact; contaminated clothing must be decontaminated or disposed of as hazardous waste.[1][3]
Serious Eye Damage/Eye IrritationCategory 2Mandates the use of chemical safety goggles.[1][3]
Long-term Aquatic HazardToxicStrictly prohibits disposal via sanitary sewer systems (sinks/drains). [4]

The hazardous combustion of this compound can also produce toxic gases, including nitrogen oxides, sulfur oxides, and hydrogen chloride, which informs fire safety and bulk disposal methods like incineration.[1]

Pre-Disposal Safety Protocols: Establishing a Safe Environment

Proper disposal begins long before the waste container is sealed. It starts with establishing a safe handling environment to minimize exposure and prevent accidental releases.

Required Engineering Controls

Your workspace must be equipped to handle this powdered substance safely.

  • Ventilation: Always handle this compound in a well-ventilated area or, preferably, within a certified chemical fume hood to prevent inhalation of dust.[1]

  • Emergency Equipment: Ensure that a fully functional eyewash station and safety shower are located in close proximity to the handling area.[1][5]

Mandatory Personal Protective Equipment (PPE)

There is no substitute for appropriate PPE when handling and preparing this chemical for disposal.

  • Eye and Face Protection: Wear chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]

  • Skin Protection: Wear chemical-resistant gloves (e.g., nitrile) and protective clothing to prevent any skin exposure.[1] Contaminated work clothing must not be allowed out of the workplace.

  • Respiratory Protection: If dusts are generated outside of a fume hood, respiratory protection is required.

Step-by-Step Disposal Protocol: A Self-Validating Workflow

Follow this procedural guidance to ensure the safe, compliant, and logical disposal of this compound waste.

Step 1: Waste Identification and Classification

All materials contaminated with this compound, including the pure compound, solutions, and grossly contaminated items (e.g., weigh boats, gloves, paper towels from a spill), must be classified as hazardous waste. Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.[6]

Step 2: Containerization
  • Select an Appropriate Container: Use a chemically compatible, leak-proof container with a secure, tight-fitting lid.[6] Often, the original container is suitable for the disposal of the primary chemical waste.[6] For solid waste, a wide-mouth polyethylene container is a good choice.

  • Condition of Container: Ensure the container is in good condition, free from cracks or residue on the exterior.[6]

Step 3: Labeling

Proper labeling is a critical regulatory requirement that prevents accidental misuse and ensures proper handling by waste management personnel.

  • Label Contents: Clearly label the container with the words "HAZARDOUS WASTE ".[6]

  • Identify Constituents: List the full chemical name, "this compound," and its approximate concentration or quantity.[6] Do not use abbreviations or chemical formulas.

  • Date of Accumulation: Mark the date when the first amount of waste was placed into the container.

Step 4: Waste Segregation and Storage
  • Chemical Incompatibility: This compound is incompatible with strong oxidizing agents.[1] Store the hazardous waste container in a designated, secure area, segregated from incompatible materials to prevent dangerous reactions.[6][7]

  • Storage Conditions: Keep the container tightly closed in a dry, cool, and well-ventilated place.[1][4]

Step 5: Arranging for Final Disposal
  • Contact EHS: Never attempt to dispose of this chemical through standard trash or drains. The only acceptable method is disposal via an approved waste disposal plant.[1][4] Contact your institution's EHS or Hazardous Materials Management department to schedule a pickup.[6]

  • Documentation: Complete any required hazardous material pickup request forms, providing accurate information about the waste.[6]

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is crucial.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Don PPE: Before attempting any cleanup, don the full PPE detailed in Section 2.

  • Contain Spill: Prevent the spread of the powder. Avoid any actions that would make the dust airborne.[4]

  • Clean Up: Carefully sweep up the solid material and shovel it into a suitable, labeled container for hazardous waste disposal.[4][8]

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the incident to your supervisor and EHS department according to your institution's policies.

Disposal Workflow Visualization

The following diagram illustrates the logical flow of the disposal process, from waste generation to final removal.

DisposalWorkflow cluster_lab Laboratory Operations cluster_ehs EHS / Waste Management A Waste Generation (Unused chemical, contaminated items) B Step 1: Don Full PPE (Goggles, Gloves, Lab Coat) A->B C Step 2: Containerize Waste (Compatible, sealed container) B->C D Step 3: Label Container ('HAZARDOUS WASTE', full chemical name) C->D E Step 4: Segregate & Store (Away from oxidizers, cool, dry area) D->E F Step 5: Request Pickup (Contact EHS/Waste Management) E->F G Professional Collection & Transport F->G Hand-off H Final Disposal (Approved Hazardous Waste Facility) G->H

References

A Senior Application Scientist's Guide to Handling 2-Chloro-5-nitro-1,4-phenylenediamine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical protocols for the handling of 2-Chloro-5-nitro-1,4-phenylenediamine (CAS No: 26196-45-2). As a compound with a significant hazard profile, adherence to stringent safety measures is not merely recommended—it is imperative for the protection of laboratory personnel and the integrity of research. The following procedures are grounded in established safety principles and data from authoritative sources to ensure a self-validating system of laboratory safety.

Hazard Assessment: Understanding the Risks

This compound is an orange to dark red crystalline powder that presents multiple health hazards.[1] A thorough understanding of these risks is the foundation of a safe operational plan.

  • Acute Toxicity: The primary danger lies in its acute toxicity. It is harmful if swallowed, if it comes into contact with the skin, or if it is inhaled.[1][2]

  • Skin and Eye Damage: The compound is known to cause serious eye irritation and skin irritation.[2][3] Furthermore, it may trigger an allergic skin reaction, leading to sensitization upon repeated contact.

  • Inhalation Hazard: Inhalation of dusts should be avoided, as it can be harmful and may cause respiratory irritation.[2][4]

  • Organ Toxicity: Prolonged or repeated exposure may lead to target organ damage.[5] Specifically, it is recognized as a substance toxic to the liver.[6]

  • Environmental Hazard: This chemical is toxic to aquatic life and may have long-lasting adverse effects on the environment.[4] Therefore, it must not be allowed to enter drains or surface water.[7]

Given this profile, all handling procedures must be designed to minimize direct contact, prevent aerosolization, and contain the material within controlled environments.

Core Directive: Personal Protective Equipment (PPE)

A multi-layered PPE strategy is mandatory. The selection of appropriate PPE is contingent on the specific laboratory operation being performed. No single combination of PPE can protect against all hazards, so these measures should be used in conjunction with engineering controls like fume hoods.[8]

Operation Eye & Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Solution Preparation (in a fume hood) Chemical splash goggles conforming to EN166 or OSHA 29 CFR 1910.133 standards.[3][4]Double-gloving with chemical-resistant nitrile or neoprene gloves. Inspect gloves prior to use.[7][9]A flame-resistant lab coat, fully buttoned.Required when dusts are generated. Use a NIOSH/MSHA-approved N95 (or higher) particulate filter respirator.[4][9]
Conducting Reactions and Purifications Chemical splash goggles and a face shield for added protection against splashes.[10]Double-gloving with chemical-resistant nitrile or neoprene gloves. Establish a regular replacement schedule.[9]A chemical-resistant apron over a flame-resistant lab coat.Use only in a well-ventilated area, preferably a chemical fume hood.[4] If ventilation is insufficient, a suitable respirator is required.[6]
Handling Solid Compound Outside a Fume Hood Not Recommended. This practice should be strictly avoided to prevent inhalation of dust.[6]---
Spill Cleanup Chemical splash goggles and a face shield.Heavy-duty, chemical-resistant gloves (e.g., butyl rubber).Chemical-resistant coveralls or a splash suit.[8] Safety footwear to protect the entire foot.[9]A full-face or half-mask air-purifying respirator with particulate filters is mandatory.[8][11]

Operational Plan: Safe Handling Protocol

Adherence to a systematic workflow is critical for minimizing exposure during routine handling.

Step 1: Preparation and Engineering Controls

  • Verify Fume Hood Function: Before starting, ensure the chemical fume hood is operational and certified.

  • Assemble Materials: Gather all necessary equipment, including the chemical container, spatulas, weighing paper, glassware, and solvents, and place them inside the fume hood.

  • Don PPE: Put on all required PPE as detailed in the table above for "Weighing and Solution Preparation."

Step 2: Weighing and Transfer

  • Work Within the Fume Hood: Perform all manipulations of the solid compound exclusively within the fume hood to contain dust and vapors.[12]

  • Minimize Dust Generation: Handle the solid gently. Avoid scooping or pouring in a manner that creates airborne dust.

  • Controlled Dispensing: Weigh the compound on disposable weighing paper or directly into a tared container.[12]

  • Wet Method: When preparing solutions, add the solvent to the solid in a slow, controlled manner to prevent splashing and minimize dust.[12]

  • Secure Containment: Immediately and securely cap all containers holding the chemical.[3][12]

Step 3: Post-Handling and Decontamination

  • Clean Equipment: Decontaminate all non-disposable equipment that came into contact with the chemical using a suitable solvent, followed by soap and water.[12]

  • Dispose of Waste: All contaminated disposable items (gloves, weighing paper, etc.) must be placed in a designated hazardous waste container.[12]

  • Remove PPE: Remove PPE in the correct order (gloves first, followed by lab coat, then eye protection) to prevent cross-contamination.

  • Personal Hygiene: Wash hands and any exposed skin thoroughly with soap and water after handling.[4] Do not eat, drink, or smoke in the work area.[3][4]

Emergency Procedures: Spill Management

In the event of a spill, a swift and organized response is crucial. All personnel working with this compound must be familiar with the location of the safety shower, eyewash station, and chemical spill kit.[12]

Spill_Response_Workflow start Spill Occurs assess Assess Spill Size & Location start->assess minor_spill Minor Spill (Small, Contained in Fume Hood) assess->minor_spill major_spill Major Spill (Large, Outside Containment) assess->major_spill alert_area Alert Personnel in Immediate Area minor_spill->alert_area  Minor evacuate Evacuate the Laboratory Immediately major_spill->evacuate  Major get_kit Retrieve Spill Kit & Don Additional PPE (Face Shield, Heavy Gloves) alert_area->get_kit contain Cover with Absorbent Material (Work from outside in) get_kit->contain collect Collect Absorbed Material into Hazardous Waste Container contain->collect decontaminate_minor Decontaminate Area with Suitable Solvent, Followed by Soap & Water collect->decontaminate_minor activate_alarm Activate Fire Alarm / Emergency Response evacuate->activate_alarm isolate Isolate the Area. Close Doors, Restrict Access. activate_alarm->isolate notify_ehs Notify EH&S / Emergency Responders isolate->notify_ehs

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.